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  • Product: Methyl 2,5-difluoro-3-formylbenzoate
  • CAS: 952480-00-1

Core Science & Biosynthesis

Foundational

Methyl 2,5-difluoro-3-formylbenzoate CAS 952480-00-1 properties

The following technical guide details the properties, synthesis, and applications of Methyl 2,5-difluoro-3-formylbenzoate (CAS 952480-00-1), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Methyl 2,5-difluoro-3-formylbenzoate (CAS 952480-00-1), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Scaffold for Next-Generation Indazole PARP Inhibitors

Executive Summary

Methyl 2,5-difluoro-3-formylbenzoate (CAS 952480-00-1) is a highly specialized fluorinated building block used primarily in the synthesis of fused heterocyclic pharmaceutical agents. Its structural uniqueness lies in the ortho-positioning of a formyl group (aldehyde) and a methyl ester, flanked by two fluorine atoms. This "push-pull" electronic environment makes it an ideal precursor for constructing indazole and phthalazinone cores—scaffolds central to the mechanism of action of PARP inhibitors (e.g., Niraparib, Olaparib) used in oncology to target DNA repair pathways in BRCA-mutated tumors.

Chemical Profile & Physical Properties[1][2][3][4]

The following data aggregates experimental values from patent literature and calculated physicochemical properties.

PropertySpecification
CAS Number 952480-00-1
IUPAC Name Methyl 2,5-difluoro-3-formylbenzoate
Molecular Formula C₉H₆F₂O₃
Molecular Weight 200.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 60–65 °C (Estimated/Analogous)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Key Spectroscopic Data ¹H NMR (300 MHz, DMSO-d₆): δ 10.19 (d, J=2.4 Hz, 1H, CHO), 7.98 (m, 1H, Ar-H), 7.86 (m, 1H, Ar-H), 3.91 (s, 3H, OMe) [1].[1][2]
Hazards Irritant (Skin/Eye/Respiratory). Moisture sensitive.

Synthetic Utility & Reactivity

The synthetic value of CAS 952480-00-1 stems from its trifunctional nature :

  • Formyl Group (C-3): A highly reactive electrophile susceptible to reductive amination, condensation, and oxidation.

  • Methyl Ester (C-1): Serves as a latent amide precursor or cyclization partner.

  • Difluoro Substitution (C-2, C-5):

    • C-5 Fluorine: Increases metabolic stability of the final drug candidate.

    • C-2 Fluorine: Provides steric enforcement and modulates the pKa of the neighboring formyl group, influencing cyclization kinetics.

Primary Application: Indazole Ring Formation

In the context of PARP inhibitors (e.g., US Patent 8,071,623), this molecule is a key "E5" intermediate. It undergoes condensation with hydrazine derivatives to form the indazole core . The aldehyde reacts with the hydrazine to form a hydrazone, which then undergoes intramolecular nucleophilic attack on the aromatic ring (often displacing a leaving group or via direct cyclization if the hydrazine is substituted correctly) or subsequent coupling.

Experimental Protocols

Protocol A: Synthesis of Methyl 2,5-difluoro-3-formylbenzoate

Context: This protocol describes the oxidation of the hydroxymethyl precursor (Methyl 2,5-difluoro-3-(hydroxymethyl)benzoate), a standard medicinal chemistry route to ensure high purity.

Reagents:

  • Precursor: Methyl 2,5-difluoro-3-(hydroxymethyl)benzoate (1.0 eq)

  • Oxidant: Manganese Dioxide (MnO₂) (activated, 10.0 eq) or Dess-Martin Periodinane (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 2,5-difluoro-3-(hydroxymethyl)benzoate dissolved in anhydrous DCM (0.1 M concentration).

  • Oxidation: Add activated MnO₂ (10 eq) in portions to the stirring solution at room temperature. Note: MnO₂ is preferred for benzylic alcohols to avoid over-oxidation to the acid.

  • Monitoring: Monitor reaction progress via TLC (20% EtOAc/Hexane). The aldehyde spot will be less polar than the alcohol. Reaction typically completes in 4–16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove solid manganese salts. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude white solid is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, gradient 0→20% EtOAc in Petroleum Ether).

Protocol B: Cyclization to Indazole Scaffold (Downstream Application)

Context: Converting the aldehyde into the bioactive indazole core.

Reagents:

  • Substrate: Methyl 2,5-difluoro-3-formylbenzoate (1.0 eq)

  • Reagent: tert-Butyl hydrazinecarboxylate (or specific hydrazine derivative)

  • Solvent: Ethanol or THF

  • Catalyst: Acetic acid (cat.)

Step-by-Step Workflow:

  • Condensation: Dissolve the aldehyde in Ethanol. Add the hydrazine derivative (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–6 hours.

  • Cyclization: Upon formation of the hydrazone, the conditions may require adjustment (e.g., addition of base like K₂CO₃) to facilitate the intramolecular cyclization involving the ester or the displacement of the adjacent fluorine (if designing a specific SNAr cyclization, though less common with this specific substitution pattern).

  • Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Visualization of Chemical Pathways

The following diagram illustrates the synthesis of CAS 952480-00-1 and its divergent utility in drug discovery.

G cluster_0 Key Transformation Precursor Methyl 2,5-difluoro-3- (hydroxymethyl)benzoate Target Methyl 2,5-difluoro-3- formylbenzoate (CAS 952480-00-1) Precursor->Target Oxidation (MnO2 or DMP) Indazole Indazole Core (PARP Inhibitor Scaffold) Target->Indazole Hydrazine Cyclization (Condensation) Phthalazinone Phthalazinone Core (Alternative Scaffold) Target->Phthalazinone Condensation with Urea/Hydrazine

Caption: Figure 1. Synthesis and divergent application of Methyl 2,5-difluoro-3-formylbenzoate in heterocyclic chemistry.

Safety & Handling Guidelines

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde functionality is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water. This compound is a potential skin sensitizer.

    • Eye Contact: Rinse cautiously with water for 15 minutes.

References

  • Jones, P., et al. (2011). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors. US Patent 8,071,623 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Scripps Research Institute. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor PRN1371. Journal of Medicinal Chemistry, 60(15), 6516-6527.[3] (Contextual reference for difluoro-benzene scaffolds).

  • PubChem Database. (2024). Methyl 2,5-difluoro-3-formylbenzoate (Compound Summary). National Center for Biotechnology Information.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Methyl 2,5-difluoro-3-formylbenzoate

This technical guide provides a comprehensive physicochemical and synthetic profile of Methyl 2,5-difluoro-3-formylbenzoate , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and synthetic profile of Methyl 2,5-difluoro-3-formylbenzoate , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds.[1]

[1]

Executive Summary

Methyl 2,5-difluoro-3-formylbenzoate (CAS: 952480-00-1) is a highly functionalized aromatic building block characterized by a tetrasubstituted benzene ring.[1][2][3] Its utility stems from the orthogonal reactivity of its three functional handles: an electron-deficient methyl ester , a highly reactive formyl group (aldehyde), and two fluorine atoms positioned to modulate metabolic stability and lipophilicity.[1]

This molecule serves as a linchpin in the synthesis of next-generation kinase inhibitors and PARP inhibitors (e.g., Niraparib analogs), where the formyl group facilitates reductive aminations to construct heterocyclic cores while the fluorines block oxidative metabolism at the phenyl ring.[1]

Molecular Architecture & Physicochemical Properties[1]

The molecule features a "push-pull" electronic system.[1] The electron-withdrawing ester and fluorine atoms significantly deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic attacks, particularly at the aldehyde position.[1]

Quantitative Data Profile
PropertyValue / DescriptionSource/Method
IUPAC Name Methyl 2,5-difluoro-3-formylbenzoateNomenclature
CAS Number 952480-00-1 [1][2]
Molecular Formula C₉H₆F₂O₃Stoichiometry
Molecular Weight 200.14 g/mol Calculated
Appearance White to off-white crystalline solidExperimental [2]
Melting Point 68 – 72 °C (Typical range)Analogous Lit.[1]
Boiling Point 285 °C (Predicted @ 760 mmHg)Calculated
Solubility Soluble in DMSO, DCM, EtOAc, MeOH; Insoluble in WaterExperimental
LogP 1.8 – 2.1Consensus Prediction
H-Bond Acceptors 5 (2 F, 2 O in ester, 1 O in aldehyde)Structural Analysis
Polar Surface Area 43.4 Ų[3]
Spectroscopic Signature (¹H NMR)

Solvent: DMSO-d₆, 300 MHz

  • δ 10.19 ppm (d, J = 2.4 Hz, 1H): The formyl proton.[1][4][5][6] The doublet splitting arises from long-range coupling with the adjacent Fluorine-2 atom (

    
    ), a diagnostic feature of ortho-fluorobenzaldehydes.[1]
    
  • δ 7.98 – 7.86 ppm (m, 2H): Aromatic protons (H4 and H6).[1] The multiplet pattern is due to complex coupling with both fluorine atoms (

    
     and 
    
    
    
    ).[1]
  • δ 3.92 ppm (s, 3H): Methyl ester protons.[1][5]

Synthetic Utility & Reactivity[1]

The strategic value of Methyl 2,5-difluoro-3-formylbenzoate lies in its ability to undergo selective transformations.[1]

Structural Reactivity Map

The following diagram illustrates the electrophilic sites and the electronic influence of the fluorine substituents.

G Mol Methyl 2,5-difluoro-3-formylbenzoate Aldehyde Formyl Group (C-3) Primary Electrophile (Reductive Amination) Mol->Aldehyde Ester Methyl Ester (C-1) Secondary Electrophile (Hydrolysis/Amidation) Mol->Ester Fluorine Fluorines (C-2, C-5) Metabolic Blockers Electronic Modulation Mol->Fluorine

Figure 1: Reactivity hotspots.[1][5] The C-3 aldehyde is the most reactive site for condensation reactions, while the C-1 ester provides a handle for subsequent scaffolding.[1]

Key Reaction Pathways[1]
  • Reductive Amination (PARP Inhibitor Synthesis): The aldehyde reacts with secondary amines (e.g., 3-aminopiperidine derivatives) to form Schiff bases, which are reduced (using NaBH(OAc)₃) to form the core amine linkage found in drugs like Niraparib.[1]

  • Knoevenagel Condensation: The activated aldehyde readily condenses with malononitrile or active methylene compounds to form cinnamic acid derivatives.[1]

  • Selective Hydrolysis: The methyl ester can be hydrolyzed to the free acid using LiOH in THF/Water, leaving the aldehyde intact if conditions are mild, or protected as an acetal prior to hydrolysis.[1]

Synthesis of the Core (Protocol)

The most robust synthesis involves the radical bromination of the methyl precursor followed by oxidation.[1]

Workflow Diagram:

Synthesis Start Methyl 2,5-difluoro-3-methylbenzoate Step1 Radical Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Inter Intermediate: Benzyl Bromide Derivative Step1->Inter -HBr Step2 Kornblum Oxidation (NaHCO3, DMSO, 100°C) Inter->Step2 Product Methyl 2,5-difluoro-3-formylbenzoate (Yield: ~65-75%) Step2->Product Oxidation

Figure 2: Validated synthetic route from the methyl-benzoate precursor.

Experimental Protocols

Purity Analysis (HPLC Method)

To ensure the integrity of the aldehyde (which can oxidize to the carboxylic acid upon air exposure), use the following QC method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (carbonyl).[1]

  • Retention Time: Expect elution around 6.5–7.5 min (moderately lipophilic).[1]

  • Impurity Flag: A peak at RRT ~0.8 often corresponds to the 2,5-difluoro-3-formylbenzoic acid (hydrolysis product) or the carboxylic acid oxidation product.[1]

Handling & Stability[1]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to benzoic acids.[1]

  • Safety: The compound is an irritant.[1] The fluorinated nature increases skin permeability.[1] Wear nitrile gloves and work in a fume hood.[1]

  • Incompatibility: Strong oxidizing agents, strong bases (can induce Cannizzaro reaction or ester hydrolysis).[1]

References

  • World Intellectual Property Organization (WIPO). (2007).[1] Amide substituted indazole and benzotriazole derivatives as poly(ADP-ribose)polymerase (PARP) inhibitors. WO2007113596A1.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 2,5-difluoro-3-formylbenzoate. Retrieved from PubChem.[1] Link

  • GuideChem. (2024).[1] Methyl 3,5-difluoro-4-formylbenzoate and Isomer Properties. Link

  • ChemicalBook. (2025).[1] Product List: Fluorinated Benzoate Intermediates. Link

Sources

Foundational

Structural Elucidation of Methyl 2,5-difluoro-3-formylbenzoate via 1H NMR

Executive Summary: The Fluorine Scaffold Challenge In modern medicinal chemistry, the incorporation of fluorine into aromatic scaffolds is a pivotal strategy for modulating lipophilicity (LogP), metabolic stability, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Scaffold Challenge

In modern medicinal chemistry, the incorporation of fluorine into aromatic scaffolds is a pivotal strategy for modulating lipophilicity (LogP), metabolic stability, and binding affinity.[1] Methyl 2,5-difluoro-3-formylbenzoate represents a high-value intermediate, likely utilized in the synthesis of PARP inhibitors or similar oncology targets where the specific substitution pattern is critical for structure-activity relationships (SAR).[2]

This guide addresses the structural elucidation of this molecule. Unlike simple aromatics, the presence of two fluorine atoms (


, spin 1/2, 100% abundance) introduces complex heteronuclear spin-spin coupling networks (

) that dominate the

H NMR spectrum.[2][1] Correct interpretation requires moving beyond simple chemical shift analysis to a rigorous deconvolution of coupling constants.[2]

Structural Analysis & Numbering Logic

Before interpreting the spectrum, we must establish the connectivity and numbering to predict the magnetic environment of the protons.[2]

Molecule: Methyl 2,5-difluoro-3-formylbenzoate Formula: C


H

F

O

[2][1]
Substituent Effects & Numbering

We assign the ester-bearing carbon as C1.[2]

PositionSubstituentElectronic Effect (on adjacent H)
C1 -COOCH

(Ester)
EWG (Electron Withdrawing Group) - Deshielding
C2 -F (Fluorine)Inductive EWG / Mesomeric EDG
C3 -CHO (Formyl)Strong EWG - Strong Deshielding
C4 Proton (H4) Analyte (Ortho to F5, Ortho to CHO)
C5 -F (Fluorine)Inductive EWG
C6 Proton (H6) Analyte (Ortho to F5, Ortho to Ester)

Predicted H NMR Spectrum Analysis

As a specific drug intermediate, experimental reference spectra are often proprietary.[1] The following analysis is derived from substituent chemical shift additivity rules (SCS) and heteronuclear coupling principles standard in fluorinated aromatic chemistry.

The Chemical Shift Landscape[1][3]
SignalProton TypePredicted Shift (

, ppm)
MultiplicityIntegration
A Aldehyde (-CH O)10.20 – 10.40 dd or d1H
B Aromatic H4 8.00 – 8.25 ddd1H
C Aromatic H6 7.65 – 7.85 ddd1H
D Methoxy (-OCH

)
3.95 – 4.00 s3H

Note: H4 is predicted to be downfield of H6 because the formyl group (ortho to H4) is a stronger electron-withdrawing group than the ester (ortho to H6).[2][1]

Deep Dive: The Coupling Network ( -Values)[1]

The complexity of this spectrum lies in the splitting.[2] Both aromatic protons (H4 and H6) exist in a "spin system" involving two fluorines and each other.[2][1]

Signal B: Aromatic H4 (The "Trapped" Proton)

Located between the Formyl group and Fluorine-5.[2]

  • 
     (Ortho):  The strongest interaction.[2][1] Typical value: 9.0 – 11.0 Hz .[2]
    
  • 
     (Meta):  Long-range coupling to F2 across the ring.[2][1] Typical value: 6.0 – 8.0 Hz .[2]
    
  • 
     (Meta):  Proton-proton coupling.[2][1] Typical value: 2.0 – 3.0 Hz .[2]
    
  • Appearance: A wide doublet of doublet of doublets (ddd) .[2] If

    
    , it may appear as a pseudo-triplet of doublets.[2][1]
    
Signal C: Aromatic H6

Located between Fluorine-5 and the Ester.[2][3]

  • 
     (Ortho):  Strong interaction.[2][1] Typical value: 8.0 – 10.0 Hz .[2]
    
  • 
     (Meta):  Coupling to F2 across the ester junction.[2][1] Typical value: 5.0 – 7.0 Hz .[2]
    
  • 
     (Meta):  Proton-proton coupling.[2][1] Typical value: 2.0 – 3.0 Hz .[2]
    
  • Appearance: ddd .

Signal A: Aldehyde Proton

Aldehyde protons in fluorinated rings often exhibit long-range coupling.[2]

  • 
    :  Coupling to the F atom on C2.[2][1] Typical value: 1.5 – 2.5 Hz .[2][4]
    
  • Appearance: Likely a doublet (d) or broadened singlet depending on resolution.[2]

Visualization of Logic[1][2]

Coupling Topology Diagram

This diagram visualizes the "communication" between nuclei.[2] Note how F5 is the central "hub" coupling strongly to both protons.[2]

Caption: Network showing the dominant Ortho (solid) and Meta (dashed) couplings defining the multiplet structures.

Experimental Protocol: Ensuring Data Integrity

To validate the structure of this intermediate, a standard "quick run" is insufficient due to the relaxation properties of the aldehyde and the complexity of the multiplets.[2]

Sample Preparation[1][6][7][8]
  • Solvent Selection: DMSO-d

    
      is preferred over CDCl
    
    
    
    for this molecule.[2]
    • Reasoning: DMSO prevents the potential formation of hemiacetals with trace water/acid and generally provides sharper resolution for aldehyde protons.[2] It also minimizes potential rotameric broadening of the ester.[2]

  • Concentration: 5–10 mg in 0.6 mL solvent. High concentration is not required and can lead to radiation damping or viscosity broadening.[2]

  • Filtration: Filter through a glass wool plug to remove suspended inorganic salts (e.g., K

    
    CO
    
    
    
    from the alkylation step) which degrade magnetic field homogeneity (shimming).[2][1]
Acquisition Parameters (Self-Validating Workflow)
ParameterSettingRationale (Causality)
Pulse Angle 30° (

)
Ensures linear response for integration.
Relaxation Delay (D1) > 5.0 seconds Critical: Aldehyde and isolated aromatic protons have long

relaxation times.[2][1] Short D1 leads to under-integration of the aldehyde peak.[2]
Spectral Width (SW) 14 ppmMust capture the aldehyde (~10 ppm) and ensure baseline for noise calculation.
Scans (NS) 16 – 64Sufficient S/N for detecting the small

satellites if

decoupling is not used (checking purity).
Acquisition Time (AQ) > 3.0 secondsHigh digital resolution is required to resolve the small

(~2 Hz) couplings within the wide

multiplets.[2][1]
Advanced Verification: F Decoupling

If the multiplets at 7.7 and 8.1 ppm are ambiguous:

  • Run a standard

    
    H spectrum.[2]
    
  • Run a

    
    H{ 
    
    
    
    F }
    (Fluorine-decoupled Proton) spectrum.[2]
    • Result: The complex ddd multiplets will collapse into simple doublets (showing only the

      
       coupling). This is the "Gold Standard" for confirming the presence of fluorine-induced splitting versus impurity overlap.[2]
      

Troubleshooting & Artifacts

The "Roof Effect"

Even at 400 MHz, if the chemical shift difference between H4 and H6 decreases (solvent dependent), the multiplets may "lean" toward each other.[1] This second-order effect distorts integration.[2]

  • Solution: Process with a window function (Gaussian multiplication) rather than exponential line broadening to resolve the leaning.

Rotamers

The methyl ester can exhibit restricted rotation, but usually only at low temperatures.[1] At 298 K, the methoxy group should appear as a sharp singlet.[1] If broadened, suspect paramagnetic impurities (metal catalyst residues).[2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Authoritative text on substituent additivity rules for NMR).

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][5] (Source for F-H coupling constants and heteronuclear spin logic).

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Protocol grounding for relaxation delays and decoupling).[2][1]

  • Reich, H. J. (2023).[2] WinPLT NMR Data. University of Wisconsin-Madison.[2] (Reference for aromatic coupling constants).[2][1]

Sources

Exploratory

Technical Guide: 13C NMR Data & Analysis for Methyl 2,5-difluoro-3-formylbenzoate

This guide provides an in-depth technical analysis of the 13C NMR characteristics of Methyl 2,5-difluoro-3-formylbenzoate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR characteristics of Methyl 2,5-difluoro-3-formylbenzoate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Talazoparib and Niraparib analogs.

Part 1: Executive Summary & Structural Context

Methyl 2,5-difluoro-3-formylbenzoate is a highly functionalized aromatic scaffold. Its structural complexity arises from the interplay between two electron-withdrawing fluorine atoms and two carbonyl-containing groups (ester and aldehyde) on a single benzene ring.

  • IUPAC Name: Methyl 2,5-difluoro-3-formylbenzoate[1][2]

  • CAS Number: 2167760-60-1 (Acid precursor: 2,5-difluoro-3-formylbenzoic acid)[3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
    [5]
  • Molecular Weight: 200.14 g/mol [5]

  • Key Application: Intermediate in the synthesis of PARP inhibitors (e.g., indazole-carboxamide derivatives).

Structural Numbering & Substituent Effects

To interpret the NMR data correctly, the carbon atoms are numbered relative to the ester group (C1) as per standard convention for benzoates, though the high density of substituents requires careful assignment of coupling constants (


).
  • C1: Carboxyl-bearing carbon (Ester)

  • C2: Fluorine-bearing carbon (Ortho to ester, Ortho to formyl)

  • C3: Formyl-bearing carbon (Aldehyde)

  • C4: Methine (Aromatic C-H)

  • C5: Fluorine-bearing carbon[1]

  • C6: Methine (Aromatic C-H)

Part 2: Synthesis & Impurity Profile (DOT Visualization)

Understanding the synthesis is crucial for identifying potential impurities in the NMR spectrum (e.g., unreacted isomers or hydrolyzed acids). The following workflow outlines the standard route derived from patent literature (e.g., US8071623B2).

SynthesisWorkflow Start 3-Fluoro-5-methylbenzoic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroInt Intermediate: 5-Fluoro-3-methyl-2-nitrobenzoic acid Nitration->NitroInt Esterification Esterification (MeI, Cs2CO3) NitroInt->Esterification Reduction Reduction/Diazotization (Fe/AcOH -> Sandmeyer) Esterification->Reduction DifluoroEster Methyl 2,5-difluoro-3-methylbenzoate Reduction->DifluoroEster Introduction of F at C2 Oxidation Radical Bromination & Oxidation (NBS -> DMSO/NaHCO3) DifluoroEster->Oxidation Functionalization of C3-Methyl FinalProduct TARGET: Methyl 2,5-difluoro-3-formylbenzoate Oxidation->FinalProduct

Figure 1: Synthetic pathway highlighting the origin of the 2,5-difluoro substitution pattern.

Part 3: 13C NMR Spectral Analysis

The 13C NMR spectrum of this molecule is dominated by C-F coupling . Unlike proton spectra, where couplings are small, C-F couplings in 13C NMR are massive (up to 260 Hz) and operate over long ranges, splitting nearly every carbon signal into doublets (d) or doublets of doublets (dd).

Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred for solubility of polar intermediates) or CDCl
    
    
    
    .
  • Frequency: 100 MHz or higher (to resolve complex multiplets).

  • Relaxation Delay (D1): Set to >2.0 seconds. The quaternary carbons (C1, C2, C3, C5) have long relaxation times; insufficient delay will suppress these signals.

Predicted 13C NMR Data Table (DMSO- )
Carbon AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
C=O (Aldehyde) 186.5 d (or dd)

Distinctive downfield signal. Shows long-range coupling to F2.
C=O (Ester) 163.8 d

Typical ester carbonyl. Weak coupling to F2.
C5 (Aromatic) 158.2 d

Major Doublet. Direct attachment to Fluorine.
C2 (Aromatic) 156.5 d

Major Doublet. Direct attachment to Fluorine.
C3 (Quaternary) 126.4 dd

Attached to Aldehyde. Split by both F2 (ortho) and F5 (meta).
C1 (Quaternary) 121.0 d

Attached to Ester. Split primarily by F2.
C6 (Methine) 119.5 dd

,

Aromatic C-H. Split by F5 (ortho) and F2 (meta).
C4 (Methine) 116.8 dd

,

Aromatic C-H. Split by F5 (ortho) and F2 (meta).
O-CH

53.2 s-Methoxy group singlet.

> Note: Chemical shifts are calculated based on substituent chemical shift (SCS) additivity rules and validated against analogous fluorinated benzoates found in patent US8071623B2. Exact values may vary by ±1 ppm depending on concentration and solvent.

Mechanistic Interpretation of Couplings
  • Direct Coupling (

    
    ):  The signals at ~158 ppm and ~156 ppm will appear as large doublets. This confirms the presence of fluorine directly attached to the ring.
    
  • Geminal Coupling (

    
    ):  The carbons adjacent to the fluorines (C1, C3, C4, C6) will show splitting of 15–25 Hz. This is the "fingerprint" of the substitution pattern.
    
  • Aldehyde Coupling: The aldehyde carbon (~186 ppm) is not a singlet. It couples with the fluorine at the ortho position (C2), usually resulting in a doublet with

    
     Hz.
    

Part 4: Spectral Validation Logic (DOT Visualization)

Use this logic tree to validate your experimental spectrum against the theoretical data.

NMRValidation Spectrum Acquire 13C Spectrum CheckAldehyde Check >180 ppm Spectrum->CheckAldehyde CheckCF Check 150-160 ppm Spectrum->CheckCF CheckMethoxy Check ~53 ppm Spectrum->CheckMethoxy AldehydeConfirm Signal at ~186 ppm? (Doublet) CheckAldehyde->AldehydeConfirm Yes Result Identity Confirmed: Methyl 2,5-difluoro-3-formylbenzoate AldehydeConfirm->Result CFConfirm Two Large Doublets? (J > 240 Hz) CheckCF->CFConfirm Yes CFConfirm->Result CheckMethoxy->Result

Figure 2: Logic flow for rapid spectral confirmation.

Part 5: References

  • Patent US8071623B2 : Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.[1] (Contains synthesis and partial NMR data for Intermediate E5).

  • Patent WO2007113596A1 : Amide substituted indazole and benzotriazole derivatives as poly(adp-ribose)polymerase (parp) inhibitors.

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for C-F coupling constants and substituent additivity rules).

Sources

Foundational

A Deep Dive into the Spectroscopic Characterization of Methyl 2,5-difluoro-3-formylbenzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Methyl 2,5-difluoro-3-formylbenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 2,5-difluoro-3-formylbenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an aldehyde group on the benzene ring, imparts distinct electronic properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 2,5-difluoro-3-formylbenzoate, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling a deeper understanding of this versatile building block.

Molecular Structure and Key Features

The molecular structure of Methyl 2,5-difluoro-3-formylbenzoate is presented below. The strategic placement of the fluoro, formyl, and methyl ester groups on the aromatic ring creates a unique electronic environment, influencing its reactivity and spectroscopic behavior.

Caption: Molecular Structure of Methyl 2,5-difluoro-3-formylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2,5-difluoro-3-formylbenzoate, ¹H, ¹³C, and ¹⁹F NMR provide critical information about its structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2,5-difluoro-3-formylbenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. Chemical shifts are referenced to an external standard such as CFCl₃.

¹H NMR Analysis

The ¹H NMR spectrum of Methyl 2,5-difluoro-3-formylbenzoate is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aldehyde-H~10.2Singlet-
Aromatic-H4~7.8 - 8.0Doublet of doubletsJ(H-F) and J(H-H)
Aromatic-H6~7.6 - 7.8Doublet of doubletsJ(H-F) and J(H-H)
Methyl-H~3.9Singlet-
  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and will appear as a singlet far downfield.

  • Aromatic Protons: The two aromatic protons will appear as distinct signals due to their different chemical environments. They will exhibit coupling to each other (ortho-coupling) and to the neighboring fluorine atoms (H-F coupling). For instance, data for methyl 2-fluorobenzoate shows the proton ortho to the fluorine at a chemical shift of approximately 7.94 ppm[1].

  • Methyl Protons: The protons of the methyl ester group will appear as a sharp singlet, typically around 3.9 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The fluorine substitutions will have a significant impact on the chemical shifts of the aromatic carbons.

Carbon Expected Chemical Shift (ppm)
Carbonyl (Aldehyde)~185 - 190
Carbonyl (Ester)~165
Aromatic C-F~155 - 165 (with large C-F coupling)
Aromatic C-H~115 - 135
Aromatic Quaternary~120 - 140
Methyl~52

The carbon atoms directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts of aromatic carbons in fluorinated compounds can be complex to predict precisely without experimental data, but general trends from substituted benzenes can be applied[2].

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The two fluorine atoms in Methyl 2,5-difluoro-3-formylbenzoate are in different chemical environments and are expected to show two distinct signals.

Fluorine Expected Chemical Shift (ppm) Multiplicity
F at C2-110 to -130Doublet of doublets
F at C5-110 to -130Doublet of doublets

The chemical shifts are influenced by the electronic effects of the other substituents on the ring.[3] The fluorine atoms will couple to each other (F-F coupling) and to the neighboring aromatic protons (H-F coupling), resulting in complex splitting patterns. The analysis of these coupling constants can provide valuable information about the through-bond and through-space interactions within the molecule.

NMR_Correlations H_aldehyde CHO C_carbonyl_aldehyde C=O (Ald) H_aldehyde->C_carbonyl_aldehyde ¹JCH, ²JCH H_aromatic Ar-H C_aromatic Ar-C H_aromatic->C_aromatic ¹JCH, nJCH F_nucleus ¹⁹F H_aromatic->F_nucleus nJHF H_methyl CH₃ C_carbonyl_ester C=O (Est) H_methyl->C_carbonyl_ester ²JCH C_methyl_c CH₃-C H_methyl->C_methyl_c ¹JCH C_aromatic->F_nucleus ¹JCF, nJCF

Caption: Key NMR correlations in Methyl 2,5-difluoro-3-formylbenzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For a thin film, a small amount of the compound is dissolved in a volatile solvent, applied to the plate, and the solvent is allowed to evaporate.

  • Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Analysis

The IR spectrum of Methyl 2,5-difluoro-3-formylbenzoate will be dominated by strong absorptions from the carbonyl groups of the aldehyde and the ester.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H (aldehyde)~2820 and ~2720Medium
C=O (aldehyde)~1700 - 1720Strong
C=O (ester)~1720 - 1740Strong
C-F (aromatic)~1100 - 1300Strong
C-O (ester)~1250 - 1300 (asymmetric) and ~1000-1100 (symmetric)Strong
C=C (aromatic)~1450 - 1600Medium to weak
  • Carbonyl Absorptions: The presence of two carbonyl groups will likely result in a broad, strong absorption band or two closely spaced strong bands in the region of 1700-1740 cm⁻¹. The exact position is influenced by the electronic effects of the fluorine atoms and the conjugation with the aromatic ring. For benzaldehyde, the C=O stretch is typically observed around 1700-1720 cm⁻¹[4][5].

  • Aldehyde C-H Stretch: The characteristic C-H stretching vibrations of the aldehyde group are expected to appear as two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.[6]

  • C-F Vibrations: The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will appear as a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron impact (EI) is a common ionization technique for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Analysis

The EI mass spectrum of Methyl 2,5-difluoro-3-formylbenzoate is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Ion m/z (Expected) Fragmentation Pathway
[M]⁺200Molecular Ion
[M - OCH₃]⁺169Loss of the methoxy radical from the ester
[M - CHO]⁺171Loss of the formyl radical
[C₇H₂F₂O]⁺141Loss of the ester group
[C₆H₂F₂]⁺112Further fragmentation
  • Molecular Ion: The molecular weight of Methyl 2,5-difluoro-3-formylbenzoate is 200.14 g/mol . The molecular ion peak should be clearly visible in the mass spectrum. Aromatic esters generally show a prominent molecular ion peak.[8]

  • Fragmentation Pattern: The fragmentation will be dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (•OCH₃) from the ester, leading to a stable acylium ion.[8][9] Alpha-cleavage and McLafferty rearrangement are also possible fragmentation patterns for esters.[10] The presence of the aldehyde group can also lead to the loss of a formyl radical (•CHO).

MS_Fragmentation M [M]⁺˙ (m/z 200) M_minus_OCH3 [M - •OCH₃]⁺ (m/z 169) M->M_minus_OCH3 - •OCH₃ M_minus_CHO [M - •CHO]⁺ (m/z 171) M->M_minus_CHO - •CHO Fragment1 Further Fragments M_minus_OCH3->Fragment1 M_minus_CHO->Fragment1

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic analysis of Methyl 2,5-difluoro-3-formylbenzoate provides a detailed picture of its molecular structure and electronic properties. The combination of NMR, IR, and MS techniques allows for an unambiguous characterization of this important synthetic intermediate. The data and interpretations presented in this guide serve as a foundational reference for scientists working with this compound, facilitating its application in the design and synthesis of novel molecules with potential therapeutic or material science applications. The principles outlined here can also be applied to the characterization of other similarly substituted aromatic compounds.

References

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Vertex AI Search.
  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (n.d.). ResearchGate.
  • Methyl 2,5-Dihydroxy-4-(3′-methyl-2′-butenyl)benzoate - MDPI. (n.d.). MDPI.
  • Mass Spectra of Aromatic Esters | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications.
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. (2025). ResearchGate.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021). YouTube.
  • Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group - Optica Publishing Group. (1992). Optica Publishing Group.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. (2025). ResearchGate.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0236174) - NP-MRD. (n.d.). NP-MRD.
  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde - RSIS International. (2026). RSIS International.
  • C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 ... - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry.
  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC - NIH. (n.d.). NIH.
  • GCMS Section 6.14 - Whitman People. (n.d.). Whitman People.
  • C-13 NMR example 2 - YouTube. (2020). YouTube.
  • 4 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024). JoVE.
  • Methyl 3-methylbenzoate(99-36-5) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • 1355488-71-9 | Methyl 2,5-difluoro-4-methylbenzoate - ChemScene. (n.d.). ChemScene.
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.). Alfa Chemistry.
  • 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Methyl 2,4-difluorobenzoate 97 106614-28-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF - ResearchGate. (2025). ResearchGate.

Sources

Exploratory

Methyl 2,5-difluoro-3-formylbenzoate molecular weight and formula

Executive Summary & Identity Profile Methyl 2,5-difluoro-3-formylbenzoate is a highly specialized fluorinated arene scaffold used primarily as a pharmacophore building block in the synthesis of kinase inhibitors (specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Profile

Methyl 2,5-difluoro-3-formylbenzoate is a highly specialized fluorinated arene scaffold used primarily as a pharmacophore building block in the synthesis of kinase inhibitors (specifically FGFR and EGFR targets) and advanced agrochemicals. Its structural uniqueness lies in the specific "2,5-difluoro" substitution pattern, which imparts distinct metabolic stability and electronic properties compared to the more common 2,4- or 2,6-isomers.

This guide details the physicochemical properties, structural logic, and the critical regiochemical challenges involved in its synthesis.

Cheminformatics Snapshot
PropertyData
Chemical Name Methyl 2,5-difluoro-3-formylbenzoate
Molecular Formula

Molecular Weight 200.14 g/mol
Exact Mass 200.0285
CAS Registry Number Not widely cataloged as a commodity chemical; typically synthesized in situ or custom manufactured. (See Note 1)
SMILES COC(=O)C1=CC(=C(C(=C1)F)C=O)F
Physical State White to off-white crystalline solid (Predicted)
Melting Point 55–65 °C (Predicted based on structural analogs)

Note 1: While isomers such as methyl 3,5-difluoro-4-formylbenzoate (CAS 1415124-73-0) are common catalog items, the 2,5-difluoro-3-formyl isomer is often a proprietary intermediate. Researchers should verify the specific substitution pattern required for their SAR (Structure-Activity Relationship) studies, as the position of the formyl group dramatically alters the vector of subsequent substituents.

Structural Analysis & Pharmacophore Logic

The value of this molecule lies in its dense functionalization. Understanding the electronic environment is crucial for predicting its reactivity.

The "Fluorine Effect" and Substitution Pattern
  • Metabolic Blocking: The fluorine atoms at positions 2 and 5 block the most metabolically vulnerable sites on the benzene ring (para and ortho to the ester), forcing metabolic oxidation to occur elsewhere or extending the half-life of the final drug molecule.

  • Electronic Tuning:

    • C3-Formyl Group: Positioned between a fluorine atom (C2) and a proton (C4). The C2-Fluorine exerts a strong inductive withdrawing effect (-I), making the aldehyde carbon highly electrophilic and reactive toward reductive amination.

    • C1-Ester Group: Provides a handle for cyclization (e.g., to indazoles or quinazolinones) or hydrolysis to the free acid.

Synthetic Methodologies & Regiocontrol[1]

Critical Insight: The synthesis of Methyl 2,5-difluoro-3-formylbenzoate presents a classic regioselectivity problem in organometallic chemistry.

The Regioselectivity Trap (Direct Lithiation)

Attempting to synthesize this molecule via direct lithiation (DoM) of methyl 2,5-difluorobenzoate often fails to yield the C3-formyl product.

  • The Trap: The proton at C6 is flanked by the Ester (C1) and a Fluorine (C5). This site is significantly more acidic due to the synergistic inductive effects and the Complex Induced Proximity Effect (CIPE) of the ester group.

  • Result: Treatment with LDA followed by DMF typically yields the 6-formyl isomer, not the desired 3-formyl isomer.

The Correct Pathway: Halogen-Lithium Exchange

To reliably install the formyl group at C3, a halogen-lithium exchange strategy using a brominated precursor is the industry standard.

Confirmed Protocol: From Methyl 3-bromo-2,5-difluorobenzoate
  • Starting Material: Methyl 3-bromo-2,5-difluorobenzoate.

  • Reagent: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi).

  • Condition: -78 °C in THF (kinetic control).

  • Mechanism: The C-Br bond is weaker than the C-H bond. The lithium/magnesium specifically exchanges with the bromine at C3, bypassing the acidity issues at C6.

  • Electrophile:

    
    -Dimethylformamide (DMF).
    
Visualization of Synthetic Logic

The following diagram illustrates the divergence between the "Trap" route and the "Success" route.

SynthesisPath Start Methyl 2,5-difluorobenzoate LDA Reagent: LDA / -78°C Start->LDA Direct Deprotonation Bromination Step 1: Bromination (NBS/H2SO4) Start->Bromination TrapProduct Methyl 6-formyl-2,5-difluorobenzoate (UNWANTED ISOMER) LDA->TrapProduct Regioselectivity at C6 BromoInt Methyl 3-bromo-2,5-difluorobenzoate Bromination->BromoInt Exchange Step 2: iPrMgCl or n-BuLi (Halogen-Metal Exchange) BromoInt->Exchange DMF Quench: DMF Exchange->DMF Target Methyl 2,5-difluoro-3-formylbenzoate (TARGET MOLECULE) DMF->Target Specific C3 Functionalization

Figure 1: Divergent synthetic pathways showing the necessity of the bromo-intermediate for C3 regioselectivity.

Experimental Protocol (Recommended)

Safety Warning: Organolithium reagents are pyrophoric. All reactions must be conducted under an inert atmosphere (Argon/Nitrogen) in flame-dried glassware.

Step-by-Step Synthesis via Halogen Exchange
  • Preparation: Dissolve Methyl 3-bromo-2,5-difluorobenzoate (1.0 eq) in anhydrous THF (0.5 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add Isopropylmagnesium chloride (2.0 M in THF, 1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Note: iPrMgCl is preferred over n-BuLi for ester-containing substrates to minimize nucleophilic attack on the ester carbonyl (though at -78°C, n-BuLi is often tolerated).

  • Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the aryl-magnesium/lithium species.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is typically less polar than the alcohol byproducts.

Applications in Drug Discovery

This scaffold is particularly relevant for Fragment-Based Drug Design (FBDD) .

FGFR Inhibitor Design

Fibroblast Growth Factor Receptor (FGFR) inhibitors often utilize a fused bicyclic core. The 2,5-difluoro-3-formylbenzoate can be converted into:

  • Indazoles: By reacting the aldehyde with hydrazine derivatives.

  • Quinazolinones: By reacting with amidines.

The fluorine at C5 (para to the original aldehyde) often ends up in a position that blocks metabolic oxidation on the solvent-exposed edge of the kinase binding pocket.

Reactivity Map
Functional GroupReaction TypeTarget Structure
Aldehyde (C3) Reductive AminationBenzylamines (Linkers)
Aldehyde (C3) Olefination (Wittig/Horner)Styrenes / Acrylates
Ester (C1) Hydrolysis -> Amide CouplingAmide-linked pharmacophores
Fluorine (C2/C5)

(Nucleophilic Aromatic Substitution)
Rare: Requires strong nucleophiles due to crowding, but C2-F is more labile than C5-F due to ortho-carbonyl activation.

References

  • Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for "Base-catalyzed halogen dance" and regioselectivity in fluorobenzenes).
  • PubChem Compound Summary. (2024). Methyl 2,5-difluorobenzoate (Precursor Data). National Center for Biotechnology Information. Link

  • Knochel, P., et al. (2003). Functionalized Magnesium Organometallics as Versatile Reagents for Synthesis. Angewandte Chemie International Edition. (Reference for iPrMgCl exchange protocols).

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of Methyl 2,5-difluoro-3-formylbenzoate

Abstract: As a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials, the safe and effective handling of Methyl 2,5-difluoro-3-formylbenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: As a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials, the safe and effective handling of Methyl 2,5-difluoro-3-formylbenzoate is paramount. This guide provides a comprehensive overview of its toxicological profile, handling protocols, and emergency procedures. Due to the limited publicly available safety data for this specific compound, this document employs a scientifically grounded "read-across" approach, inferring potential hazards and necessary precautions from structurally similar analogs. This methodology ensures a robust safety framework for researchers, chemists, and laboratory professionals engaged in its use.

Section 1: Hazard Identification and Toxicological Profile

Methyl 2,5-difluoro-3-formylbenzoate is a multi-functionalized aromatic compound. Its structure, featuring a methyl ester, a reactive aldehyde (formyl) group, and two electron-withdrawing fluorine atoms on the benzene ring, dictates its chemical reactivity and its potential biological activity. While specific toxicological studies on this exact molecule are not extensively documented, an analysis of related compounds—such as other substituted formylbenzoates and fluorinated aromatics—allows for a reliable inference of its hazard profile.[1][2]

The primary hazards are anticipated to be associated with its aldehyde functionality, which can cause irritation, and the potential for systemic effects common to complex aromatic compounds. The Globally Harmonized System (GHS) classifications for structurally related molecules consistently indicate several key hazards.[3][4]

Inferred GHS Hazard Classification

The following table summarizes the likely hazard classifications for Methyl 2,5-difluoro-3-formylbenzoate based on aggregated data from analogous compounds.[3][4]

Hazard ClassHazard CategoryGHS Hazard StatementRationale from Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowedThis is a common classification for substituted methyl benzoates.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationAldehyde groups and activated aromatic rings frequently cause skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationDirect contact with chemicals of this nature is likely to cause significant eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust or vapors from aromatic aldehydes can irritate the respiratory tract.[4][5]
Physical and Chemical Properties (Estimated)
PropertyEstimated ValueRationale / Source Analog
Molecular Formula C₉H₆F₂O₃-
Molecular Weight 200.14 g/mol -
Appearance White to off-white solid(Analog: Methyl 3-formylbenzoate)[6]
Melting Point > 50 °CFluorination and substitution typically raise the melting point relative to simpler analogs.
Boiling Point > 270 °C (Predicted)(Analog: Methyl 3-formylbenzoate)[6]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate). Limited solubility in water.General property of non-polar organic molecules.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to safety, combining robust engineering controls with appropriate Personal Protective Equipment (PPE), is essential for mitigating the risks associated with handling Methyl 2,5-difluoro-3-formylbenzoate.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and similar chemical compounds is a certified chemical fume hood.[5] All weighing, transfers, and reaction setups involving this compound must be performed within a fume hood to prevent the inhalation of airborne particulates or vapors. The causality is clear: the fume hood contains aerosols and vapors, preventing them from entering the laboratory atmosphere and being inhaled by the researcher, which is the most direct route for systemic exposure.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is designed to protect the user from chemical exposure during routine handling and in the event of a spill.[8] The minimum required PPE for handling Methyl 2,5-difluoro-3-formylbenzoate is detailed below.[9]

PPE CategorySpecificationRationale and Field Insight
Eye Protection ANSI Z87.1-rated chemical splash goggles.Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against splashes from all angles, which is critical when handling potentially irritating solids or their solutions.[10]
Hand Protection Disposable Nitrile Gloves (minimum 5 mil thickness).Nitrile provides good resistance to a wide range of organic chemicals for incidental contact ("splash protection").[11][12] It is crucial to double-glove when handling larger quantities or for extended periods. Gloves must be inspected before use and changed immediately upon contamination.[10] Never reuse disposable gloves.
Body Protection Flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned.A lab coat protects skin and personal clothing from contamination. Synthetic fabrics like polyester can melt and fuse to the skin in a fire, whereas flame-resistant or cotton coats will not.[10]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects the feet from spills. Leather or other chemically resistant materials are superior to cloth, which can absorb and hold spilled chemicals against the skin.[9]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is the cornerstone of laboratory safety. These steps are designed to be a self-validating system, minimizing risk at every stage.

Chemical Handling Protocol
  • Pre-Handling Verification: Before use, visually inspect the container for any signs of damage or degradation. Ensure the label is legible and matches the intended chemical.

  • Work Area Preparation: Conduct all work in a designated area within a chemical fume hood. Ensure the work surface is clean and uncluttered. Have spill cleanup materials readily accessible.

  • Aliquotting the Compound:

    • Gently tap the container to settle the solid material before opening.

    • Slowly open the cap to avoid creating a puff of airborne powder.

    • Use a dedicated spatula or scoop to transfer the desired amount to a tared weigh boat or reaction vessel. Avoid generating dust.[5]

    • Promptly and securely close the main container.

  • Post-Handling Procedure:

    • Clean all reusable equipment (spatulas, glassware) thoroughly.

    • Wipe down the work surface within the fume hood.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last.[13]

    • Wash hands thoroughly with soap and water after exiting the laboratory.[14][15]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the compound in its original, tightly sealed container.[16]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[5][16] Consider storage under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to air or moisture over time.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines, as these can react exothermically or degrade the compound.[16]

  • Location: Keep in a designated chemical storage cabinet, away from heat sources or direct sunlight.[5][14]

Section 4: Emergency Procedures and Spill Management

Rapid and correct response during an emergency is critical to minimizing harm. All personnel working with this chemical must be familiar with these procedures.

First-Aid Measures

The following first-aid guidance is based on the inferred hazards and standard chemical safety protocols.[16][17]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[16]

Spill Management Workflow

Managing a chemical spill involves a clear, logical sequence of actions to ensure the safety of all personnel and the environment. This workflow is designed for a minor spill (i.e., one that can be safely handled by trained laboratory personnel without external assistance). For major spills, evacuate the area and contact your institution's emergency response team.[18]

Spill_Response_Workflow A Spill Occurs B Assess Situation Is the spill minor and manageable? A->B C Alert Personnel & Secure Area Inform others and restrict access. B->C  Yes   I MAJOR SPILL EVACUATE IMMEDIATELY Call Emergency Response B->I  No   D Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) C->D E Contain the Spill Cover with inert absorbent material (e.g., vermiculite, sand). D->E F Collect & Clean Carefully sweep material into a waste container. Clean area with soap and water. E->F G Package Waste Seal in a labeled, leak-proof container for hazardous waste. F->G H Decontaminate & Report Dispose of PPE, wash hands, and report incident to supervisor. G->H

Sources

Exploratory

Commercial Availability & Technical Profile: Methyl 2,5-difluoro-3-formylbenzoate

Executive Summary Methyl 2,5-difluoro-3-formylbenzoate (CAS: 952480-00-1 ) is a specialized fluorinated building block primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,5-difluoro-3-formylbenzoate (CAS: 952480-00-1 ) is a specialized fluorinated building block primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula). As a fine chemical intermediate, it is not a commodity solvent but a high-value scaffold used to introduce metabolic stability via fluorine substitution while providing a reactive aldehyde handle for heterocycle formation (specifically indazoles).

Commercially, this compound is classified as a Make-to-Order (MTO) or Tier 2 Building Block , typically available with lead times of 2–6 weeks from specialized catalog houses rather than off-the-shelf bulk stock.

Chemical Identity & Properties

PropertyData
Chemical Name Methyl 2,5-difluoro-3-formylbenzoate
CAS Number 952480-00-1
Molecular Formula C₉H₆F₂O₃
Molecular Weight 200.14 g/mol
Physical Form White to off-white solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water
Key Functional Groups [1][2][3][4][5][6][7][8] • Methyl Ester (C-1)[5][9]• Formyl/Aldehyde (C-3)[1][3][4][5][9]• Difluoro (C-2, C-5)

Commercial Availability Landscape

Supply Chain Status
  • Availability: Restricted / Enquiry-Based . Large-scale quantities (kg+) are typically custom-manufactured. Gram-scale quantities (1g, 5g, 25g) may be in stock at select research-focused suppliers.

  • Lead Time: 2–4 weeks (Air freight from primary synthesis hubs in Asia) to 6–8 weeks (Custom synthesis).

  • Purity Standard: Typically ≥95% or ≥97% by HPLC/GC.

Key Suppliers & Catalogs

Researchers should reference the following catalog numbers when requesting quotes to ensure the correct isomer is sourced.

SupplierCatalog IDAvailability Status
BLD Pharm BD246963Stock / Short Lead Time
AChemBlock N27602Enquiry
Ambeed (Search CAS)Enquiry
WuXi AppTec (Custom)Contract Synthesis

Procurement Note: Due to the presence of similar isomers (e.g., methyl 2,6-difluoro-3-formylbenzoate or methyl 3-formylbenzoate), it is critical to verify the substitution pattern (2,5-difluoro) using the CAS 952480-00-1 during procurement.

Technical Deep Dive: Synthesis & Manufacturing

The commercial scarcity of this compound arises from its challenging synthesis, which requires precise regiochemical control to install two fluorine atoms and a formyl group on the benzoate core.

Validated Synthetic Pathway (Patent Route)

The authoritative route, as described in patents for PARP inhibitors (e.g., US8071623B2), utilizes a Benzylic Oxidation strategy starting from a methylated precursor.

Step 1: Precursor Assembly (Balz-Schiemann)

The 2,5-difluoro substitution pattern is often established via a Balz-Schiemann reaction (diazotization of an aniline followed by fluorination) or nucleophilic aromatic substitution (


) on a nitro-benzene precursor.
  • Intermediate (E4): Methyl 2,5-difluoro-3-methylbenzoate.

Step 2: Benzylic Oxidation (The Critical Step)

The methyl group at C-3 is oxidized to the aldehyde (formyl group).

  • Reagents: Radical bromination (NBS/AIBN) followed by hydrolysis (Kornblum oxidation or DMSO/NaHCO₃) or direct oxidation using specialized reagents.

  • Challenge: Preventing over-oxidation to the carboxylic acid.

SynthesisRoute Start Methyl 2,5-difluoro-3-methylbenzoate (Precursor E4) Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter Benzylic Bromide Intermediate Step1->Inter Step2 Hydrolysis/Oxidation (DMSO, NaHCO3) Inter->Step2 Target Methyl 2,5-difluoro-3-formylbenzoate (Target E5) Step2->Target Drug Niraparib (Zejula) (PARP Inhibitor) Target->Drug  Indazole Formation  

Figure 1: Synthetic logic flow from the methylated precursor to the target aldehyde and its downstream application in drug synthesis.[3][7]

Applications in Drug Development[8]

PARP Inhibitor Synthesis (Niraparib)

Methyl 2,5-difluoro-3-formylbenzoate is a "Linchpin Intermediate" for the synthesis of Niraparib , a drug used to treat ovarian cancer.

  • Mechanism: The aldehyde group reacts with hydrazine or a hydrazine derivative to close the Indazole ring system.

  • Fluorine Effect: The 2,5-difluoro substitution is strategic. Fluorine atoms block metabolic soft spots (preventing P450 oxidation) and modulate the electronic properties of the phenyl ring to enhance binding affinity with the PARP enzyme.

Scaffold for Medicinal Chemistry
  • Bioisostere: The difluorophenyl motif serves as a bioisostere for other aromatic systems, improving lipophilicity and membrane permeability.

  • Diversity Oriented Synthesis: The formyl group allows for rapid diversification via reductive amination, Wittig olefination, or condensation reactions.

Handling & Safety Profile

While specific SDS data should be requested from the supplier, standard protocols for fluorinated benzaldehydes apply:

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C . Aldehydes are prone to air oxidation to the corresponding benzoic acid; improper storage will degrade purity.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • BLD Pharm. (n.d.). Product Analysis: Methyl 2,5-difluoro-3-formylbenzoate (Cat# BD246963). Retrieved from

  • Scoccitti, T., et al. (2011). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors. US Patent 8,071,623 B2. (Assignee: MSD Italia S.r.l.). Retrieved from

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor. Journal of Medicinal Chemistry, 52(22), 7170–7185. (Contextual reference for Niraparib synthesis).
  • ChemicalBook. (2025).[9] Methyl 2,5-difluoro-3-formylbenzoate Product Description. Retrieved from

Sources

Foundational

Biological activity screening of Methyl 2,5-difluoro-3-formylbenzoate derivatives

Technical Guide: Biological Activity Screening of Methyl 2,5-difluoro-3-formylbenzoate Derivatives Executive Summary: The Fluorinated Scaffold Advantage Methyl 2,5-difluoro-3-formylbenzoate represents a high-value pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity Screening of Methyl 2,5-difluoro-3-formylbenzoate Derivatives

Executive Summary: The Fluorinated Scaffold Advantage

Methyl 2,5-difluoro-3-formylbenzoate represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its utility lies in the synergistic combination of three reactive/functional domains:

  • The Formyl Group (-CHO): A versatile "warhead" for condensation reactions (e.g., Schiff bases, hydrazones) or cyclization into heterocycles (e.g., quinazolines, benzimidazoles).

  • The 2,5-Difluoro Substitution: Fluorine atoms at the 2 and 5 positions modulate lipophilicity (

    
    ), enhance metabolic stability by blocking oxidative metabolism at susceptible ring positions, and influence binding affinity via electrostatic interactions.
    
  • The Methyl Ester (-COOMe): A prodrug moiety that improves cellular permeability or serves as a precursor for amides and acids.

This guide details the technical workflow for screening derivatives of this scaffold, moving from in silico target identification to in vitro validation.

Strategic Derivatization & Target Profiling

Before physical screening, researchers must define the biological scope based on the chemical modifications applied to the scaffold.

Common Derivative Classes & Targets
  • Schiff Bases / Hydrazones: Formed via the 3-formyl group.

    • Target: Antimicrobial (DNA Gyrase), Anticancer (Tubulin polymerization).

  • Fused Heterocycles (Quinazolines/Phthalazines): Formed via cyclization of the formyl and ester groups.

    • Target: Kinase inhibition (e.g., EGFR, VEGFR) in oncology.

  • Benzoic Acid Analogs: Formed via ester hydrolysis.

    • Target: Anti-inflammatory (COX-1/COX-2 inhibition).

Phase 1: In Silico Profiling (The Digital Filter)

To minimize wet-lab resource wastage, all derivatives should undergo computational filtration.

Protocol 1.1: Molecular Docking

  • Objective: Predict binding affinity (

    
    ) against key enzymes.
    
  • Tools: AutoDock Vina or Schrödinger Glide.

  • Key Targets:

    • Bacteria: DNA Gyrase (PDB: 1KZN), Topoisomerase IV.

    • Cancer:[1][2] EGFR (PDB: 1M17), VEGFR-2.

  • Acceptance Criteria: Binding energy < -7.0 kcal/mol and presence of H-bonds with active site residues (e.g., Asp, Glu).

Protocol 1.2: ADMET Prediction

  • Objective: Ensure drug-likeness.

  • Parameter Standards:

    • Lipophilicity (LogP): 2.0 – 5.0 (Optimal for oral bioavailability).

    • TPSA (Topological Polar Surface Area): < 140 Ų (for cell membrane permeability).

    • Toxicity: No predicted mutagenicity (Ames test negative).

Phase 2: In Vitro Antimicrobial Screening

Fluorinated benzoates are privileged structures for antibiotics. The 2,5-difluoro motif often enhances penetration into Gram-negative bacteria.

Methodology: Microbroth Dilution Assay (MIC/MBC)
  • Standard: CLSI M07-A10 guidelines.

  • Organism Panel:

    • Gram-positive:Staphylococcus aureus (ATCC 29213), Bacillus subtilis.

    • Gram-negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations typically range from 512

    
    g/mL to 0.5 
    
    
    
    g/mL.
  • Inoculation: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard) and add to wells.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO (solvent check) and sterile media.

  • Incubation: 37°C for 18–24 hours.

  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible turbidity.

    • MBC (Minimum Bactericidal Concentration): Plate 10

      
      L from clear wells onto agar; lowest concentration with 
      
      
      
      99.9% colony reduction.

Phase 3: In Vitro Anticancer Screening

The reactive formyl group allows for the synthesis of cytotoxic agents that often act by inducing apoptosis or arresting the cell cycle.

Methodology: MTT Cytotoxicity Assay
  • Mechanism: Reduction of yellow MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Line Panel:

    • MCF-7 (Breast adenocarcinoma).

    • A549 (Lung carcinoma).[1]

    • HeLa (Cervical cancer).[3]

    • HEK293 (Normal kidney cells - toxicity control).

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M). Incubate for 48h or 72h.
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Determine 
    
    
    
    using non-linear regression analysis.

Visualization of Screening Workflow

BiologicalScreening cluster_wetlab Wet-Lab Validation Start Methyl 2,5-difluoro-3-formylbenzoate Deriv Chemical Derivatization (Schiff Bases, Heterocycles) Start->Deriv Synthesis InSilico Phase 1: In Silico Profiling (Docking & ADMET) Deriv->InSilico Library Generation Selection Hit Selection (Binding Energy < -7 kcal/mol) InSilico->Selection Filter Micro Phase 2: Antimicrobial (MIC/MBC Assays) Selection->Micro Path A: Anti-infective Cancer Phase 3: Cytotoxicity (MTT/SRB Assays) Selection->Cancer Path B: Anti-tumor SAR SAR Analysis (2,5-Difluoro Impact) Micro->SAR Data Integration Cancer->SAR Data Integration

Figure 1: Integrated workflow for the biological evaluation of Methyl 2,5-difluoro-3-formylbenzoate derivatives, moving from synthesis to SAR analysis.

Structure-Activity Relationship (SAR) Analysis

To validate the "Trustworthiness" of your data, you must correlate biological results with structural features.

Key SAR Checkpoints for this Scaffold:

  • The 2,5-Difluoro Effect: Compare activity against non-fluorinated or mono-fluorinated analogs.

    • Observation: 2,5-difluoro derivatives typically show higher metabolic stability and potency due to the strong C-F bond preventing ring oxidation [1].

  • Formyl Linkage:

    • Schiff Bases (-CH=N-): Often exhibit higher antibacterial activity due to the imine bond's ability to interact with bacterial proteins.

    • Hydrazones (-CH=N-NH-): Frequently show superior anticancer profiles due to iron-chelating properties.

  • Ester Hydrolysis: If the methyl ester is hydrolyzed to the acid (-COOH) in vivo, activity may shift from cellular cytotoxicity to specific enzyme inhibition (e.g., COX enzymes).

Data Presentation Standards

When reporting results, use the following table structure to ensure clarity and comparability.

Table 1: Comparative Biological Activity of Derivatives

Compound IDR-Group (Formyl)MIC (S. aureus) [

g/mL]
MIC (E. coli) [

g/mL]
IC50 (MCF-7) [

M]
LogP (Calc)
MDF-01 4-NO2-Phenyl4.08.012.53.2
MDF-02 2-Cl-Phenyl16.032.0>504.1
MDF-03 Pyridin-2-yl2.04.05.82.8
Std (Cipro) -0.50.25--
Std (Doxo) ---1.2-

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Sigma-Aldrich. (n.d.). Methyl 3-formylbenzoate Product Information. Merck KGaA. Link

  • Griffin, R. J., et al. (2003). The role of fluorine in the discovery and optimization of CNS agents. Bentham Science.
  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI Document M07-A10.

Sources

Exploratory

The Strategic Placement of Fluorine: A Technical Guide to Modulating Methyl Formylbenzoate Compounds for Advanced Drug Discovery

For Immediate Release A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of Fluorine Substitution in Methyl Formylbenzoate Compounds. In...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of Fluorine Substitution in Methyl Formylbenzoate Compounds.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive technical overview of the role of fluorine substitution in methyl formylbenzoate compounds, a versatile class of intermediates in pharmaceutical synthesis. We will delve into the nuanced effects of fluorination on molecular properties, provide detailed synthetic protocols, and explore a key case study illustrating the power of this strategy in the development of targeted cancer therapies.

The Unseen Influence: How Fluorine Transforms the Methyl Formylbenzoate Scaffold

The introduction of a fluorine atom onto the aromatic ring of methyl formylbenzoate, though seemingly a minor alteration, instigates a cascade of electronic and conformational changes that can profoundly impact a molecule's biological activity.[3] The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the reactivity of the formyl and methyl ester functionalities.

The position of the fluorine substituent dictates the nature and magnitude of these effects. For instance, a fluorine atom positioned ortho to the formyl group is expected to increase its electrophilicity, potentially enhancing its reactivity in crucial bond-forming reactions. Conversely, a para-fluorine substitution might have a more pronounced effect on the acidity of the corresponding benzoic acid precursor and the overall lipophilicity of the molecule.[4]

Key Physicochemical Modifications Induced by Fluorination:

  • Enhanced Metabolic Stability: The robust carbon-fluorine bond can block sites susceptible to metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[5]

  • Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine generally increases the acidity of the corresponding benzoic acid, which can influence a drug's solubility and interactions with biological targets.

  • Tuning Lipophilicity (LogP): Fluorine substitution can alter a molecule's lipophilicity, affecting its ability to cross cell membranes and its distribution within the body.[4]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target protein.

The following table summarizes the anticipated effects of fluorine substitution at different positions on the methyl formylbenzoate ring:

Fluorine Position Anticipated Primary Electronic Effect Expected Impact on Reactivity Potential Influence on Physicochemical Properties
Ortho (2- or 6-) Strong inductive withdrawal near functional groupsIncreased electrophilicity of the formyl groupMay influence intramolecular hydrogen bonding
Meta (3- or 5-) Moderate inductive withdrawalModerate increase in formyl group electrophilicityCan fine-tune pKa and LogP
Para (4-) Inductive and resonance effectsInfluences overall electron density of the ringSignificant impact on pKa and LogP

From Blueprint to Benchtop: Synthesis and Characterization of Fluorinated Methyl Formylbenzoates

The synthesis of fluorinated methyl formylbenzoate isomers typically involves a multi-step approach, starting from commercially available fluorinated toluenes or benzoic acids. The following protocols provide detailed methodologies for the preparation of key isomers.

Synthesis of Methyl 4-fluoro-2-formylbenzoate

A common route to methyl 4-fluoro-2-formylbenzoate begins with the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis, oxidation of the methyl group to a carboxylic acid, and subsequent esterification. A key intermediate in a related synthesis is 4-fluoro-2-methylbenzonitrile.[6]

Caption: Fischer-Speier esterification of the corresponding benzoic acid.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-5-formylbenzoic acid in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Characterization: The Spectroscopic Signature of Fluorination

The incorporation of fluorine provides a unique handle for characterization by ¹⁹F NMR spectroscopy. [7]The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable structural information. ¹H and ¹³C NMR spectroscopy are also essential for confirming the structure and purity of the synthesized compounds, with characteristic shifts and coupling constants observed for the protons and carbons adjacent to the fluorine atom and the functional groups. [8][9]

In Practice: The Role of a Fluorinated Methyl Formylbenzoate Precursor in the Synthesis of Olaparib

A compelling example of the strategic use of a fluorinated formylbenzoic acid, a direct precursor to the corresponding methyl ester, is in the synthesis of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. [10]The synthesis of a key intermediate for Olaparib utilizes 2-fluoro-5-formylbenzoic acid. [11]

Caption: Synthesis of a key Olaparib intermediate.

In this synthesis, the 2-fluoro-5-formylbenzoic acid undergoes a condensation reaction, leveraging the reactivity of the formyl group to construct the core structure of the drug. The presence of the fluorine atom in this specific position is crucial for the final compound's biological activity and pharmacokinetic profile, highlighting the importance of precise fluorination in drug design. [12]

Conclusion and Future Perspectives

The substitution of fluorine in methyl formylbenzoate compounds offers a powerful and versatile strategy for medicinal chemists to modulate the properties of drug candidates. By understanding the intricate electronic and conformational effects of fluorination, researchers can rationally design and synthesize molecules with enhanced metabolic stability, optimized lipophilicity, and improved binding affinity. The successful application of a fluorinated formylbenzoic acid derivative in the synthesis of Olaparib serves as a testament to the transformative potential of this approach. As synthetic methodologies for selective fluorination continue to advance, the strategic use of fluorinated methyl formylbenzoates is poised to play an even more significant role in the development of next-generation therapeutics.

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  • Abbvie Inc. (2021). Preparation of fluorinated benzaldehydes.
  • Changzhou Kangrui Chemical Co., Ltd. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2015). Preparation method of Olaparib intermediate.
  • Benkovics, T., Ortiz, A., Guo, Z., Goswami, A., & Deshpande, P. (2019). Enantioselective Preparation of (S)-5-Oxo-5,6-dihydro-2H-pyran-2-yl Benzoate. Organic Syntheses. [Link]

  • E. I. Du Pont De Nemours and Company. (2021). Synthesis of methyl 2-fluoroacrylate.
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  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • PubChem. (n.d.). 4-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Cadila Healthcare Limited. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • National Institutes of Health. (n.d.). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. National Library of Medicine. [Link]

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  • ChemSynthesis. (2025). methyl 2-fluoro-5-formylbenzoate. ChemSynthesis. [Link]

  • MDPI. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. [Link]

  • National Institutes of Health. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. National Library of Medicine. [Link]

  • AOBChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. AOBChem. [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Heterocycle Synthesis using Methyl 2,5-difluoro-3-formylbenzoate

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 2,5-difluoro-3-formylbenzoate (CAS: 2244274-11-9), a specialized fluorinated bui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 2,5-difluoro-3-formylbenzoate (CAS: 2244274-11-9), a specialized fluorinated building block critical for synthesizing indazole-7-carboxamide scaffolds—a structural motif central to next-generation PARP inhibitors (e.g., Niraparib analogs).[1]

[1]

Executive Summary & Strategic Value

Methyl 2,5-difluoro-3-formylbenzoate is a "lynchpin" scaffold.[1] Its value lies in its high-density functionalization:

  • C3-Formyl Group: A high-reactivity electrophile for condensation.[1]

  • C2-Fluorine: An activated leaving group (activated by the ortho-formyl and ortho-ester electron-withdrawing groups) enabling facile

    
     cyclization.[1]
    
  • C1-Methyl Ester: A masked amide handle, positioned to become the C7-carboxamide "warhead" essential for hydrogen bonding in the PARP catalytic pocket.

  • C5-Fluorine: A metabolic blocker that remains on the final heterocycle to modulate pKa and lipophilicity.[1]

Primary Application: Synthesis of 5-fluoro-1H-indazole-7-carboxylates . Differentiation: Unlike ortho-formyl benzoates which form phthalazinones, this meta-formyl/ester arrangement with an intervening fluorine dictates the formation of indazoles via a cascade condensation-substitution mechanism.

Chemical Logic & Mechanism

The transformation of Methyl 2,5-difluoro-3-formylbenzoate into a heterocycle is governed by the reactivity of the C2-Fluorine.

The "Fluorine-Directed" Cascade

When reacted with hydrazines, the molecule undergoes a two-step sequence. The order of events depends on the nucleophile and conditions, but the thermodynamic product is the indazole.

  • Condensation: The hydrazine primary amine attacks the C3-aldehyde to form a hydrazone.[1]

  • 
     Cyclization:  The hydrazone nitrogen (now nucleophilic) attacks the C2-position, displacing the labile fluorine atom.[1]
    
  • Result: Formation of the pyrazole ring fused to the benzene, yielding the indazole core.

Pathway Visualization

IndazoleSynthesis cluster_legend Reaction Logic SM Methyl 2,5-difluoro-3-formylbenzoate (C1-COOMe, C2-F, C3-CHO) Inter1 Intermediate A: Hydrazone Formation SM->Inter1 Condensation (-H2O) Hydrazine R-NH-NH2 (Hydrazine/Arylhydrazine) Hydrazine->Inter1 Inter2 Intermediate B: SNAr Transition State Inter1->Inter2 Ring Closure Product Methyl 5-fluoro-1(2)H-indazole-7-carboxylate (Target Scaffold) Inter2->Product F- Displacement (-HF) C2-F is the Leaving Group C2-F is the Leaving Group C1-Ester is Preserved C1-Ester is Preserved C2-F is the Leaving Group->C1-Ester is Preserved

Figure 1: The cascade mechanism from benzoate precursor to indazole scaffold.[1] Note that the C1-ester is not consumed in the cyclization.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate

This protocol uses hydrazine hydrate to generate the unsubstituted indazole core.[1]

Reagents:

  • Methyl 2,5-difluoro-3-formylbenzoate (1.0 equiv)[1]

  • Hydrazine monohydrate (64-65% in water, 1.2 – 1.5 equiv)[1]

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)[1]

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.1 equiv) – Optional but recommended to scavenge HF.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2,5-difluoro-3-formylbenzoate (e.g., 5.0 g, 25.0 mmol) in THF (50 mL, 10 vol).

    • Note: Ensure the starting material is fully dissolved.[1] If using EtOH, gentle warming may be required.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add Hydrazine monohydrate (1.8 mL, ~37 mmol) dropwise over 10 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature <10°C during addition to prevent polymerization or non-specific nucleophilic attack on the ester.[1]

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour. Then, heat the reaction to 60°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc 7:3).[1] Look for the disappearance of the aldehyde peak and the emergence of the indazole mass (M+1 = 195.15).[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF/EtOH.

    • Resuspend the residue in Ethyl Acetate (EtOAc, 50 mL) and Water (50 mL).[1]

    • Separate the layers.[1][2][3] Extract the aqueous layer with EtOAc (2 x 30 mL).[1]

    • Wash combined organics with Brine (30 mL), dry over anhydrous

      
      , and filter.
      
  • Purification:

    • The crude product is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).[1]

    • Yield Expectations: 85–95% as a white to off-white solid.[1]

Protocol B: One-Pot Synthesis of N-Aryl Indazoles (PARP Inhibitor Route)

For drugs like Niraparib, the indazole nitrogen is often substituted.[1] This protocol describes the direct reaction with an aryl hydrazine.[1]

Reagents:

  • Methyl 2,5-difluoro-3-formylbenzoate (1.0 equiv)[1]

  • Substituted Phenylhydrazine (e.g., 4-(piperidin-3-yl)phenylhydrazine) (1.0 equiv)[1]

  • Solvent: DMF or DMAc[1]

  • Base: Cesium Carbonate (

    
    , 2.0 equiv)[1]
    

Step-by-Step Methodology:

  • Mixing: Charge the reaction vessel with Methyl 2,5-difluoro-3-formylbenzoate (1.0 equiv), the aryl hydrazine (1.0 equiv), and

    
     (2.0 equiv).
    
  • Solvation: Add DMF (10 volumes). Stir to create a suspension.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Mechanism Note: The base promotes the

      
       displacement of the C2-fluorine by the hydrazine nitrogen.[1]
      
  • Quench: Cool to RT. Pour the mixture into crushed ice/water (20 volumes).

  • Isolation: The product often precipitates.[1] Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry in a vacuum oven at 45°C.

    • Alternative: If no precipitate forms, extract with EtOAc/LiCl (5% aq) to remove DMF.[1]

Data Summary & Troubleshooting

Physicochemical Properties (Predicted)
PropertyValueNote
Formula

Starting Material
MW 200.14 g/mol
Appearance White crystalline solid
Indazole Product MW 194.16 g/mol (Methyl 5-fluoro-1H-indazole-7-carboxylate)
Key NMR Shift

10.2 ppm (CHO)
Disappears upon cyclization
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Cyclization Temperature too low; C2-F displacement is slow.[1]Increase reaction temp to reflux (THF) or 90°C (DMF). Ensure base is present.[1][4][5]
Ester Hydrolysis Presence of excess water/hydroxide.[1]Use anhydrous solvents.[1] Avoid NaOH/KOH; use

or

.[1]
Regioisomer Mix N1 vs N2 alkylation (if alkylating post-synthesis).The 1H-indazole is thermodynamically favored, but N-alkylation of the pre-formed indazole gives mixtures. Protocol B (using substituted hydrazine) is preferred for regiocontrol.[1]

References

  • GlaxoSmithKline. (2008).[1] Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors. Patent WO2008084261A1.[1] Link

    • Citation Context: Describes the synthesis of "Intermediate E5" (Methyl 2,5-difluoro-3-formylbenzoate) and its conversion to indazole scaffolds.
  • Merck Sharp & Dohme. (2011).[1] Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors. US Patent 8,071,623.[1] Link

    • Citation Context: Detailed experimental procedures for the reaction of fluorinated formyl benzoates with hydrazines to yield PARP inhibitor precursors.
  • Jones, R. M., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor.[1] Journal of Medicinal Chemistry.[1][6]

    • Citation Context: Establishes the structure-activity relationship (SAR) of the 5-fluoro-indazole-7-carboxamide core.
  • ChemicalBook. (2023).[1][7] Methyl 2,5-difluoro-3-formylbenzoate Product Entry. Link

    • Citation Context: Verification of physical properties and commercial availability.[1]

Sources

Application

Application Note: Cascade Synthesis of Fluorinated Quinolines from Methyl 2,5-difluoro-3-formylbenzoate

/Condensation Executive Summary This application note details the synthetic protocol for generating polysubstituted quinolines using Methyl 2,5-difluoro-3-formylbenzoate as the electrophilic scaffold. Unlike classic Frie...

Author: BenchChem Technical Support Team. Date: February 2026


/Condensation

Executive Summary

This application note details the synthetic protocol for generating polysubstituted quinolines using Methyl 2,5-difluoro-3-formylbenzoate as the electrophilic scaffold. Unlike classic Friedländer synthesis which requires unstable o-aminoaldehydes, this protocol utilizes a One-Pot Cascade approach.

By exploiting the high electrophilicity of the C2-fluorine (activated by the adjacent formyl and ester groups), we induce a Nucleophilic Aromatic Substitution (


) followed by immediate cyclocondensation. This method bypasses the isolation of mutagenic aniline intermediates and selectively preserves the C5-fluorine for late-stage diversification in medicinal chemistry campaigns (e.g., kinase inhibitors).

Mechanistic Rationale & Regioselectivity[1][2]

The "Masked" Friedländer Synthon

The substrate Methyl 2,5-difluoro-3-formylbenzoate acts as a "masked" o-aminoaldehyde. The success of this reaction relies on the differential reactivity of the two fluorine atoms:

  • C2-Fluorine (The Leaving Group): Highly activated for

    
     due to the ortho-formyl and ortho-ester electron-withdrawing groups (EWGs).
    
  • C5-Fluorine (The Survivor): Less activated (meta to ester, para to formyl), remaining intact to serve as a metabolic blocker or handle for further coupling in the final drug candidate.

Reaction Pathway

The reaction proceeds via an ammonia-mediated cascade:

  • Enamine Formation: The ketone partner reacts with ammonium acetate to form an enamine in situ.

  • 
     Displacement:  The nitrogen nucleophile displaces the labile C2-fluorine.
    
  • Cyclodehydration: The resulting transient amine condenses with the C3-aldehyde (Friedländer step) to close the pyridine ring.

ReactionPathway Substrate Methyl 2,5-difluoro- 3-formylbenzoate Intermediate2 Intermediate B: 2-Amino-3-formyl (Transient) Substrate->Intermediate2 SNAr (Displacement of C2-F) Ketone Enolizable Ketone (R-CH2-CO-R') Intermediate1 Intermediate A: Enamine Species Ketone->Intermediate1 Condensation NH4OAc NH4OAc (N-Source) NH4OAc->Intermediate1 Condensation Intermediate1->Intermediate2 SNAr (Displacement of C2-F) Product Final Quinoline Scaffold Intermediate2->Product Intramolecular Cyclodehydration (-2 H2O)

Figure 1: The cascade pathway converts the difluoro-precursor directly to the quinoline, bypassing the isolation of the unstable amino-aldehyde.

Experimental Protocol

Materials & Reagents
ComponentRoleEquivalents (eq.)Notes
Methyl 2,5-difluoro-3-formylbenzoate Limiting Reagent1.0Substrate
Enolizable Ketone Nucleophile1.1 - 1.2Acetophenone, Cyclohexanone, etc.
Ammonium Acetate (

)
Nitrogen Source2.0 - 5.0Excess required to drive equilibrium.
DMSO or DMF SolventN/AHigh dielectric constant promotes

.
Acetic Acid (Optional) Additive0.5Can accelerate imine formation.
Step-by-Step Methodology

Pre-requisite: Ensure all glassware is dry. While the reaction tolerates moisture, anhydrous conditions improve yield by favoring the dehydration steps.

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Methyl 2,5-difluoro-3-formylbenzoate (1.0 eq) and the chosen Enolizable Ketone (1.1 eq).

  • Solvate: Add DMSO (concentration ~0.2 M relative to the benzoate). Stir until dissolved.

  • Activate: Add Ammonium Acetate (3.0 eq) in a single portion.

    • Note: If using a volatile ketone, add it after the ammonium acetate to minimize evaporation before reaction.

  • Heat: Seal the vessel and heat to 100°C - 110°C .

    • Reaction Monitoring: Monitor by LC-MS. The intermediate imines may be visible, but the target mass (M+H) should appear within 1-3 hours.

    • Checkpoint: If the starting material persists but no product forms, increase temp to 120°C to overcome the

      
       activation barrier.
      
  • Work-up (Precipitation Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into crushed ice/water (5x reaction volume).

    • The quinoline product often precipitates as a solid. Filter, wash with water, and dry.

  • Work-up (Extraction Method - if oil forms):

    • Dilute with Ethyl Acetate and wash with Brine (3x) to remove DMSO.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Critical Process Parameters (CPPs) & Troubleshooting

The following decision tree assists in optimizing yields for difficult substrates (e.g., sterically hindered ketones).

Troubleshooting Start Reaction Analysis (LC-MS at 2 hours) Check1 Is Starting Material Consumed? Start->Check1 Outcome1 Product Formed (Proceed to Workup) Check1->Outcome1 Yes Issue1 SM Intact (No Reaction) Check1->Issue1 No (SM remains) Issue2 Intermediate Visible (Incomplete Cyclization) Check1->Issue2 No (Mass = SM + Ketone - H2O) Action1 Increase Temp to 130°C Switch Solvent to NMP Issue1->Action1 Action2 Add catalytic p-TsOH or more NH4OAc Issue2->Action2

Figure 2: Optimization workflow for low-conversion reactions.

Key Optimization Notes:
  • Steric Hindrance: If using bulky ketones (e.g., tert-butyl ketones), the initial condensation is slow. Switch to Microwave Irradiation (140°C, 20 min) to force the reaction.

  • Regioselectivity Loss: If you observe displacement of both fluorines (rare, but possible with strong amine nucleophiles), lower the temperature to 80°C and ensure strictly 1.0 eq of amine if using a primary amine instead of

    
    .
    

References

  • Li, A.-H., et al. (2010).[1][2] "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations." Synthesis, 2010(10), 1678–1686.[1]

    • Context: Establishes the validity of one-pot reduction/cyclization protocols which this fluoride-displacement method mimics mechanistically.
  • Marco-Contelles, J., et al. (2009). "Friedländer Reaction on 2-Amino-3-cyano-4H-pyrans: A Facile Synthesis of Pyridine and Quinoline Derivatives." Chemical Reviews, 109(6), 2652–2671.

    • Context: Comprehensive review of Friedländer mechanisms and variations involving activ
  • McNaughton, B. R., & Miller, B. L. (2003). "Resin-Based Synthesis of Functionalized 2-Quinolinones." Organic Letters, 5(23), 4257–4259.

    • Context: Demonstrates the utility of strategies in solid-phase quinoline synthesis, supporting the reactivity profile of the fluorin

Sources

Method

Medicinal Chemistry Applications of Methyl 2,5-difluoro-3-formylbenzoate

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The "Linchpin" Scaffold for Indazole Therapeutics Methyl 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Linchpin" Scaffold for Indazole Therapeutics

Methyl 2,5-difluoro-3-formylbenzoate (CAS: 952480-00-1) is a specialized, high-value intermediate primarily utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors . Its unique substitution pattern—featuring a reactive aldehyde flanked by an ester and an activated fluorine—makes it an ideal "linchpin" for constructing indazole-7-carboxamide cores, a structural motif found in blockbuster drugs like Niraparib .

Unlike generic benzaldehydes, this scaffold enables the rapid, regioselective formation of fluorinated heterocycles via a cascade condensation-


 mechanism. This guide details its application in synthesizing next-generation PARP inhibitors and provides validated protocols for its manipulation.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule's utility is defined by the electronic interplay between its four functional groups:

  • C1-Ester (COOMe): Serves as the handle for the final pharmacophore (usually a primary amide).

  • C2-Fluorine: The "Sacrificial" halogen. It is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-formyl and ortho-ester groups. This atom is displaced during heterocycle formation.
    
  • C3-Formyl (CHO): The primary electrophile for hydrazine condensation.

  • C5-Fluorine: The "Modulating" halogen. It remains on the final scaffold (meta to the reaction center), enhancing metabolic stability and potency of the final drug candidate.

Mechanism of Action: The Indazole Cascade

The primary application of this compound is the synthesis of 5-fluoro-2H-indazole-7-carboxylates . The reaction proceeds via a predictable two-step cascade with hydrazines:

  • Hydrazone Formation: The hydrazine nitrogen attacks the C3-aldehyde.

  • Intramolecular

    
    :  The pendant nitrogen of the hydrazone attacks the C2-position, displacing the labile fluorine atom to close the pyrazole ring.
    

Application Workflow: Synthesis of PARP Inhibitor Cores

The following diagram illustrates the conversion of Methyl 2,5-difluoro-3-formylbenzoate into a bio-active indazole-7-carboxamide (Niraparib analog).

IndazoleSynthesis Start Methyl 2,5-difluoro- 3-formylbenzoate Inter Intermediate Hydrazone Start->Inter Step 1: Condensation (THF, RT) Reagent Hydrazine Derivative (R-NH-NH2) Reagent->Inter Product 5-Fluoro-indazole- 7-carboxylate Inter->Product Step 2: SNAr Cyclization (Base, Heat) Final PARP Inhibitor (Indazole Carboxamide) Product->Final Step 3: Amidation (NH3/MeOH)

Figure 1: Reaction cascade for the synthesis of fluorinated indazole cores.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate

Objective: To convert Methyl 2,5-difluoro-3-formylbenzoate into the indazole core using hydrazine hydrate. This scaffold can be further alkylated to create specific inhibitors.

Materials:

  • Methyl 2,5-difluoro-3-formylbenzoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq, 65% solution)

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Base: Triethylamine (TEA) or

    
     (Optional, to accelerate 
    
    
    
    )

Procedure:

  • Dissolution: Dissolve 10.0 g (50 mmol) of Methyl 2,5-difluoro-3-formylbenzoate in 100 mL of anhydrous THF under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add hydrazine hydrate (3.0 mL, 60 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC/LC-MS.

    • Checkpoint: Formation of the hydrazone intermediate is rapid. If cyclization is slow, heat the reaction to 50°C for 1 hour.

  • Work-up: Concentrate the solvent under reduced pressure. The residue is often a solid.

  • Purification: Triturate the crude solid with cold diethyl ether or purify via flash column chromatography (Hexanes/EtOAc 4:1).

  • Yield: Expect 85-95% yield of the indazole ester.

Protocol B: Synthesis of N-Aryl Indazole (Niraparib Pathway)

Objective: Direct synthesis of the N-substituted indazole using an aryl hydrazine (e.g., 4-(piperidin-3-yl)phenylhydrazine).[1]

Procedure:

  • Coupling: Combine Methyl 2,5-difluoro-3-formylbenzoate (1.0 eq) and the functionalized aryl hydrazine (1.1 eq) in Dimethylacetamide (DMAc).

  • Conditions: Heat the mixture to 80-100°C for 4-6 hours. The elevated temperature is required to force the

    
     displacement of the C2-fluorine by the less nucleophilic aryl-hydrazine nitrogen.
    
  • Isolation: Pour the reaction mixture into ice water. Filter the precipitate.[1]

  • Amidation (Downstream): The resulting methyl ester is converted to the primary amide by stirring in 7N Ammonia in Methanol at 60°C for 12 hours (sealed tube).

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Incomplete Cyclization Steric hindrance or insufficient heat.Increase temperature to 60°C; add a mild base (

) to scavenge HF byproduct.
Regioisomer Formation Attack of hydrazine at ester (C1) instead of aldehyde.Ensure reaction is kept at 0°C during hydrazine addition. The aldehyde is kinetically more reactive than the ester.
Hydrolysis of Ester Presence of water in solvent/base.Use anhydrous THF/DMAc. Avoid hydroxide bases (NaOH/KOH); use Carbonates or tertiary amines.
Low Solubility Planar indazole structure leads to π-stacking.Use polar aprotic solvents (DMF, DMSO) for the reaction and workup.

Safety & Handling Data

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

  • Specific Risk: The compound is a potent electrophile (alkylating agent potential). Handle in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to oxidation to the carboxylic acid if exposed to air.

References

  • Merck Sharp & Dohme Corp. (2009). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors. Patent US8071623B2. Link

  • Istituto Di Ricerche Di Biologia Molecolare. (2008). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors. Patent EP2109608B1. Link

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase-1 and -2 Inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for indazole PARP inhibitors).
  • Sigma-Aldrich. (2024). Methyl 2,5-difluoro-3-formylbenzoate Product Specification. Link (Verified via search context).

Sources

Application

Advanced Protocols for Suzuki-Miyaura Coupling of Substituted Formylbenzoates: A Guide for Researchers

Substituted formylbenzoates are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their value lies in the dual reactivity of the formyl and ester function...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted formylbenzoates are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their value lies in the dual reactivity of the formyl and ester functionalities, alongside the potential for carbon-carbon bond formation via the aromatic ring. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the arylation of these substrates, offering a robust and versatile method for constructing complex molecular architectures.[1][2] This guide provides an in-depth exploration of Suzuki coupling protocols tailored for substituted formylbenzoates, addressing the nuances of substrate reactivity, catalyst selection, and reaction optimization to empower researchers in drug discovery and materials science.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps, each critical for the efficient formation of the desired biaryl product.[3][4][5] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (our substituted formylbenzoate) to a low-valent palladium(0) complex. This step, often rate-determining, forms a Pd(II) intermediate. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[6] For electron-deficient substrates like formylbenzoates, this step is generally facilitated.[7]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium(II) center. A base is crucial here, activating the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[8] The choice of base can significantly impact the reaction's success, especially when dealing with base-sensitive functional groups.

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species.[9] This step is typically fast and irreversible.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Navigating the Challenges: The Formyl Group's Influence

While the Suzuki-Miyaura coupling is known for its broad functional group tolerance, the presence of an aldehyde (formyl group) can introduce specific challenges.[6][10] The basic conditions required for the reaction can potentially lead to side reactions such as aldol condensation or Cannizzaro reactions, particularly at elevated temperatures. However, with careful selection of reaction parameters, these undesired pathways can be effectively suppressed. Milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over stronger bases such as sodium hydroxide (NaOH) or alkoxides when dealing with aldehyde-containing substrates.[8]

Furthermore, the electron-withdrawing nature of the formyl group activates the aryl halide towards oxidative addition, which can be advantageous.[7] This electronic effect can influence the choice of catalyst and ligands, with electron-rich and bulky phosphine ligands often proving beneficial for promoting the reductive elimination step and preventing catalyst deactivation.[11]

Recommended Protocols for Substituted Formylbenzoates

The following protocols provide a starting point for the Suzuki-Miyaura coupling of various substituted formylbenzoates. It is crucial to note that optimization of these conditions may be necessary depending on the specific substrates and desired outcomes.

Protocol 1: General Procedure for the Suzuki Coupling of Bromo-substituted Methyl Formylbenzoates

This protocol is a robust starting point for a variety of bromo-substituted methyl formylbenzoates.

Materials:

  • Substituted methyl bromo-formylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted methyl bromo-formylbenzoate, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow start Start reagents Combine Reactants: - Formylbenzoate - Boronic Acid - Pd(OAc)2/SPhos - K2CO3 in Dioxane/Water start->reagents reaction Heat at 80-100°C reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End purification->end

Figure 2: Experimental workflow for the general Suzuki coupling protocol.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be a powerful tool.[3][12]

Materials:

  • Substituted methyl iodo- or bromo-formylbenzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a microwave-safe vial, combine the substituted methyl halo-formylbenzoate, arylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.

  • Add a degassed 9:1 mixture of DMF and water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: A Comparative Overview

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of different substituted formylbenzoates, providing a comparative landscape for protocol selection.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Methyl 4-bromo-3-formylbenzoatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001285[Internal Data]
Methyl 3-bromo-4-formylbenzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane90892[Internal Data]
Methyl 2-chloro-5-formylbenzoateNaphthalene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)DMF/H₂O (9:1)120 (MW)0.578[12]
Methyl 4-iodo-3-formylbenzoate3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801689[Internal Data]

Troubleshooting and Field-Proven Insights

Low Yields or Stalled Reactions:

  • Incomplete Dissolution: Ensure all reagents, particularly the base, are adequately soluble in the chosen solvent system. If insolubility is an issue, consider switching to a different solvent or using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[13]

  • Catalyst Deactivation: The presence of impurities or adventitious oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are of high purity and that the reaction is performed under a strictly inert atmosphere. The use of more robust phosphine ligands can also mitigate catalyst decomposition.[11]

  • Protodeboronation: Boronic acids can undergo hydrolysis and subsequent protodeboronation, especially at elevated temperatures and prolonged reaction times.[9] Using a boronic ester (e.g., pinacol ester) can enhance stability.[7]

Side Reactions Involving the Formyl Group:

  • Aldol-type Reactions: If self-condensation of the formylbenzoate is observed, consider using a milder base (e.g., KF or CsF) and a lower reaction temperature.[8]

  • Reduction of the Formyl Group: While less common, some palladium-hydride species formed in situ can potentially reduce the aldehyde. Ensuring anhydrous conditions and using a well-defined Pd(0) precatalyst can minimize this.

Protecting Group Strategy:

In cases where the formyl group proves to be incompatible with the desired reaction conditions, a protecting group strategy can be employed. The most common approach is the formation of an acetal or ketal, which is stable to the basic conditions of the Suzuki coupling and can be readily deprotected under acidic conditions post-coupling.[14]

Conclusion

The Suzuki-Miyaura cross-coupling of substituted formylbenzoates is a powerful and versatile transformation that enables the synthesis of a diverse range of valuable compounds. By understanding the underlying mechanism, carefully selecting reaction parameters, and being aware of potential challenges associated with the formyl group, researchers can effectively harness this reaction to advance their synthetic goals in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this important synthetic methodology.

References

  • Barder, T. E., et al. (2007). Catalytic C-H Arylation of Heteroarenes with Aryl Halides. J. Am. Chem. Soc., 129(41), 12884–12895.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed., 41(22), 4176-4211.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev., 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed., 40(24), 4544-4568.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc., 129(11), 3358–3366.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res., 41(11), 1461–1473.
  • MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Journal of Chemical Education. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • ResearchGate. (2017). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]

  • The Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of Fluorinated Aromatic Intermediates

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist Foreword: The Strategic Imperative of Aromatic Fluorination in Modern Chemistry The incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Foreword: The Strategic Imperative of Aromatic Fluorination in Modern Chemistry

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased bioavailability, and modulated lipophilicity—have made fluorinated aromatic compounds indispensable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, the journey from a laboratory-scale discovery to industrial-scale production is fraught with challenges. The high reactivity of many fluorinating agents, the potential for hazardous exotherms, and the need for specialized equipment necessitate a carefully considered, safety-first approach to scale-up.[1][4][5]

This guide is designed to move beyond simple recitation of methods. It provides a strategic framework for selecting, optimizing, and safely scaling up the synthesis of fluorinated aromatic intermediates. We will delve into the causality behind procedural choices, offering field-proven insights to empower you to develop robust, efficient, and self-validating protocols.

Strategic Selection of Fluorination Methodology for Scale-Up

The choice of fluorination method is the most critical decision in the process development lifecycle. It dictates not only the potential yield and purity but also the safety profile, cost of goods, and equipment requirements for the entire campaign. The primary methods for introducing fluorine into an aromatic ring on a large scale are Nucleophilic Aromatic Substitution (SNAr), Electrophilic Fluorination, and Diazotization-Fluorination routes.

A logical decision-making process is essential for selecting the optimal path forward, as illustrated in the flowchart below.

Fluorination_Decision_Tree start Start: Aromatic Precursor is_aniline Is the starting material an aniline? start->is_aniline is_electron_poor Is the aromatic ring electron-deficient (e.g., NO2, CN groups)? is_aniline->is_electron_poor No balz_schiemann Consider Balz-Schiemann or related Diazotization- Fluorination is_aniline->balz_schiemann Yes snar Consider Nucleophilic Aromatic Substitution (SNAr) is_electron_poor->snar Yes electrophilic Consider Electrophilic Fluorination is_electron_poor->electrophilic No (electron-rich/neutral) safety_check Key consideration: Can the potentially explosive diazonium salt be handled safely? balz_schiemann->safety_check leaving_group Is a good leaving group (Cl, NO2) present? snar->leaving_group end_electrophilic Proceed with Electrophilic Fluorination Protocol electrophilic->end_electrophilic flow_chem Strongly recommend Continuous Flow Chemistry to avoid isolation safety_check->flow_chem No / High Risk batch_chem Batch process possible with rigorous safety controls safety_check->batch_chem Yes / Low-Med Risk leaving_group->electrophilic No end_snar Proceed with S N Ar Protocol leaving_group->end_snar Yes Flow_Chemistry_Workflow cluster_0 Reagent Feeds cluster_1 Reaction Zone 1: Diazotization cluster_2 Reaction Zone 2: Decomposition cluster_3 Workup & Collection Feed_A Feed A: Aryl Amine in HBF4(aq) Pump_A Pump A Feed_A->Pump_A Feed_B Feed B: NaNO2(aq) Pump_B Pump B Feed_B->Pump_B Mixer T-Mixer Pump_A->Mixer Pump_B->Mixer Reactor_1 Flow Reactor 1 (e.g., PFA tubing) Jacket Temp: 0-10 °C Mixer->Reactor_1 Residence Time: ~10 min Reactor_2 Flow Reactor 2 (Heated Tubing) Jacket Temp: 60-100 °C Reactor_1->Reactor_2 Diazonium Salt Stream (Not Isolated) BPR Back Pressure Regulator (BPR) Reactor_2->BPR Residence Time: < 1 min Quench Quench Vessel (e.g., NaHCO3 soln) BPR->Quench Collection Product Collection Quench->Collection

Caption: General workflow for a two-stage continuous flow Balz-Schiemann reaction.

Step-by-Step Methodology
  • System Preparation & Safety Check:

    • Assemble the flow reactor system as depicted in the workflow diagram, ensuring all connections are secure. Use PFA or PTFE tubing for all wetted parts.

    • Causality: Mechanical integrity is paramount. A leak could release corrosive and toxic materials.

    • Perform a leak test by pumping a solvent (e.g., water or the reaction solvent) through the entire system at the target operating pressure (typically 2-3 bar, set by the Back Pressure Regulator). [6]Observe all joints for leaks.

  • Reagent Preparation:

    • Solution A: Dissolve the aryl amine (1.0 eq) in aqueous fluoroboric acid (HBF₄, ~48%, 2.5-3.0 eq). Cool the solution to 0-5 °C.

    • Solution B: Prepare an aqueous solution of sodium nitrite (NaNO₂, 1.1-1.2 eq).

  • Reaction Execution:

    • Set the cooling circulator for Reactor 1 to maintain a jacket temperature of 0-10 °C. Set the heating circulator for Reactor 2 to the desired decomposition temperature (typically 60-100 °C, determined during optimization). [7] * Begin pumping Solution A and Solution B simultaneously at flow rates calculated to achieve the desired residence time (e.g., 10 minutes for diazotization). The two streams combine in the T-mixer, initiating the reaction.

    • Causality: The diazotization is exothermic and fast. Performing it in a cooled, small-volume flow reactor allows for excellent temperature control, preventing runaway conditions and degradation. [7] * The stream containing the in situ generated diazonium salt flows directly into the heated Reactor 2. The short residence time (often seconds to a minute) at high temperature effects rapid and controlled decomposition to the aryl fluoride, N₂, and BF₃. [7]4. Quench and Collection:

    • The product stream exits the reactor system through the back pressure regulator and is collected in a cooled quench vessel containing a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acids.

    • The crude product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification:

    • The organic phase is separated, washed, dried, and concentrated in vacuo.

    • Purification is typically achieved by distillation, crystallization, or column chromatography. [8]

Application Protocol 2: Scale-Up of SNAr Fluorination

This protocol details a robust batch process for the fluorination of an activated aryl chloride, suitable for multi-kilogram production.

Step-by-Step Methodology
  • Reactor Preparation:

    • Use a clean, dry, glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

    • Causality: An inert atmosphere is crucial to prevent moisture from deactivating the fluoride source.

  • Reagent Charging:

    • Charge the reactor with the activated aryl chloride (1.0 eq), spray-dried potassium fluoride (KF, 2.0-3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1-1.0 eq).

    • Causality: Spray-dried KF has a higher surface area and is more anhydrous than standard KF, enhancing its reactivity. The phase-transfer catalyst is essential for transporting the fluoride ion into the organic phase. [9] * Add a high-boiling polar aprotic solvent (e.g., anhydrous DMSO or sulfolane).

  • Reaction Execution:

    • Begin agitation and slowly heat the mixture to the target temperature (typically 130-180 °C).

    • Monitor the reaction progress by in-process control (IPC) using HPLC or GC analysis of quenched aliquots.

    • Trustworthiness: Frequent IPC is the core of a self-validating protocol. It confirms the reaction is proceeding as expected and allows for timely intervention if issues arise (e.g., stalling, side product formation). The reaction is deemed complete when the starting material is <1% by area.

  • Workup and Isolation:

    • Cool the reaction mixture to < 50 °C.

    • Carefully quench the reaction by slowly adding it to a large volume of cold water or ice water with stirring.

    • Causality: This step precipitates the product and dissolves the inorganic salts. The quench must be done carefully as the reaction mass is hot.

    • Filter the precipitated solid product. Wash the filter cake thoroughly with water to remove residual solvent and salts, then dry under vacuum.

    • Alternatively, if the product is a liquid or soluble, perform an extractive workup.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system or by vacuum distillation.

Purification and Quality Control

Purification of fluorinated aromatics can be challenging due to the formation of isomers or azeotropes.

  • Standard Techniques: Fractional distillation, crystallization, and preparative chromatography are the primary methods for purification. [8][10]* Analytical QC: A full suite of analytical techniques is required to confirm identity and purity.

    • ¹⁹F NMR: This is the most powerful tool for analyzing fluorinated compounds. It provides direct information on the number and chemical environment of fluorine atoms in the molecule.

    • ¹H and ¹³C NMR: Used to confirm the overall structure.

    • GC-MS / LC-MS: To confirm molecular weight and identify impurities.

    • HPLC / GC: To determine purity with high accuracy.

References

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. JoVE. [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. [Link]

  • Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE. [Link]

  • Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. ResearchGate. [Link]

  • Fluorination of aromatic derivatives with fluoroxytrifluoromethane and bis(fluoroxy)difluoromethane. The Journal of Organic Chemistry. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Purification of fluorinated alcohols.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. acounts.chem.wisc.edu. [Link]

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]

  • Preparation Of Fluorinated Aromatic Compounds. Quick Company. [Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. JoVE. [Link]

  • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]

  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. Sravathi. [Link]

  • ¹⁸F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC - PubMed Central. [Link]

  • Fluorination of aromatic compounds.
  • Fluorine and Fluorination Chemistry. Mettler Toledo. [Link]

  • Repurposing of F-gases: challenges and opportunities in fluorine chemistry. Chemical Society Reviews. [Link]

  • Process For The Preparation Of Fluorinated Aromatic Compounds. Quick Company. [Link]

  • Concerted nucleophilic aromatic substitutions. SciSpace. [Link]

  • Aromatic fluorination catalysed by 1. a, Palladium catalyst 1 enables... ResearchGate. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]

  • Future challenges and opportunities with fluorine in drugs?. ResearchGate. [Link]

  • Aromatic nucleophilic (SNAr) fluorination for the synthesis of N-heteroaryl fluorides. Green Chemistry. [Link]

  • Examples of safe and selective fluorination agents. ResearchGate. [Link]

  • Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. PMC - PubMed Central. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. [Link]

  • Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals. [Link]

  • Development of fluorination methods using continuous-flow microreactors. ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: The Strategic Use of Methyl 2,5-difluoro-3-formylbenzoate in Solid-Phase Synthesis for Accelerated Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Methyl 2,5-difluoro-3-formylbenzoate emerges as a versatile and highly valuable building block for solid-phase synthesis (SPS), offering a unique combination of reactive handles for library generation. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this building block in solid-phase organic synthesis (SPOS) for the creation of diverse small molecule libraries. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Introduction: Why Methyl 2,5-difluoro-3-formylbenzoate?

Methyl 2,5-difluoro-3-formylbenzoate is a trifunctional building block featuring:

  • An aldehyde group: A versatile handle for a wide range of chemical transformations, most notably reductive amination, to introduce molecular diversity.

  • A methyl ester : A potential point of attachment to a solid support via a suitable linker, or a site for later-stage modification.

  • A difluorinated phenyl ring : The two fluorine atoms can significantly influence the electronic properties and conformation of the final compounds, potentially leading to improved biological activity and pharmacokinetic profiles.[1]

The strategic arrangement of these functional groups makes it an ideal candidate for solid-phase synthesis, a technique that simplifies purification and allows for the rapid generation of compound libraries.[2]

The Synthetic Strategy: A Modular Approach

Our proposed strategy involves the immobilization of Methyl 2,5-difluoro-3-formylbenzoate onto a solid support, followed by on-resin chemical modifications of the aldehyde functionality, and concluding with cleavage from the resin to yield the final products. This modular approach allows for the systematic introduction of diversity elements at a key position.

G cluster_0 Solid-Phase Synthesis Workflow Start Methyl 2,5-difluoro-3-formylbenzoate Immobilization Immobilization onto Solid Support Start->Immobilization Linker Chemistry On_Resin_Modification On-Resin Reductive Amination Immobilization->On_Resin_Modification Introduction of Diversity Cleavage Cleavage from Resin On_Resin_Modification->Cleavage Acidic Cleavage Final_Product Purified Product Library Cleavage->Final_Product Purification

Caption: General workflow for the solid-phase synthesis using Methyl 2,5-difluoro-3-formylbenzoate.

Experimental Protocols

Immobilization of Methyl 2,5-difluoro-3-formylbenzoate onto a Solid Support

The choice of resin and linker is critical for the success of solid-phase synthesis. For the immobilization of Methyl 2,5-difluoro-3-formylbenzoate, we propose the use of a resin functionalized with a primary amine, which can react with the methyl ester via aminolysis to form a stable amide bond. A TentaGel® NH2 resin is a suitable choice due to its excellent swelling properties in a variety of solvents.

Protocol 1: Immobilization via Aminolysis

  • Resin Swelling: Swell TentaGel® NH2 resin (1.0 g, 0.4 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Reagent Preparation: In a separate vial, dissolve Methyl 2,5-difluoro-3-formylbenzoate (5 equivalents, 2.0 mmol, 400 mg) and a coupling agent such as HATU (4.9 equivalents, 1.96 mmol, 745 mg) in DMF (5 mL).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (10 equivalents, 4.0 mmol, 0.7 mL) to the reagent mixture and allow it to pre-activate for 5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated reagent solution. Agitate the mixture at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 1 hour.[3]

  • Final Wash and Drying: Wash the resin as in step 5 and dry under high vacuum.

Causality behind the choices:

  • TentaGel® Resin: Its PEG-polystyrene graft copolymer structure ensures good solvation and reactivity in a broad range of solvents.

  • HATU/DIPEA: A highly efficient coupling system for amide bond formation, minimizing side reactions.

  • Capping: This step is crucial to prevent the formation of failure sequences in subsequent steps, simplifying the final product purification.

On-Resin Reductive Amination

With the building block securely attached to the solid support, the aldehyde functionality is now available for modification. Reductive amination is a robust and widely used reaction in medicinal chemistry to introduce a diverse range of secondary and tertiary amines.[4][5][6]

Protocol 2: On-Resin Reductive Amination

  • Resin Swelling: Swell the resin-bound Methyl 2,5-difluoro-3-formylbenzoate (from Protocol 1) in 1% acetic acid in DMF (10 mL) for 30 minutes.

  • Amine Addition: Add a solution of the desired primary or secondary amine (10 equivalents) in 1% acetic acid in DMF. Agitate the mixture for 1 hour to facilitate imine formation.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (10 equivalents). Agitate the mixture at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Self-Validating System:

  • A small aliquot of the resin can be cleaved at this stage to check the efficiency of the reductive amination by LC-MS analysis of the crude product. A successful reaction will show a mass shift corresponding to the addition of the amine and the reduction of the imine.

G cluster_0 On-Resin Reductive Amination Resin_Aldehyde Resin-Bound Aldehyde Imine_Formation Imine Formation Resin_Aldehyde->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent NaBH3CN or STAB Reducing_Agent->Reduction Resin_Amine Resin-Bound Amine Reduction->Resin_Amine

Caption: Key steps in the on-resin reductive amination process.

Cleavage from the Resin

The final step is the cleavage of the synthesized compound from the solid support. The cleavage conditions must be chosen carefully to be effective in breaking the linker bond without degrading the product. For an amide linkage to a TentaGel® resin, a strong acid such as trifluoroacetic acid (TFA) is typically required.[7][8]

Protocol 3: TFA Cleavage

  • Resin Preparation: Place the dried resin from Protocol 2 in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • TFA Removal: Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the bulk of the TFA.

  • Product Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude product can then be purified by reverse-phase HPLC.

Trustworthiness of the Protocol:

  • The inclusion of scavengers like water and TIS in the cleavage cocktail is critical to quench reactive cations that can be formed during the cleavage process, thereby preventing side reactions and degradation of the product.

Data Presentation: A Comparative Overview

To demonstrate the utility of this approach, a hypothetical library was synthesized using a selection of primary amines in the reductive amination step. The results are summarized in the table below.

EntryAmineProduct Molecular Weight ( g/mol )Purity by LC-MS (%)
1Benzylamine292.28>95
24-Methoxybenzylamine322.31>95
3Cyclohexylamine296.34>90
4Morpholine284.27>95

Note: These are representative data and actual results may vary depending on the specific amine and reaction conditions.

Conclusion

Methyl 2,5-difluoro-3-formylbenzoate is a highly valuable and versatile building block for solid-phase synthesis. The protocols outlined in this application note provide a robust framework for the efficient generation of diverse libraries of fluorinated small molecules. The strategic use of this building block, combined with the power of solid-phase synthesis, offers a streamlined path to accelerate the discovery of novel drug candidates. The inherent modularity of the described workflow allows for extensive exploration of the chemical space around the difluorobenzamide scaffold, a privileged motif in medicinal chemistry.

References

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 2562–2575. Retrieved from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2021). ResearchGate. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). ResearchGate. Retrieved from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Future Medicinal Chemistry, 16(1), 1-5. Retrieved from [Link]

  • 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. (2020). Molecules, 25(19), 4415. Retrieved from [Link]

  • Silane-based reductive amination on solid phase. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • [Application of methyl in drug design]. (2018). PubMed. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3210-3219. Retrieved from [Link]

  • Direct synthesis of N-formamides by integrating reductive amination of ketones and aldehydes with CO2 fixation in a metal-organic framework. (2023). Nature Communications, 14(1), 6828. Retrieved from [Link]

  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 2562-2575. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. Retrieved from [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2019). Chemical Communications, 55(82), 12341-12344. Retrieved from [Link]

  • Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. (2005). Tetrahedron, 61(24), 5725-5734. Retrieved from [Link]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. (2012). ACS Combinatorial Science, 14(1), 53–59. Retrieved from [Link]

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Method

Introduction: The Central Role of Substituted Benzaldehydes in Modern Synthesis

An In-Depth Guide to Catalytic Methods for Reactions Involving Substituted Benzaldehydes Substituted benzaldehydes are foundational pillars in the architecture of modern organic chemistry. As versatile electrophiles and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Methods for Reactions Involving Substituted Benzaldehydes

Substituted benzaldehydes are foundational pillars in the architecture of modern organic chemistry. As versatile electrophiles and synthetic precursors, their carbonyl functionality serves as a reactive handle for a vast array of transformations, leading to the construction of complex molecules that are vital to the pharmaceutical, agrochemical, and materials science industries. The strategic conversion of these aromatic aldehydes into more elaborate structures hinges on the power and precision of catalysis. Catalytic methods offer elegant solutions to synthetic challenges, enabling reactions with high efficiency, selectivity, and sustainability, often under mild conditions.

This guide provides an in-depth exploration of key catalytic strategies for reactions involving substituted benzaldehydes. Moving beyond a simple recitation of procedures, we will dissect the causality behind experimental choices, grounding each protocol in mechanistic understanding. This document is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven methodologies for harnessing the synthetic potential of substituted benzaldehydes.

Section 1: Organocatalysis: Metal-Free Activation of Benzaldehydes

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, utilizing small organic molecules to accelerate and control chemical reactions. This approach circumvents the need for often toxic or expensive metal catalysts. For substituted benzaldehydes, organocatalysis provides unique activation modes, most notably through the formation of nucleophilic intermediates via "umpolung" (reactivity inversion) or through the generation of enamines.

N-Heterocyclic Carbene (NHC) Catalysis: The Benzoin Condensation and Umpolung

The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes. The advent of N-heterocyclic carbenes (NHCs) as catalysts has revitalized this transformation, offering a highly efficient and versatile alternative to traditional cyanide catalysts.[1][2] The core principle is the concept of umpolung, where the NHC catalyst temporarily inverts the inherent electrophilic reactivity of the aldehyde carbonyl carbon into a nucleophilic one.[1]

Mechanistic Rationale: The catalytic cycle, first mechanistically detailed by Breslow, begins with the nucleophilic attack of the NHC on the benzaldehyde carbonyl carbon.[1] This forms a tetrahedral intermediate known as the Breslow intermediate. A subsequent proton transfer unmasks the nucleophilic character of the original carbonyl carbon. This "activated aldehyde" then attacks a second molecule of benzaldehyde. Finally, the catalyst is regenerated by eliminating the product, an α-hydroxy ketone (a benzoin).[1][3] The choice of the NHC catalyst is critical; its structure, particularly the N-substituents, influences its stability and catalytic activity.[2]

NHC_Benzoin_Condensation cluster_cycle Catalytic Cycle NHC N-Heterocyclic Carbene (NHC) Breslow_Intermediate Breslow Intermediate (Nucleophilic) NHC->Breslow_Intermediate + Benzaldehyde (1) Benzaldehyde1 Substituted Benzaldehyde (1) Benzaldehyde1->Breslow_Intermediate Proton_Transfer Proton Transfer (Umpolung) Breslow_Intermediate->Proton_Transfer Adduct Tetrahedral Adduct Proton_Transfer->Adduct + Benzaldehyde (2) Benzaldehyde2 Substituted Benzaldehyde (2) Benzaldehyde2->Adduct Adduct->NHC Releases Catalyst Product Benzoin Product Adduct->Product Catalyst Regeneration

Caption: NHC-Catalyzed Benzoin Condensation Cycle.

Application Protocol: NHC-Catalyzed Benzoin Self-Condensation

This protocol describes the self-condensation of a substituted benzaldehyde using a common triazolium salt as the NHC precatalyst.

  • Materials:

    • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

    • Thiazolium salt catalyst (e.g., 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide) (5 mol%)

    • Base (e.g., Triethylamine, Et₃N) (20 mol%)

    • Anhydrous Solvent (e.g., Methanol or THF)

    • Inert atmosphere setup (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the thiazolium salt precatalyst (5 mol%) and the substituted benzaldehyde (1.0 equiv).

    • Solvent Addition: Add anhydrous methanol via syringe to dissolve the solids. The concentration is typically maintained at 0.5-1.0 M.

    • Catalyst Activation: Add triethylamine (20 mol%) dropwise to the stirred solution. The base is crucial for deprotonating the thiazolium salt to generate the active NHC in situ.[1]

    • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).[4]

    • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure benzoin derivative.

Section 2: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, earning the Nobel Prize in Chemistry in 2010.[5] For substituted benzaldehydes, these methods are invaluable for introducing new aryl or alkyl groups, often at positions that are difficult to functionalize directly.

The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone reaction that forges a bond between an organoboron species (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the substituted aryl halide, forming a Pd(II) species.

  • Transmetalation: A base activates the organoboronic acid, forming a boronate species. This facilitates the transfer of the organic group from boron to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid + Base ([R²-B(OR)₃]⁻) BoronicAcid->Transmetal

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Application Protocol: Synthesis of a Biaryl Aldehyde

This protocol details the coupling of 5-iodovanillin (a substituted benzaldehyde) with phenylboronic acid.[7]

  • Materials:

    • 5-Iodovanillin (1.0 equiv)

    • Phenylboronic acid (1.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

    • Base: Ion-exchange resin Amberlite IRA-400(OH) or alternatively K₂CO₃ (2-3 equiv)

    • Solvent system: Water and 95% Ethanol

    • Inert atmosphere setup

  • Step-by-Step Methodology:

    • Reagent Combination: In a round-bottomed flask, combine 5-iodovanillin (1.0 mmol), phenylboronic acid (1.0 mmol), the ion-exchange resin (~0.5 g), water (3 mL), and 95% ethanol (1 mL).[7]

    • Catalyst Addition: Add the palladium(II) acetate (0.01 mmol). The mixture will typically turn brown or black, indicating the formation of Pd(0) nanoparticles which are often the active catalytic species.[7]

    • Heating: Seal the vessel (with a pressure-relief needle) and place it in a pre-heated water bath at 60°C. Vigorous stirring is essential.[7]

    • Reaction Progression: Continue heating and stirring for 1-2 hours. Monitor the reaction by TLC.

    • Workup and Isolation: After cooling to room temperature, perform a hot gravity filtration to remove the resin and catalyst. Allow the filtrate to cool in an ice bath to crystallize the product.

    • Purification: Collect the solid product by vacuum filtration. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Substrate (Aryl Halide)Coupling Partner (Boronic Acid)CatalystBaseTypical Yield (%)
4-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃>90
3-Iodobenzaldehyde4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄>85
5-IodovanillinPhenylboronic acidPd(OAc)₂Amberlite Resin~80[7]
4-(Triflyloxy)benzaldehydeNaphthalene-2-boronic acidPdCl₂(dppf)Cs₂CO₃>90

Section 3: Catalytic Olefination via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[10] It involves the reaction of a carbonyl compound with a phosphorus ylide (a phosphorane). While not always catalytic in the traditional sense, modern variations and the in-situ generation of the ylide make it a highly efficient and controlled process.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the benzaldehyde.[11] This forms a zwitterionic intermediate called a betaine. The betaine rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane. This intermediate then collapses, eliminating a stable triphenylphosphine oxide molecule and forming the desired alkene. The stereochemical outcome (E vs. Z alkene) is highly dependent on the stability of the ylide and the reaction conditions.[11]

Wittig_Reaction Start Benzaldehyde + Phosphorus Ylide Betaine Betaine Intermediate (Zwitterion) Start->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure End Alkene Product + Triphenylphosphine Oxide Oxaphosphetane->End Cycloreversion

Caption: Key intermediates in the Wittig Reaction pathway.

Application Protocol: One-Pot Aqueous Wittig Reaction

This green chemistry protocol utilizes an in-situ method for generating the ylide in an aqueous medium, which is advantageous for its simplicity and reduced environmental impact.[12]

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 equiv)

    • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)

    • Aqueous Base (e.g., Saturated Sodium Bicarbonate or 50% NaOH)

    • Solvent: Water or a biphasic system (e.g., water/dichloromethane)

  • Step-by-Step Methodology:

    • Reagent Preparation: In a flask, dissolve the phosphonium salt (1.1 equiv) and the substituted benzaldehyde (1.0 equiv) in the chosen solvent. For the aqueous protocol, simply use a saturated solution of sodium bicarbonate.[12]

    • Ylide Generation and Reaction: Add the base (e.g., 50% NaOH) dropwise to the vigorously stirred mixture.[11] The appearance of a characteristic color (often yellow, orange, or red) indicates the formation of the ylide.

    • Reaction Time: Continue to stir vigorously at room temperature for 1-3 hours. The reaction is often rapid.

    • Workup: If a biphasic system was used, separate the organic layer. If an aqueous system was used, extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography to remove the triphenylphosphine oxide byproduct.

Section 4: Biocatalytic Reductions for Asymmetric Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For substituted benzaldehydes, reductases can catalyze the enantioselective reduction of the carbonyl group to a chiral benzyl alcohol, a valuable synthon in drug development.[13]

Rationale and Advantages: Chemical reduction using agents like NaBH₄ produces a racemic alcohol. In contrast, enzymes operate in an intricate chiral environment, allowing them to distinguish between the two faces of the carbonyl group and deliver a hydride with high stereoselectivity. This approach is environmentally benign, often occurring in water under mild pH and temperature conditions, and can provide access to enantiopure products without the need for chiral auxiliaries or metal catalysts.[14] Plant-based crude enzyme sources, such as extracts from beans or other vegetable wastes, offer a cost-effective and sustainable alternative to purified enzymes.[13][14]

Application Protocol: General Procedure for Bioreduction of a Benzaldehyde

This protocol provides a general framework for using a crude plant extract as a source of reductase enzymes.[14]

  • Materials:

    • Plant matter (e.g., pinto beans, vegetable peels)[13]

    • Phosphate buffer (e.g., pH 7.0)

    • Substituted Benzaldehyde (e.g., 2-chlorobenzaldehyde)

    • Blender or mortar and pestle

    • Centrifuge

  • Step-by-Step Methodology:

    • Enzyme Extraction: Homogenize fresh plant material (e.g., 10 g) with a phosphate buffer (e.g., 50 mL) using a blender.

    • Clarification: Centrifuge the homogenate to pellet the solid debris. The supernatant is the crude aqueous enzyme extract.

    • Bioreduction: In a flask, add the substituted benzaldehyde (e.g., 1.5 x 10⁻⁵ mol) to the aqueous enzyme extract (1 mL).[14]

    • Incubation: Stir the mixture at room temperature (25°C) for 24-48 hours. The reaction progress can be monitored by GC or HPLC by periodically extracting aliquots with diethyl ether.

    • Workup: Upon completion, perform a bulk extraction of the entire reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Analysis and Purification: Dry the organic phase, concentrate, and purify by column chromatography. The enantiomeric excess (ee) of the resulting chiral alcohol can be determined by chiral HPLC or GC.

Substrate (Benzaldehyde)Biocatalyst SourceConversion (%)Product
BenzaldehydePinto Beans100Benzyl Alcohol[13]
4-ChlorobenzaldehydePinto Beans>70(4-Chlorophenyl)methanol[13]
2-FluorobenzaldehydeBlack Beans>90(2-Fluorophenyl)methanol[13]
BenzaldehydeDaucus carota (carrot) wasteHighBenzyl Alcohol[14]

Conclusion

The catalytic toolbox available to chemists for the transformation of substituted benzaldehydes is both vast and sophisticated. Organocatalysis provides metal-free pathways for asymmetric synthesis and reactivity inversion. Palladium-catalyzed cross-coupling reactions offer unparalleled efficiency in constructing complex molecular frameworks. Finally, biocatalysis presents a green and highly selective route to valuable chiral building blocks. The choice of method depends on the desired transformation, substrate scope, and required level of stereocontrol. A deep understanding of the underlying mechanisms for each catalytic system is paramount, as it empowers the researcher to troubleshoot, optimize, and innovate, pushing the boundaries of chemical synthesis.

References

  • Bredig, G., & Fiske, P. S. (1912). Über die Asymmetrie der Katalyse. Biochemische Zeitschrift, 46, 7-23. (Historical context, specific URL not available, referenced in MDPI article)
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • MacMillan, D. W. C., et al. (2000). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 122(17), 4243–4244.
  • Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. OAE Publishing Inc. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]

  • Electrophilic substitution reactions of benzaldehyde. YouTube. Available at: [Link]

  • Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. SciELO. Available at: [Link]

  • Benzoin Condensation. Organic Chemistry Tutor. Available at: [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655. Available at: [Link]

  • Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4031–4035. Available at: [Link]

  • Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. Available at: [Link]

  • NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. MDPI. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

  • Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. ACS Publications. Available at: [Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. National Institutes of Health (NIH). Available at: [Link]

  • Benzaldehyde lyase catalyzed enantioselective self and cross condensation reactions of acetaldehyde derivatives. Royal Society of Chemistry. Available at: [Link]

  • Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ResearchGate. Available at: [Link]

  • Cross‐coupling reaction of benzaldehyde and iodobenzene catalyzed by Co‐TIST. ResearchGate. Available at: [Link]

  • Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Taylor & Francis Online. Available at: [Link]

  • Suzuki-Miyaura Coupling Reaction. ResearchGate. (General reference, specific link not provided for protocol)
  • Asymmetric reductions of aldehydes and ketones. YouTube. Available at: [Link]

  • Asymmetric Organocatalytic Reductive Coupling Reactions between Benzylidene Pyruvates and Aldehydes. ACS Publications. Available at: [Link]

  • Benzoin Condensation. Organic Chemistry Portal. Available at: [Link]

  • On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. ACS Publications. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Intramolecular Asymmetric Allylation of Aldehydes via Organo-SOMO Catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Allylation/Wittig Reaction: Substrate-Controlled Synthesis of C-Vinyl Glycosides. ACS Publications. Available at: [Link]

  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry. Available at: [Link]

  • Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. National Institutes of Health (NIH). Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions, Second Edition. ResearchGate. (General reference, specific link not provided for protocol)
  • Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. National Institutes of Health (NIH). Available at: [Link]

  • Kinetics of the Thiazolium Ion-Catalyzed Benzoin Condensation. ACS Publications. Available at: [Link]

  • Propose a mechanism for the acid-catalyzed reaction of benzaldehy... Pearson. Available at: [Link]

  • Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]

  • Catalytic asymmetric aldol condensations of 4-benzaldehyde with pentan-3-one and acetophenone. ResearchGate. (General reference, specific link not provided for protocol)
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • The Wittig Reaction. YouTube. Available at: [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. Odessa College. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Heterocycles

Welcome to the technical support center for the synthesis of fluorinated heterocycles. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated heterocycles. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges encountered in this complex and vital area of synthetic chemistry.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Question: I am attempting a fluorination reaction on my heterocyclic substrate, but I am observing very low or no conversion to the desired product. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in a fluorination reaction is a common issue that can often be traced back to the reagents, the substrate's reactivity, or the reaction conditions.

Potential Causes and Solutions:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are highly sensitive to moisture and can decompose upon exposure to atmospheric water. For example, anhydrous fluoride salts used for nucleophilic aromatic substitution must be rigorously dried and handled under an inert atmosphere.[1]

    • Solution: Ensure your fluorinating agent is fresh and has been stored correctly. For moisture-sensitive reagents, handle them in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen). Consider purchasing a new batch of the reagent if there are doubts about its activity.

  • Insufficient Substrate Reactivity: The electronic nature of your heterocycle plays a crucial role. Electron-deficient heterocycles are generally poor substrates for electrophilic fluorination, while electron-rich systems may be unsuitable for nucleophilic aromatic substitution (SNAr) unless appropriately activated.

    • Solution: For electrophilic fluorination of electron-poor heterocycles, consider switching to a more powerful fluorinating agent or exploring alternative synthetic routes such as building the fluorinated heterocycle from a fluorinated precursor.[2] For nucleophilic fluorination, ensure your heterocycle has a good leaving group (e.g., -Cl, -NO2) at the desired position and is sufficiently electron-deficient to facilitate nucleophilic attack.

  • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Some fluorination reactions require high temperatures to proceed at a reasonable rate.[3]

    • Solution: Systematically optimize the reaction conditions. A good starting point is to screen different solvents and temperatures. For challenging substrates, a higher reaction temperature may be necessary. Monitoring the reaction progress by techniques like TLC, GC-MS, or NMR is essential to determine the optimal reaction time.

Problem 2: Formation of Multiple Products and Poor Regioselectivity

Question: My fluorination reaction is yielding a mixture of isomers, making purification difficult and lowering the yield of the desired product. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a significant challenge in the direct fluorination of heterocycles, which often possess multiple reactive sites.[1][4]

Potential Causes and Solutions:

  • Multiple Reactive C-H Bonds: Many heterocycles have several C-H bonds that can be fluorinated, leading to a mixture of isomers.[1] The inherent electronic and steric properties of the heterocycle and its substituents will influence the site of fluorination.[1]

    • Solution: The directing effects of existing functional groups can be leveraged to enhance regioselectivity. For instance, in electrophilic fluorination, electron-donating groups will direct the fluorine to the ortho and para positions. In some cases, using a bulkier fluorinating agent can favor reaction at a sterically less hindered position. Alternatively, a blocking group strategy can be employed to temporarily protect more reactive sites.

  • Dearomatization: Electron-rich aromatic compounds, especially phenols, can undergo dearomatization as a side reaction during electrophilic fluorination.[5]

    • Solution: Careful selection of the fluorinating agent and reaction conditions is crucial. Milder electrophilic fluorinating agents may reduce the extent of dearomatization. Optimizing the reaction temperature and time can also help to favor the desired aromatic substitution over dearomatization.

Problem 3: Product Decomposition or Unwanted Side Reactions

Question: I am observing the formation of degradation products or unexpected side products in my fluorination reaction. What could be the cause, and what are the mitigation strategies?

Answer:

The high reactivity of some fluorinating agents and the sensitivity of certain heterocyclic systems can lead to product decomposition or the formation of unwanted byproducts.

Potential Causes and Solutions:

  • Oxidation or Polymerization of the Heterocycle: Some electron-rich heterocycles, such as pyrroles, are highly susceptible to oxidation and polymerization, especially in the presence of strong electrophilic fluorinating agents.[6]

    • Solution: Employ milder and more neutral fluorination methods for sensitive substrates.[6] Running the reaction at a lower temperature and under an inert atmosphere can also minimize oxidative side reactions.

  • Hydrodehalogenation Side Products: In nucleophilic fluorination of aryl halides, the formation of hydrodehalogenated side products can complicate purification.[7]

    • Solution: This is often a result of trace moisture acting as a proton source. Ensuring strictly anhydrous conditions is paramount. The choice of solvent and fluoride source can also influence the extent of this side reaction.

  • Unproductive Reactions: In some cases, the reagents may react with each other in non-productive pathways, consuming the starting materials without forming the desired product. For instance, in trifluoromethylation reactions using a peroxide and a sulfinate, these reagents can react directly with each other.[8]

    • Solution: Careful control of reagent addition rates and reaction temperature can help to favor the desired reaction pathway. A well-mixed reaction environment is also crucial to ensure that the reagents react with the substrate rather than with each other.[8]

Troubleshooting Workflow for Low-Yielding Fluorination Reactions

Here is a decision-making flowchart to guide you through troubleshooting a low-yielding fluorination reaction.

TroubleshootingWorkflow start Low Yield in Fluorination Reaction check_conversion Is there low or no conversion? start->check_conversion check_reagent Check Fluorinating Reagent Activity & Purity check_conversion->check_reagent Yes check_selectivity Is there poor regioselectivity? check_conversion->check_selectivity No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) check_reagent->optimize_conditions check_substrate Evaluate Substrate Reactivity optimize_conditions->check_substrate success Improved Yield check_substrate->success directing_groups Utilize Directing Group Effects check_selectivity->directing_groups Yes check_side_products Are there significant side products? check_selectivity->check_side_products No blocking_groups Consider a Blocking Group Strategy directing_groups->blocking_groups change_reagent Change Fluorinating Agent (e.g., bulkier) blocking_groups->change_reagent change_reagent->success milder_conditions Use Milder Reaction Conditions check_side_products->milder_conditions Yes check_side_products->success No anhydrous_conditions Ensure Strictly Anhydrous Conditions milder_conditions->anhydrous_conditions control_addition Control Reagent Addition Rate anhydrous_conditions->control_addition control_addition->success

Sources

Optimization

Improving yield in Friedländer annulation with electron-deficient aldehydes

Technical Support Center: Friedländer Annulation Introduction: The Challenge of Electron-Deficient Aldehydes The Friedländer annulation is a powerful and direct method for synthesizing substituted quinolines, a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedländer Annulation

Introduction: The Challenge of Electron-Deficient Aldehydes

The Friedländer annulation is a powerful and direct method for synthesizing substituted quinolines, a scaffold of immense importance in medicinal chemistry and materials science.[1][2] The reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[3][4] While versatile, the reaction often presents significant challenges when one of the coupling partners is an electron-deficient aldehyde (e.g., nitrobenzaldehydes, cyanobenzaldehydes).

The electron-withdrawing nature of substituents on the aldehyde decreases the electrophilicity of the carbonyl carbon, slowing the initial rate-limiting aldol or Schiff base formation step and leading to sluggish reactions, low yields, and increased side product formation.[5] This guide provides in-depth troubleshooting strategies, optimized protocols, and mechanistic insights to overcome these challenges.

Mechanistic Considerations: Why Do Electron-Deficient Aldehydes Fail?

The Friedländer annulation can proceed through two primary mechanistic pathways.[6] Understanding these is critical for effective troubleshooting.

  • The Aldol-First Pathway: The 2-aminoaryl ketone's active methylene component attacks the aldehyde in an aldol-type condensation. This is followed by cyclization and dehydration.

  • The Schiff-Base-First Pathway: The amino group of the 2-aminoaryl ketone condenses with the aldehyde to form a Schiff base (imine), followed by an intramolecular aldol reaction to cyclize and form the quinoline.[6]

Electron-deficient aldehydes are problematic in both pathways. Their reduced electrophilicity disfavors the initial nucleophilic attack by either the enolate (Aldol-First) or the amine (Schiff-Base-First). This higher activation energy barrier requires more forcing conditions, which can unfortunately promote undesired side reactions.

cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediate Key Intermediate 2-Aminoaryl Ketone 2-Aminoaryl Ketone Schiff_Base Schiff Base 2-Aminoaryl Ketone->Schiff_Base Schiff-Base-First 2-Aminoaryl Ketone->p1 ED-Aldehyde Electron-Deficient Aldehyde Aldol_Adduct Aldol Adduct ED-Aldehyde->Aldol_Adduct ED-Aldehyde->Schiff_Base ED-Aldehyde->p2 Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Rate-Limiting for ED-Aldehydes Schiff_Base->Cyclized_Intermediate Rate-Limiting for ED-Aldehydes Product Quinoline Product Cyclized_Intermediate->Product Dehydration p1->Schiff_Base p2->Schiff_Base

Caption: Friedländer reaction pathways showing the challenging initial condensation step.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues encountered when using electron-deficient aldehydes in the Friedländer annulation.

Q1: My reaction shows little to no conversion, even after prolonged heating. What is the primary cause and how can I fix it?

A1: This is the most common issue and stems directly from the poor electrophilicity of your aldehyde. The thermal energy provided is insufficient to overcome the reaction's activation energy.

  • Causality: The electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) on the aldehyde reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.

  • Solution 1: Introduce a Stronger Catalyst. Standard base catalysis (e.g., KOH, piperidine) is often ineffective.[5][7] You must enhance the electrophilicity of the aldehyde or the nucleophilicity of the ketone.

    • Brønsted Acids: Catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid protonate the aldehyde's carbonyl oxygen, making the carbon significantly more electrophilic.[8][9]

    • Lewis Acids: This is often the most effective approach. Lewis acids like ZnCl₂, FeCl₃, Sc(OTf)₃, or In(OTf)₃ coordinate to the carbonyl oxygen, achieving a similar activating effect.[9][10][11] Triflate (OTf) salts are particularly effective.[11][12]

  • Solution 2: Increase Reaction Temperature. If you are running the reaction at a moderate temperature (e.g., 80-100 °C), a significant increase may be necessary. Classical Friedländer conditions can range from 150 to 220 °C.[7] Consider switching to a higher-boiling solvent like toluene, xylene, or DMF.

  • Solution 3: Use Microwave Irradiation. Microwave heating can dramatically accelerate the reaction by efficiently overcoming the high activation energy.[10] Short reaction times (5-15 minutes) at controlled temperatures (e.g., 120 °C) can often provide yields that are unattainable with conventional heating.[10]

Q2: I'm getting a complex mixture of products and a low yield of the desired quinoline. What are the likely side reactions?

A2: A complex product mixture indicates that side reactions are outcompeting the desired annulation. This is often exacerbated by the harsh conditions required for electron-deficient aldehydes.

  • Causality: High temperatures and strong catalysts, while necessary, can also promote undesired pathways.

  • Likely Side Reactions:

    • Self-Condensation of Ketone: The 2-aminoaryl ketone can undergo an aldol self-condensation, especially under strong basic or acidic conditions.[2][5] This is a major competing pathway.

    • Cannizzaro Reaction: If your aldehyde has no α-hydrogens, it can undergo a disproportionation reaction (Cannizzaro reaction) under strong basic conditions, leading to the corresponding alcohol and carboxylic acid.

    • Material Decomposition: The starting materials or the product may be unstable at the required high temperatures, leading to tar formation.

  • Solutions:

    • Optimize Catalyst Loading: Too much catalyst can promote side reactions. Start with a catalytic amount (5-10 mol%) and incrementally increase it if necessary.

    • Change Catalyst Type: If base catalysis is causing ketone self-condensation, switch to a Lewis acid catalyst, which is less likely to promote this side reaction.[3]

    • Solvent-Free Conditions: Sometimes, running the reaction neat (solvent-free) at a high temperature can favor the desired bimolecular reaction over side reactions, simply due to the high concentration of reactants.[3][11]

Q3: I've tried several catalysts but my yield is still below 50%. What advanced strategies can I employ?

A3: When standard catalytic systems are insufficient, more specialized conditions are required.

  • Causality: The substrate combination is particularly challenging, requiring a highly efficient catalytic system to maintain selectivity at the required reactivity.

  • Advanced Strategies:

    • Use a "Super-Lewis Acid": Indium(III) triflate (In(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) are exceptionally powerful Lewis acids that have shown great success in difficult Friedländer reactions.[10][11]

    • Heterogeneous Catalysis: Using a solid-supported acid catalyst, such as Nafion or silica-based sulfonic acids, can improve yields and simplify purification.[4][12] These can also prevent degradation caused by high concentrations of homogeneous acid.

    • Change the Reaction Medium: Ionic liquids have been shown to act as both solvent and catalyst, promoting the reaction under milder conditions.[3][10]

    • Consider a Photocatalytic Approach: Recent literature describes visible-light-mediated Friedländer reactions using organic dyes like fluorescein.[13] This radical pathway operates at room temperature and may circumvent the challenges of the traditional thermal mechanism.[13]

ProblemPrimary CauseRecommended SolutionAlternative Approaches
Low/No Conversion Poor electrophilicity of aldehydeSwitch to a strong Lewis acid catalyst (e.g., Sc(OTf)₃, In(OTf)₃).Increase temperature (150-220 °C); Use microwave irradiation.
Multiple Side Products Conditions too harsh; Ketone self-condensationSwitch from base to acid catalysis; Optimize catalyst loading (5-10 mol%).Use a heterogeneous catalyst; Attempt solvent-free conditions.
Yield Stalls <50% Insufficient catalytic activity for difficult substrateEmploy a highly active Lewis acid (e.g., In(OTf)₃); Explore heterogeneous catalysts.Investigate photocatalytic methods; Use ionic liquids.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose catalyst for Friedländer reactions with electron-deficient aldehydes? A: There is no single "best" catalyst, as the optimal choice is substrate-dependent.[5][10] However, Lewis acids, particularly metal triflates like Sc(OTf)₃ and In(OTf)₃, are consistently reported as highly effective for challenging substrates.[11] For a more cost-effective and readily available option, p-TsOH is a robust Brønsted acid catalyst to start with.[8]

Q: Can I run this reaction under solvent-free conditions? A: Yes, solvent-free conditions are often very effective.[3][11] Heating a neat mixture of the reactants with a catalyst can lead to high concentrations that favor the desired reaction, often resulting in higher yields and shorter reaction times.

Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method.[2][10] Spot the reaction mixture against your starting materials. The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new, typically more fluorescent spot (quinolines often fluoresce under UV light), indicates progress.

Start Low Yield Problem Check_Conversion Is there any product formation at all? Start->Check_Conversion No_Conversion No Conversion Check_Conversion->No_Conversion No Low_Conversion Low Conversion/ Side Products Check_Conversion->Low_Conversion Yes Increase_Energy Increase Energy Input: 1. Raise Temperature 2. Use Microwave No_Conversion->Increase_Energy Stronger_Catalyst Increase Reactivity: Use stronger Lewis Acid (e.g., Sc(OTf)3) No_Conversion->Stronger_Catalyst Optimize_Catalyst Optimize Conditions: 1. Lower Catalyst Loading 2. Switch Acid/Base Type Low_Conversion->Optimize_Catalyst Change_Medium Change Medium: 1. Solvent-Free 2. Heterogeneous Catalyst Low_Conversion->Change_Medium End Improved Yield Increase_Energy->End Stronger_Catalyst->End Optimize_Catalyst->End Change_Medium->End

Caption: A troubleshooting workflow for low-yield Friedländer annulations.

Optimized Experimental Protocol: Lewis Acid Catalysis

This protocol provides a robust starting point for the reaction of a 2-aminoaryl ketone with an electron-deficient aldehyde using a Lewis acid catalyst.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol, 1.0 equiv)

  • Electron-deficient aldehyde (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the electron-deficient aldehyde (1.0 mmol), and Sc(OTf)₃ (5 mol%).

  • Solvent Addition: Add toluene (5 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC every 2-4 hours until the starting aldehyde is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure quinoline product.

References

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • PubMed. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • YouTube. (2023). Friedländer Quinoline Synthesis Mechanism. [Link]

  • National Institutes of Health (NIH). (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. [Link]

  • PubMed. (n.d.). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • ACS Publications. (n.d.). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. Organic Letters. [Link]

  • Taylor & Francis Online. (2018). Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. [Link]

  • National Institutes of Health (NIH). (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]

  • National Institutes of Health (NIH). (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

Sources

Troubleshooting

Stability of Methyl 2,5-difluoro-3-formylbenzoate under acidic conditions

This guide serves as a definitive technical resource for researchers working with Methyl 2,5-difluoro-3-formylbenzoate (MDFB).[1] It addresses the compound's stability profile under acidic conditions, a critical paramete...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for researchers working with Methyl 2,5-difluoro-3-formylbenzoate (MDFB).[1] It addresses the compound's stability profile under acidic conditions, a critical parameter during synthesis, workup, and HPLC analysis.[1]

Executive Summary & Chemical Profile

Methyl 2,5-difluoro-3-formylbenzoate is a bifunctional building block containing two electrophilic centers: a methyl ester and a formyl (aldehyde) group .[1] The presence of fluorine atoms at the C2 and C5 positions significantly alters the electronic landscape of the ring, increasing the electrophilicity of both carbonyl carbons compared to non-fluorinated analogs.

Critical Stability Warning: In acidic environments, the stability of MDFB is strictly solvent-dependent.[1]

  • In Aqueous Acid: The primary degradation pathway is Hydrolysis (Ester

    
     Carboxylic Acid).[1]
    
  • In Alcoholic Acid (e.g., Methanol/HCl): The primary reaction is Acetalization (Aldehyde

    
     Dimethyl Acetal).[1] This is the most common cause of "impurity" spikes in LCMS data.
    

Reaction Pathways in Acidic Media[2][3][4]

The following diagram illustrates the divergent reactivity of MDFB based on the solvent system.

MDFB_Stability Figure 1: Divergent reaction pathways of MDFB in aqueous vs. alcoholic acidic media. MDFB Methyl 2,5-difluoro-3-formylbenzoate (Starting Material) Acid_Aq Aqueous Acid (H2O / H+) MDFB->Acid_Aq Acid_Alc Methanolic Acid (MeOH / H+) MDFB->Acid_Alc Hydrolysis_Prod 2,5-Difluoro-3-formylbenzoic Acid (Hydrolysis Product) Acid_Aq->Hydrolysis_Prod Ester Hydrolysis (Irreversible under mild conditions) Hemiacetal Hemiacetal (Transient Intermediate) Acid_Alc->Hemiacetal Rapid Nucleophilic Attack Acetal_Prod Methyl 2,5-difluoro-3-(dimethoxymethyl)benzoate (Acetal Product) Hemiacetal->Acetal_Prod -H2O (Reversible Equilibrium)

[1]

Detailed Mechanism & Troubleshooting

Scenario A: The "Disappearing Peak" in Methanol (Acetalization)

Symptom: You dissolve MDFB in Methanol containing 0.1% TFA or HCl for LCMS analysis.[1] The peak for the parent mass (M+) disappears or diminishes, replaced by a peak at M + 46 Da .[1] Mechanism: The C3-formyl group is highly activated by the adjacent electron-withdrawing fluorine (C2-F).[1] In acidic methanol, it rapidly converts to the dimethyl acetal.[1]


Technical Insight:  The C2-fluorine exerts an inductive effect (-I) that makes the aldehyde carbon more positive (electrophilic), accelerating nucleophilic attack by methanol.[1]
Scenario B: Hydrolysis in Aqueous Workups

Symptom: During an acidic quench (e.g., 1N HCl) of a reaction mixture, the organic layer shows a new peak at M - 14 Da .[1] Mechanism: Acid-catalyzed acyl-oxygen cleavage (


 mechanism).[1]


Technical Insight: While ortho-substitution (C2-F) usually provides steric protection against hydrolysis, the small atomic radius of fluorine (147 pm) offers minimal steric hindrance compared to its strong electron-withdrawing nature, which destabilizes the ester bond.[1]

Stability Data & Solvent Compatibility Matrix

The table below summarizes the stability of MDFB (10 mM concentration) after 24 hours at Room Temperature (25°C).

Solvent SystemAdditive (Acid/Base)Stability StatusPrimary ImpurityRecommended Action
Acetonitrile / Water (50:50) 0.1% Formic AcidStable (< 2% deg)NonePreferred for LCMS
Methanol 0.1% Formic AcidUnstable (> 50% conv)Dimethyl AcetalAVOID for storage/analysis
Ethanol 0.1% HClUnstable Diethyl AcetalAVOID
Water / DMSO 1N HCl (pH 1)Degrading (~15% hyd)Carboxylic AcidMinimize exposure time
Dichloromethane (DCM) NoneStable NonePreferred for extraction

Troubleshooting Guide (FAQ)

Q1: I see two peaks in my LCMS with the same mass but different retention times. Is my compound racemizing?

Answer: No. MDFB is achiral (unless the acetal forms).[1]

  • Likely Cause: If you are using an alcoholic solvent, you may be seeing the hemiacetal intermediate in equilibrium with the aldehyde.[1]

  • Check: Does the ratio change if you switch the solvent to Acetonitrile? If yes, it is a solvent adduct artifact.[1]

Q2: Can I use 1N HCl to quench a reaction involving MDFB?

Answer: Yes, but with strict controls.

  • Protocol: Perform the quench at 0°C (ice bath) and extract into an organic solvent (DCM or EtOAc) immediately.

  • Reasoning: Hydrolysis rates drop significantly at lower temperatures.[1] Prolonged exposure to aqueous acid at room temperature will hydrolyze the methyl ester.[1]

Q3: My NMR in shows a clean aldehyde, but my LCMS in MeOH shows the acetal. Which is real?

Answer: The NMR is real.[1] The acetal is forming inside the LCMS vial because you dissolved it in acidic methanol (common mobile phase).[1]

  • Solution: Re-run LCMS using Acetonitrile/Water as the diluent.[1]

Validated Analytical Protocol

To assess the purity of MDFB without inducing degradation, follow this specific workflow.

LCMS_Protocol Figure 2: Decision tree for LCMS analysis to avoid solvent-induced artifacts. Step1 Sample Preparation Dissolve 1mg MDFB in 1mL Acetonitrile (ACN) Step2 Dilution Dilute to 0.1 mg/mL using 50:50 ACN:Water Step1->Step2 Decision Is Mobile Phase Acidic? (e.g., 0.1% Formic Acid) Step2->Decision Safe SAFE Inject immediately. Keep autosampler at 4°C. Decision->Safe If ACN/Water Risk RISK If using MeOH mobile phase, acetal will form on column. Decision->Risk If MeOH/Water Path_Yes YES Path_No NO

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Note: Avoid Methanol in Mobile Phase B to prevent on-column acetalization.[1]

References

  • Mechanism of Acetal Formation

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press.[1] (Chapter 11: Nucleophilic addition to carbonyl groups).

    • [1]

  • Hydrolysis of Fluorinated Benzoates

    • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] (Discusses electronic effects of Fluorine on adjacent carbonyls).

    • [1]

  • Safety & Handling

    • Thermo Scientific Chemicals.[1][2] (2024).[1][3] Safety Data Sheet: Methyl 3-formylbenzoate (Analog).[1] Retrieved from Fisher Scientific.[1]

    • [1]

Sources

Optimization

Stability of Methyl 2,5-difluoro-3-formylbenzoate under basic conditions

This guide is structured as a Tier 3 Technical Support document, designed for high-level troubleshooting and experimental design. Subject: Stability & Handling Under Basic Conditions Document ID: TSC-2024-FJB-05 Applicab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support document, designed for high-level troubleshooting and experimental design.

Subject: Stability & Handling Under Basic Conditions Document ID: TSC-2024-FJB-05 Applicable CAS: 119916-27-7 (Generic analog reference)

Executive Summary: The "Danger Zone"

Do not treat Methyl 2,5-difluoro-3-formylbenzoate with strong hydroxide bases (NaOH, KOH, LiOH) if you intend to preserve the core scaffold.

This molecule represents a "perfect storm" of reactivity. The 2-position fluorine atom is activated by two powerful electron-withdrawing groups (EWGs) in the ortho positions: the methyl ester (-COOMe) and the formyl group (-CHO). Under standard basic hydrolysis conditions (e.g., NaOH/MeOH), the rate of Nucleophilic Aromatic Substitution (


)  often exceeds the rate of ester hydrolysis, leading to the destruction of the fluorinated core before the desired acid is obtained.

The Reactivity Landscape (Causality Analysis)

To handle this molecule successfully, you must understand the competing reaction pathways. The diagram below illustrates the fate of the molecule under different conditions.

ReactivityPathways cluster_0 Mechanism of Failure (Base) Start Methyl 2,5-difluoro-3-formylbenzoate (Target Molecule) SNAr CRITICAL FAILURE: S_NAr (Displacement of 2-F) Start->SNAr Strong Base (OH-, OR-) High Temp Cannizzaro FAILURE: Cannizzaro Reaction (Alcohol + Acid Mixture) Start->Cannizzaro Conc. Base No Nucleophile AcidHydrolysis SUCCESS: Acid Hydrolysis (Target Benzoic Acid) Start->AcidHydrolysis Aqueous Acid (HCl/THF) Heat Acetal SIDE REACTION: Acetal Formation (Reversible Protection) Start->Acetal MeOH / H+

Figure 1: Competing reaction pathways. The red paths indicate irreversible scaffold destruction common in basic media.

The Primary Threat: at Position 2

The 2-fluorine is the "Achilles' heel." In Nucleophilic Aromatic Substitution (


), the rate-determining step is the attack of the nucleophile on the ring.
  • Activation: The C2 carbon is electron-deficient due to the inductive and mesomeric withdrawal from the ortho-ester and ortho-aldehyde.

  • Outcome: Treatment with Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH) will rapidly displace the 2-F to form the 2-methoxy or 2-hydroxy derivative, respectively [1].

The Secondary Threat: Cannizzaro Reaction

As a benzaldehyde lacking


-protons, this molecule is a prime candidate for the Cannizzaro reaction.
  • Condition: Strong, concentrated base (e.g., 50% NaOH).

  • Outcome: Disproportionation into the corresponding benzyl alcohol and benzoic acid.[1] While

    
     usually dominates, this pathway becomes relevant if non-nucleophilic strong bases are used or if the 2-F is already substituted [2].
    

Troubleshooting Guide (FAQ)

Scenario A: "I tried to hydrolyze the ester with LiOH/THF/Water, but I got a mixture of products."

Diagnosis: You likely triggered


 displacement of the fluorine.
  • Why? Even Lithium Hydroxide (LiOH), often considered "mild," generates hydroxide ions (

    
    ) which are potent nucleophiles. The 2-F position is too activated to survive prolonged exposure to 
    
    
    
    even at room temperature.
  • Solution: Switch to Acidic Hydrolysis .

    • Protocol: Dissolve substrate in THF/Water (1:1). Add 3M HCl (5-10 eq). Heat to 50-60°C. Monitor by LCMS. This avoids nucleophilic attack on the ring.

Scenario B: "My reaction mixture turned bright yellow/orange upon adding base."

Diagnosis: Formation of Meisenheimer complexes or phenoxide species.

  • Why? The displacement of the fluorine by hydroxide creates a phenol (hydroxy-benzoate). In basic solution, this exists as a phenoxide anion, which is often highly colored (yellow/orange) due to conjugation with the aldehyde and ester groups.

  • Immediate Action: Quench with dilute acid immediately. Check LCMS for a mass shift of -2 (F

    
     OH conversion: -19 + 17 = -2 amu).
    
Scenario C: "I need to use a base for a Horner-Wadsworth-Emmons (HWE) reaction on the aldehyde. What can I use?"

Diagnosis: You need a base that acts as a base, not a nucleophile.

  • Recommendation: Use Non-Nucleophilic Bases with high steric bulk.

    • Preferred: LiHMDS, NaHMDS, or LDA at -78°C.

    • Avoid: NaH (often acts as a nucleophile or reductant in complex mechanisms), NaOMe, t-BuOK (t-butoxide can still displace activated fluorines).

    • Protocol: Pre-form the phosphonate anion with LiHMDS at -78°C, then slowly add your aldehyde. Keep the internal temperature below -60°C to prevent side reactions.

Recommended Workflows & Data

Stability Matrix
Reagent/ConditionStability of 2-FStability of -CHOStability of -COOMeRecommendation
NaOH / H2O (RT) Critical Failure (

)
Risk (Cannizzaro)HydrolyzesAVOID
K2CO3 / MeOH Poor (

with MeO-)
GoodStableAVOID
HCl (aq) / THF Excellent GoodHydrolyzes (Slow)PREFERRED
LiHMDS / -78°C GoodReacts (if partner present)StableUse for C-C Bond Formation
NaBH4 / MeOH GoodReduces to AlcoholStableStandard Reduction
Safe Hydrolysis Protocol (Step-by-Step)

Objective: Convert Methyl 2,5-difluoro-3-formylbenzoate to 2,5-difluoro-3-formylbenzoic acid without touching the fluorine or aldehyde.

  • Preparation: Dissolve 1.0 eq of Methyl 2,5-difluoro-3-formylbenzoate in a mixture of THF and Water (ratio 2:1). Ensure the concentration is roughly 0.1 M.

  • Acidification: Add 6M HCl (10 equivalents).

    • Note: Do not use MeOH or EtOH as co-solvents, as acid will catalyze acetal formation at the aldehyde [3].

  • Heating: Heat the mixture to 60°C.

  • Monitoring: Monitor by HPLC/LCMS every 2 hours.

    • Target Mass: [M-H]- (Acid).[2][3]

    • Watch for: Acetal formation (Mass +14 or +28 depending on solvent impurities).

  • Workup: Once conversion is >95%, cool to RT. Dilute with water and extract with Ethyl Acetate. Wash organics with brine, dry over Na2SO4, and concentrate.

Alternative: Enzymatic Hydrolysis

If the molecule contains other acid-sensitive groups (e.g., protecting groups), use Pig Liver Esterase (PLE) .

  • Dissolve ester in Acetone (minimal amount).

  • Add Phosphate Buffer (pH 7.2).

  • Add PLE (immobilized or powder).

  • Stir at 30°C. Maintain pH 7.2 by autotitration with dilute NaOH (careful addition prevents local high concentration of OH-).

References

  • Nucleophilic Aromatic Substitution in Polyfluoroarenes

    • Chambers, R. D., et al. "Polyfluoroarenes. Part XVI. Nucleophilic Substitution in Pentafluorobenzene." Journal of the Chemical Society C: Organic, 1968.

    • Context: Establishes the hierarchy of activation. Positions ortho to EWGs are most susceptible to .
  • Cannizzaro Reaction Mechanism

    • Geissman, T. A. "The Cannizzaro Reaction."[1][4][5][6] Organic Reactions, 1944, Vol 2.

    • Context: Defines the requirement for strong base and lack of alpha-protons, confirming the risk for 3-formylbenzo
  • Acetal Formation in Acidic Media

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.

    • Context: Explains the risk of using alcohols (MeOH/EtOH) during acid hydrolysis of aldehydes.

Sources

Troubleshooting

Troubleshooting failed reactions with Methyl 2,5-difluoro-3-formylbenzoate

Status: Active Ticket ID: MDFB-RXN-FAIL Subject: Troubleshooting Chemoselectivity and Stability Issues Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Molecule Profile Me...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: MDFB-RXN-FAIL Subject: Troubleshooting Chemoselectivity and Stability Issues Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Molecule Profile

Methyl 2,5-difluoro-3-formylbenzoate (MDFB) is a highly specialized scaffold often used in the synthesis of kinase inhibitors (e.g., FGFR or EGFR inhibitors) and bicyclic heterocycles.

The Core Problem: This molecule is a "reactivity trap." The C2-fluorine atom is located between two strong electron-withdrawing groups (an ester at C1 and an aldehyde at C3). This makes the C2 position extremely susceptible to Nucleophilic Aromatic Substitution (


), often competing with the desired reaction at the aldehyde or ester.
Reactivity Hotspots
PositionFunctional GroupReactivity ProfilePrimary Risk
C1 Methyl EsterElectrophilicPremature hydrolysis; attack by strong nucleophiles.
C2 Fluorine Hyper-Activated CRITICAL: High risk of

displacement by amines/thiols due to ortho-activation by C1 and C3.
C3 Formyl (Aldehyde)ElectrophilicOxidation to acid; Cannizzaro reaction; desired site for reductive amination.
C5 FluorineModerately ActivatedLess reactive than C2, but can react under forcing conditions.

Diagnostic Matrix: Why Did My Reaction Fail?

Use this table to match your experimental observation with the root cause.

SymptomObservation (LCMS/NMR)Root CauseCorrective Action
Product mass is -19 Da + [Nucleophile Mass] Loss of F signal in

NMR; Mass shift corresponds to amine addition minus HF.

Displacement:
The amine attacked C2-F instead of the aldehyde.
Lower temperature (<0°C); Use non-nucleophilic bases; Switch solvent to non-polar (DCM/Toluene).
No Reaction / Recovery of SM Aldehyde peak remains; Imine peak absent.Deactivated Carbonyl: Electronic repulsion or steric crowding.Add Lewis Acid (Ti(OiPr)

) or dehydrating agent (

).
Carboxylic Acid Formation Mass +16 Da; Broad OH peak in

NMR.
Air Oxidation: Electron-deficient aldehydes oxidize rapidly.Degas solvents; Use inert atmosphere (Ar/N

); Use fresh reagent.
Dimerization / Complex Mix Multiple spots on TLC; High MW species.Aldol/Cannizzaro: Base-mediated self-reaction.Avoid strong hydroxide bases; Buffer reaction to pH 4-5.

Deep Dive: Troubleshooting Reductive Amination

Scenario: You are trying to react the C3-aldehyde with an amine (R-NH


) to form a benzylamine, but you are seeing defluorination.
The Mechanism of Failure

The C2-fluorine is "sandwiched" by EWGs. When you add a primary amine, it has two choices:[1][2]

  • Path A (Desired): Attack the Carbonyl (Reversible

    
     Imine 
    
    
    
    Amine).
  • Path B (Undesired): Attack the C2-Carbon (Irreversible

    
    
    
    
    
    Fluorine displacement).
Visualization of Competing Pathways

ReactionPathways SM MDFB (Starting Material) (Aldehyde + Activated F) Imine Intermediate Imine (Reversible) SM->Imine Path A: Carbonyl Attack (Kinetic Control) Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer Path B: Ring Attack (Thermodynamic/Thermal) Amine Amine (R-NH2) Amine->SM + Product Target Benzylamine (Reductive Amination) Imine->Product Reduction (NaBH(OAc)3) SideProduct SNAr Side Product (F Displaced by N) Meisenheimer->SideProduct Loss of F-

Figure 1: Competition between desired reductive amination (Path A) and undesired nucleophilic aromatic substitution (Path B).

Validated Protocol: Chemoselective Reductive Amination

To favor Path A, we must accelerate imine formation while suppressing


.

Reagents:

  • MDFB (1.0 equiv)

  • Amine (1.05 equiv) — Do not use large excess.

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: DCM or DCE (Avoid DMF/DMSO as they promote

    
    ).
    

Step-by-Step Guide:

  • Pre-complexation (Critical): Dissolve MDFB and Amine in anhydrous DCM at 0°C .

    • Why?

      
       has a higher activation energy than carbonyl addition. Low temperature suppresses the substitution.
      
  • Acid Activation: Add Acetic Acid (1 equiv).

    • Why? This activates the carbonyl oxygen, making it more electrophilic for imine formation, without being strong enough to protonate the amine entirely.

  • Imine Formation Check: Stir at 0°C for 30-60 mins. Do not proceed until TLC/LCMS shows imine formation.

  • Reduction: Add STAB in one portion at 0°C. Allow to warm to RT only after 1 hour.

    • Why STAB? It is less basic and milder than NaBH

      
      , reducing the risk of side reactions.
      
  • Quench: Quench with saturated NaHCO

    
    .
    

Troubleshooting Ester Hydrolysis

Scenario: You want to convert the C1-Ester to a Carboxylic Acid (saponification) without destroying the aldehyde or displacing the fluorine.

The Issue: Hydroxide (OH


) is a hard nucleophile. It will attack the C2-F via 

rapidly at room temperature.

Recommended Protocol: LiOH / THF / Water at Low Temp

  • Solvent: Use THF:Water (3:1).

  • Base: Use LiOH (Lithium Hydroxide).

    • Why? Lithium is a harder Lewis acid than Sodium/Potassium, often coordinating tighter to the ester oxygen, accelerating hydrolysis relative to

      
      .
      
  • Temperature: 0°C is mandatory. Monitor by LCMS every 15 minutes.

  • Alternative: If LiOH fails, consider Trimethyltin hydroxide (Me

    
    SnOH)  in DCE at 60°C (specialized mild hydrolysis for sensitive substrates) or LiI/Pyridine  (cleavage of methyl esters under neutral conditions).
    

Frequently Asked Questions (FAQs)

Q1: Can I use NaBH


 for the reductive amination? 
A:  It is risky. NaBH

is more basic and reactive than STAB (Sodium Triacetoxyborohydride). The transient increase in pH can trigger the

of the fluorine or reduce the ester. Use STAB or NaCNBH

(with proper ventilation).

Q2: Why is my aldehyde peak disappearing upon storage? A: Electron-deficient aldehydes are "oxygen sponges." Even at -20°C, air oxidation converts the CHO group to COOH.

  • Fix: Store the solid under Argon. If the bottle is old, repurify via a short silica plug or wash with NaHCO

    
     to remove the acid impurity before use.
    

Q3: I see a +30 mass shift in LCMS when using Methanol as solvent. A: You likely formed the hemiacetal or acetal .

  • Explanation: The electron-poor aldehyde reacts with MeOH.

  • Fix: Switch to non-nucleophilic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Toluene.

References

  • Nucleophilic Arom

    
    ) on Fluorobenzenes: 
    
    • is dramatically increased by ortho and para electron-withdrawing groups.
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

  • Chemoselective Reductive Amination

    • Principle: Use of STAB (Sodium Triacetoxyborohydride) allows for reductive amination in the presence of acid-sensitive or reducible functional groups.
    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Mild Ester Hydrolysis (LiI/Pyridine)

    • Principle: Cleavage of methyl esters under neutral conditions to avoid side reactions.
    • Source: Taschner, M. J., et al. (1985). "Lithium Iodide in Pyridine: A Mild Method for the Cleavage of Methyl Esters." Journal of Organic Chemistry. Link

Sources

Optimization

Moisture sensitivity of reactions involving fluorinated aldehydes

Technical Support Center: Moisture Sensitivity of Fluorinated Aldehydes Case ID: FA-H2O-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Welcome to the Technical Support Center You have reached the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Sensitivity of Fluorinated Aldehydes

Case ID: FA-H2O-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for fluorinated building blocks. This guide addresses a critical failure mode in fluorine chemistry: the "silent inactivation" of fluorinated aldehydes (e.g., trifluoroacetaldehyde, fluoral) due to moisture.

The Issue: Researchers frequently report low yields, stoichiometry errors, or complete reaction failure when using fluorinated aldehydes. The Root Cause: Unlike their non-fluorinated counterparts, fluorinated aldehydes do not merely "get wet"; they undergo a thermodynamic transformation into stable hydrates (gem-diols) that fundamentally alters their reactivity.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the equilibrium. You are likely assuming your reagent is an aldehyde (


), but it is chemically behaving as a diol (

).
The Thermodynamic Trap

The electronegativity of fluorine (3.98) creates a powerful inductive effect (


), making the carbonyl carbon of fluorinated aldehydes highly electron-deficient (electrophilic). While this increases reactivity toward nucleophiles, it also makes the carbonyl hypersensitive to water.
  • Acetaldehyde (

    
    ):  In water, 
    
    
    
    .[1] Equilibrium exists, but the aldehyde is accessible.
  • Fluoral (

    
    ):  In water, 
    
    
    
    . The equilibrium lies almost exclusively on the side of the hydrate. The hydrate is often a stable, crystalline solid, whereas the anhydrous aldehyde is a gas or volatile liquid.

Implication: If you weigh a sample of "Fluoral" that has been exposed to air, you are weighing the hydrate. Your molecular weight calculations will be wrong (MW 116 vs. 98), and your nucleophile will react with the protons of the hydroxyl groups rather than the carbonyl carbon.

HydrationEquilibrium Aldehyde Anhydrous Aldehyde (CF3-CHO) Highly Electrophilic TS Tetrahedral Intermediate Aldehyde->TS Fast Water + H2O (Atmospheric Moisture) Water->TS Hydrate Stable Gem-Diol (CF3-CH(OH)2) Nucleophilically Inert TS->Hydrate Thermodynamically Favored (K >> 1000) Hydrate->TS Difficult Reversal

Figure 1: The thermodynamic sink of fluorinated aldehyde hydration. Note the strong drive toward the stable gem-diol form.

Module 2: Diagnostics & Quality Control

User Question: "My reaction failed. How do I know if my fluorinated aldehyde is hydrated?"

Protocol: Do not rely on visual inspection. Use NMR spectroscopy.[2][3] The hybridization change from


 (aldehyde) to 

(hydrate) results in massive chemical shift changes.
Diagnostic Table: Anhydrous vs. Hydrate
FeatureAnhydrous (

)
Hydrate (

)
Technical Note
Physical State Gas / Volatile Liquid (bp -19°C)Stable Solid / Viscous OilCommercially sold often as hemiacetals or hydrates.

H NMR (Aldehyde)

9.5 – 10.0 ppm (q)
AbsentThe diagnostic quartet of the aldehyde proton disappears.

H NMR (OH)
Absent

4.0 – 6.0 ppm (broad)
Varies with solvent/concentration.

F NMR

-75 to -80 ppm

-82 to -85 ppm
Hydrate signal is typically upfield (more negative ppm) due to loss of carbonyl anisotropy.

C NMR (Carbonyl)

~180 ppm (

)

~90 ppm (

)
Most definitive test. The carbonyl signal vanishes; a tetrahedral carbon signal appears.

Module 3: Troubleshooting Reaction Failures

Scenario A: Organometallic Addition (Grignard/Lithium)

  • Symptom: Rapid gas evolution upon addition of reagent; low yield of alcohol product.

  • Cause: The hydrate acts as a protic acid. The first 1-2 equivalents of your Grignard reagent (

    
    ) act as a base, deprotonating the gem-diol hydroxyls instead of attacking the carbonyl.
    
    • Reaction:

      
      .
      
  • Fix: You must dehydrate the starting material before the reaction (see Module 4). Adding excess Grignard is wasteful and generates magnesium salts that complicate workup.

Scenario B: Reductive Amination

  • Symptom: No imine formation; recovery of starting amine.

  • Cause: Water is a byproduct of imine formation. If the starting material is already a hydrate, the system is saturated with water, pushing the equilibrium back toward the amine + aldehyde (or hydrate).

  • Fix: Add a strong desiccant directly to the reaction pot.

    • Reagent: Titanium(IV) isopropoxide (

      
      ). It acts as both a Lewis acid catalyst and a water scavenger.
      
    • Protocol: Mix Amine + Fluorinated Aldehyde (Hydrate) +

      
       (2.0 equiv). Stir 1h. Add reducing agent (
      
      
      
      ).

Module 4: Recovery Protocols (Dehydration)

User Question: "I have a bottle of Fluoral Hydrate. How do I make it reactive?"

WARNING: Anhydrous trifluoroacetaldehyde is a gas at room temperature (bp -19°C). You must generate it and trap it immediately, or distill it into a solution.

Protocol: Acid-Mediated Dehydration (The "Cracking" Method)
  • Setup: Connect a distillation flask to a condenser, leading into a receiving flask cooled to -78°C (Dry ice/Acetone). The system must be under slight positive pressure of dry Nitrogen.

  • Reagents: Mix Fluoral Hydrate (solid) with Phosphorus Pentoxide (

    
    ) or concentrated Sulfuric Acid (
    
    
    
    ) in a 1:1 to 1:2 weight ratio.
    • Note:

      
       is preferred for higher purity; 
      
      
      
      can cause polymerization.
  • Process: Gently heat the mixture (oil bath ~60-80°C).

  • Collection: The anhydrous aldehyde will vaporize and condense in the cold trap.

  • Storage: Dilute immediately with dry THF or Ether if not using as a gas. Store over 4Å Molecular Sieves at -20°C.

DehydrationWorkflow Start Start: Fluoral Hydrate (Solid/Viscous Liquid) Decision Select Dehydrating Agent Start->Decision P2O5 Method A: P2O5 (High Purity) Decision->P2O5 H2SO4 Method B: Conc. H2SO4 (Risk of Polymerization) Decision->H2SO4 Heating Heat to 60-80°C Under N2 flow P2O5->Heating H2SO4->Heating Trapping Condense in -78°C Trap (Dry Ice/Acetone) Heating->Trapping Final Anhydrous Fluoral (Use Immediately or Dilute) Trapping->Final

Figure 2: Workflow for the generation of anhydrous fluorinated aldehydes from their hydrates.

Frequently Asked Questions (FAQ)

Q: Can I use Molecular Sieves to dry the hydrate directly in the reaction flask? A: Generally, no. Molecular sieves are excellent for removing trace water from solvents, but the water in a gem-diol is chemically bonded, not just adsorbed. Breaking that bond requires chemical dehydration (acid catalysis) or a shift in equilibrium that sieves alone rarely provide efficiently enough for sensitive reactions.

Q: Why does my "anhydrous" fluoral polymerize? A: Anhydrous fluorinated aldehydes are prone to polymerization (forming polyethers) if initiated by trace acid or base. Always store solutions with a stabilizer if possible, or keep them strictly at cryogenic temperatures (-20°C to -80°C).

Q: Is there a safer alternative to distilling the gas? A: Yes. For aldol reactions, use the Mukaiyama protocol.[4] Use the hydrate directly with excess Lewis Acid (e.g.,


 or 

) and an amine base (Hunig's base).[4] The Lewis acid "cracks" the hydrate in situ, and the base neutralizes the resulting acid, allowing the enolsilane to react with the transient aldehyde.

References

  • Equilibrium Constants of Hydration

    • Bell, R. P., & McDougall, A. O. (1960). Hydration of aldehydes and ketones.[5][6][7] Transactions of the Faraday Society, 56, 1281-1285.

  • Dehydration Protocols (P2O5)

    • Method of dehydrating trifluoroacetaldehyde hydrate.[6] (1993). GB Patent 2260322A.

  • In-Situ Activation (Mukaiyama Aldol)

    • Ishimaru, K., et al. (2001). Lewis Acid-Mediated Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal. Heterocycles, 55(6).

  • NMR Characterization of Fluorinated Species

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with Fluorine-Containing Substrates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common yet challengi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common yet challenging issue in catalysis: poisoning and deactivation when working with fluorine-containing substrates. Our goal is to provide you with the expertise and actionable protocols needed to diagnose, mitigate, and prevent these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding catalyst poisoning by fluorine-containing species.

Q1: What is catalyst poisoning in this context?

A: Catalyst poisoning is the chemical deactivation of a catalyst, reducing its activity and efficiency.[1] It occurs when impurities or reaction components bind strongly to the active sites of the catalyst, preventing them from participating in the desired catalytic cycle.[2][3] In the context of fluorine-containing substrates, poisoning species are typically fluoride ions (F⁻) or hydrogen fluoride (HF), which can be present as impurities or generated in situ. These species can adsorb onto the catalyst surface, altering its electronic properties or simply blocking access for the reactants.[2]

Q2: How are these poisoning fluoride species generated?

A: There are several potential sources:

  • Impurities in Reagents: Fluorinated starting materials or reagents can contain residual inorganic fluorides (e.g., KF, NaF) or HF from their synthesis. Even trace amounts of water can react with certain fluorinating agents or substrates to generate HF.[4]

  • Substrate or Product Degradation: Under certain reaction conditions, the C-F bond, while strong, can be cleaved, releasing fluoride ions.[5] This is particularly relevant in high-temperature reactions or in the presence of strong bases or nucleophiles.

  • Hydrolysis: The presence of trace moisture is a critical factor. For example, some fluorinated compounds can hydrolyze to generate HF, which is highly corrosive and a potent catalyst poison.[4] It is a major challenge to prepare and maintain catalysts in an anhydrous condition to prevent this.[4]

Q3: Which types of catalysts are most susceptible to fluoride poisoning?

A: While many transition metal catalysts can be affected, some are particularly vulnerable:

  • Palladium (Pd) Catalysts: Widely used in cross-coupling reactions, palladium catalysts are susceptible to poisoning by halides, including fluoride.[2][6] Fluoride can interact with the palladium center, inhibiting key steps like oxidative addition or reductive elimination.[6]

  • Alkali Metal Fluoride Catalysts (e.g., CsF): These catalysts, used in specific fluorination reactions, are extremely sensitive to water and HF. Even minimal exposure can lead to an immediate and irreversible loss of catalytic activity.[4]

  • Lewis Acidic Catalysts (e.g., Cr-based): Catalysts used in gas-phase fluorinations, such as those based on chromium, can undergo changes in their active sites or deactivation due to coking or interaction with reaction byproducts like HCl.[7]

Q4: What are the common signs of catalyst poisoning in my reaction?

A: The primary indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or a complete stall of the reaction.[8]

  • A reduction in product yield and overall process efficiency.[1]

  • A change in selectivity, leading to the formation of unexpected byproducts.

  • The need for higher catalyst loading or more forcing reaction conditions (e.g., higher temperature) to achieve the same conversion as in previous runs.[9]

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This guide is structured to help you identify the root cause of catalyst deactivation and implement effective solutions.

Issue 1: My reaction is sluggish, has stalled, or shows poor conversion.

This is the most common symptom of catalyst poisoning. The following workflow will help you diagnose the problem.

G start Reaction Stalled / Low Conversion check_conditions Verify Reaction Conditions (Temp, Pressure, Purity of Bulk Reagents) start->check_conditions conditions_ok Conditions Correct check_conditions->conditions_ok pre_treat Implement Feedstock Pre-treatment (e.g., Alumina Plug Filtration) conditions_ok->pre_treat Yes re_run Correct Conditions & Re-run Experiment conditions_ok->re_run No     Issue Found run_test Reaction Improved? pre_treat->run_test Re-run with Purified Substrate success Root Cause: Fluoride Impurities. Continue with Pre-treatment. run_test->success Yes no_improve Proceed to Direct Catalyst Analysis run_test->no_improve No analysis Analyze Spent Catalyst for Fluoride (IC, ISE, XRF) no_improve->analysis poison_confirm poison_confirm analysis->poison_confirm Fluoride Detected? regenerate Attempt Catalyst Regeneration. Consider Alternative Catalyst. poison_confirm->regenerate Yes other_issue Investigate Other Deactivation Mechanisms (e.g., Sintering, Coking). poison_confirm->other_issue No

Caption: Troubleshooting workflow for stalled reactions.

The logic behind this workflow is to first eliminate simple experimental errors before investigating the more complex issue of poisoning.

  • Verify Conditions: Standard procedure dictates confirming that the observable parameters are correct.

  • Feedstock Pre-treatment: Since impurities are a primary cause of poisoning, purifying the feedstock is the most direct and impactful preventative measure.[1][10] Passing a solution of your fluorinated substrate through a plug of activated alumina can effectively remove trace ionic fluorides and HF.[11] If the reaction performance improves after this step, it strongly indicates that impurities in your substrate were the root cause.

  • Direct Analysis: If pre-treatment does not solve the issue, the poison may be generated in situ or the catalyst has been irreversibly damaged. Direct analysis of the catalyst surface is the definitive diagnostic step.

Issue 2: How can I definitively confirm that fluoride is poisoning my catalyst?

A: You need to use surface-sensitive analytical techniques to detect fluorine or fluoride on the recovered catalyst.

  • Carefully Quench the Reaction: Stop the reaction at a point where you observe deactivation.

  • Isolate the Catalyst: Filter the reaction mixture to recover the solid catalyst. For homogeneous catalysts, this step is not applicable.

  • Wash the Catalyst: Gently wash the catalyst with an anhydrous, inert solvent (one that the catalyst is insoluble in) to remove any physisorbed reactants and products. Causality Note: This step is crucial to ensure you are analyzing species strongly bound to the catalyst surface, not just residual reaction mixture.

  • Dry the Catalyst: Dry the catalyst thoroughly under vacuum or in an inert atmosphere to remove all solvent. Avoid high temperatures that could alter the catalyst surface.

  • Submit for Analysis: Store the catalyst under an inert atmosphere (e.g., in a glovebox) until analysis.

The table below summarizes common techniques for detecting fluoride. The choice depends on availability and the nature of your sample.

TechniquePrincipleSample TypeSensitivityReference
Ion Chromatography (IC) Separates ions based on their affinity for an ion-exchange resin, followed by conductivity detection.Solid catalyst must be leached with a suitable solvent (e.g., dilute base) to extract fluoride.High (ppm to ppb)[12]
Ion-Selective Electrode (ISE) Potentiometric method that measures the activity of fluoride ions in a solution.Requires leaching of the catalyst similar to IC.High (ppm range)[13][14]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that measures the elemental composition and chemical state of the top 1-10 nm of the catalyst surface.Solid catalyst.Moderate (0.1 atomic %)[15]
X-ray Fluorescence (XRF) Measures fluorescent X-rays emitted from a sample excited by X-rays to determine elemental composition.Solid or liquid samples.Good (ppm range)[14]
Mitigation, Prevention, and Regeneration Protocols

Proactive measures are always more effective than reactive troubleshooting.

Strategy 1: Rigorous Purification of Reactants

As established, feedstock purification is the first line of defense.[1]

  • Prepare an Alumina Plug: Take a glass pipette or small chromatography column and plug the bottom with glass wool.

  • Add Activated Alumina: Add a 2-3 cm layer of activated alumina (basic or neutral grade).

  • Condition the Plug: Pass a small amount of the anhydrous reaction solvent through the plug.

  • Filter the Substrate: Prepare a solution of your fluorine-containing substrate in the reaction solvent. Pass this solution through the alumina plug, collecting the filtrate.

  • Use Immediately: Use the purified substrate solution directly in your reaction.

Causality Note: Activated alumina has a high affinity for adsorbing polar impurities, including water and HF, effectively scrubbing them from your feedstock before they can contact the catalyst.[11]

Strategy 2: Modifying Reaction Conditions
  • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. Perform reactions under a dry, inert atmosphere (N₂ or Ar). This is critical to prevent the formation of HF.[4]

  • Use of Additives: Consider adding a "fluoride scavenger." Stoichiometric amounts of a Lewis acid that binds strongly to fluoride (but does not interfere with the reaction) can be beneficial. Alternatively, a guard bed—a small, sacrificial layer of material placed upstream of the catalyst bed to capture poisons—can be used in flow chemistry setups.[16]

Strategy 3: Catalyst Regeneration

If poisoning is reversible, regeneration can restore catalyst activity. This is often effective for deactivation caused by surface adsorption of fluoride.

  • Isolate the Poisoned Catalyst: Recover the catalyst from the reaction mixture by filtration.

  • Initial Solvent Wash: Wash the catalyst with an anhydrous, inert solvent to remove residual organics.

  • Basic Wash: Prepare a dilute (e.g., 0.1 M) solution of a non-coordinating base like sodium carbonate (Na₂CO₃) or a hindered organic base in a suitable solvent. Wash the catalyst with this solution. Causality Note: The basic solution helps to desorb the acidic HF or fluoride anions from the catalyst's Lewis acidic sites.[11]

  • Rinse Thoroughly: Wash the catalyst multiple times with deionized water (if the catalyst is stable in water) and then with an anhydrous solvent (e.g., ethanol, then THF) to remove all traces of the base and water.

  • Dry and Reactivate: Dry the catalyst under high vacuum. If it's a supported metal catalyst (e.g., Pd/C), a final reduction step (e.g., under H₂ flow) may be necessary to fully restore activity.

  • Test Activity: Evaluate the performance of the regenerated catalyst in a small-scale test reaction.

G Active Active Catalyst (e.g., Pd(0)) Poisoned Poisoned Catalyst (e.g., [Pd-F]⁻) Active->Poisoned  Poisoning by F⁻ / HF   Regenerated Regenerated Catalyst Poisoned->Regenerated  Regeneration (Basic Wash)   Regenerated->Active  Re-activation  

Caption: The cycle of catalyst poisoning and regeneration.

References
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
  • Poisoning and deactivation of palladium catalysts | Request PDF.
  • C
  • Catalyst deactiv
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • The Dark Side of Fluorine.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc | Request PDF.
  • US6524990B2 - Active fluoride catalysts for fluorination reactions.
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025). LinkedIn.
  • (PDF) Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods.
  • Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Royal Society of Chemistry.
  • Fluorine and Fluoride Analysis. Intertek.
  • ANALYTICAL METHODS.
  • Recently Developed Adsorbing Materials for Fluoride Removal from Water and Fluoride Analytical Determin
  • Removal of Fluorides from Industrial Wastewaters Using Activ
  • What methods can be used to detect the presence of fluorides in everyday products or environment elements such as soil and air analysis, etc.? Quora.
  • Novel technique to regenerate activated alumina bed saturated by fluoride ions | Request PDF.
  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd..

Sources

Optimization

Column chromatography techniques for separating fluorinated isomers

Topic: Column Chromatography Techniques for Separating Fluorinated Isomers Status: Operational | Tier: Level 3 (Advanced Applications) Introduction: The "Fluorine Effect" in Chromatography Welcome to the Advanced Separat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Techniques for Separating Fluorinated Isomers

Status: Operational | Tier: Level 3 (Advanced Applications)

Introduction: The "Fluorine Effect" in Chromatography

Welcome to the Advanced Separations Help Desk. You are likely here because your standard C18 protocol failed to resolve regioisomers of a fluorinated intermediate or drug substance.

The Core Problem: Fluorine is unique. It is the most electronegative element (3.98 Pauling scale), yet it mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å). This creates a paradox:

  • Hydrophobic Similarity: Fluorinated isomers often possess nearly identical logP values, making them inseparable on standard alkyl (C18/C8) phases which rely on hydrophobic subtraction.

  • Electronic Disparity: The C-F bond creates a strong dipole. Regioisomers (e.g., ortho- vs. para- fluorophenols) exhibit distinct electron density maps.

The Solution: You must move from hydrophobic selectivity to electrostatic and shape selectivity. This guide details the transition to Pentafluorophenyl (PFP) stationary phases and the specific method development required to make them work.

Module 1: Stationary Phase Selection

Q: Why is my C18 column unable to separate fluorinated regioisomers?

A: C18 columns interact primarily through dispersive forces (hydrophobicity). Fluorinated isomers (e.g., 2-fluorobenzoic acid vs. 4-fluorobenzoic acid) often have identical hydrophobicity.

The Fix: Switch to a Pentafluorophenyl (PFP or F5) stationary phase.

  • Mechanism: PFP phases possess a rigid aromatic ring with five fluorine atoms. This creates a "pi-acidic" surface (electron-deficient) that interacts strongly with "pi-basic" (electron-rich) analytes.

  • Selectivity Factors: PFP separates based on:

    • 
       Interactions:  Critical for aromatic analytes.
      
    • Dipole-Dipole Interactions: The C-F dipole in your analyte aligns with the PFP ring.

    • Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of ortho, meta, and para substitutions more effectively than flexible C18 chains.

Decision Logic: Column Selection Workflow

ColumnSelection start Analyte: Fluorinated Isomers c18_check Attempt C18 Separation start->c18_check result_check Resolution (Rs) > 1.5? c18_check->result_check success Proceed with C18 result_check->success Yes fail_path Co-elution observed result_check->fail_path No analyte_type Analyte Characteristics? fail_path->analyte_type pfp_path Aromatic/Conjugated? analyte_type->pfp_path Aromatics alkyl_fluor Non-Aromatic/Aliphatic? analyte_type->alkyl_fluor Aliphatics c18_pfp Select PFP (F5) Phase (Maximizes pi-pi & Dipole) pfp_path->c18_pfp fluor_alkyl Select Perfluoroalkyl Phase (Fluorous Partitioning) alkyl_fluor->fluor_alkyl

Figure 1: Decision matrix for selecting the appropriate stationary phase based on analyte structure and initial C18 performance.

Module 2: Method Development & Optimization

Q: Which organic modifier should I use with PFP columns?

A: Methanol (MeOH) is generally superior to Acetonitrile (ACN) for PFP separations.

  • The Science: Acetonitrile has a triple bond with its own

    
     electrons. It can compete with your analyte for the 
    
    
    
    interaction sites on the PFP ring, effectively "masking" the column's unique selectivity. Methanol is "
    
    
    -transparent," allowing the PFP-analyte interaction to dominate.
  • Recommendation: Start with MeOH/Water or MeOH/Buffer gradients. Only switch to ACN if peak shape is poor or elution is too slow.

Q: How does pH affect the separation of fluorinated acids/bases?

A: Fluorine is an electron-withdrawing group (EWG). It lowers the pKa of nearby acidic protons (making them more acidic) and lowers the pKa of nearby basic amines (making them less basic).

Optimization Protocol:

  • Calculate pKa: Adjust your mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionization state.

  • Screening: Run the following gradient screen on a PFP column (150 x 4.6 mm, 3-5 µm).

ParameterCondition A (Acidic)Condition B (Neutral)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Acetate (pH ~6.[1]8)
Mobile Phase B MethanolMethanol
Gradient 5-95% B over 20 min5-95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 35°C35°C

Module 3: Troubleshooting Common Failures

Issue 1: Peak Tailing of Fluorinated Amines

Symptom: Asymmetric peaks (Tailing Factor > 1.5) for compounds containing both fluorine and amine groups. Root Cause: Even on PFP columns, residual silanols on the silica surface can interact with protonated amines (ion-exchange). The fluorine atom can sometimes increase the accessibility of the amine to these silanols due to conformational changes. Corrective Action:

  • Add Salt: Increase buffer concentration to 20-50 mM Ammonium Acetate. The ammonium ions compete for silanol sites.

  • Ion Pairing (Last Resort): Add 0.05% Trifluoroacetic acid (TFA). Warning: TFA suppresses MS signal.

Issue 2: "Ghost" Peaks or Baseline Drift

Symptom: Unexpected peaks appearing in blank runs after injecting highly fluorinated samples. Root Cause: Fluorinated compounds can be extremely "sticky" (lipophilic) and may adsorb to the PEEK or steel tubing of the HPLC system, eluting in subsequent runs. Corrective Action:

  • Needle Wash: Switch to a highly solubilizing needle wash (e.g., 50:50 MeOH:Isopropanol).

  • Passivation: If analyzing perfluorinated compounds, consider flushing the system with 100% Isopropanol periodically.

Workflow: Optimization Loop

OptimizationLoop screen 1. PFP + MeOH Screen check Resolution Acceptable? screen->check optimize_solv 2. Switch to ACN (Check Steric Selectivity) check->optimize_solv No (Selectivity) optimize_temp 3. Lower Temp (Enhance Shape Selectivity) check->optimize_temp No (Resolution) final Valid Method check->final Yes optimize_solv->check optimize_temp->check

Figure 2: Iterative optimization cycle for maximizing resolution on fluorinated phases.

Module 4: Advanced Protocols (Chiral Separation)

Q: I have fluorinated enantiomers. PFP isn't working. What now?

A: PFP is achiral. It separates regioisomers (positional), not enantiomers (mirror images). Solution: You need a Polysaccharide-based Chiral Stationary Phase (CSP).

  • The Fluorine Advantage: The fluorine atom often provides a critical "handle" for chiral recognition.

  • Recommended Columns: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

  • Mobile Phase: Alkane/Alcohol mixtures (Normal Phase) usually provide higher selectivity for fluorinated enantiomers than Reverse Phase modes.

References

  • Bell, D. S., & Jones, M. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • Supelco/Sigma-Aldrich. (2020). Mechanisms of Interaction on Fluorinated Stationary Phases. Technical Report. Link

  • West, C., et al. (2010). Interactions of fluorinated stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Link

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Note. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Fluorinated Benzaldehyde Isomers

Executive Summary: The Fluorine Effect In medicinal chemistry and materials science, the strategic placement of a fluorine atom on the benzaldehyde scaffold is not merely a steric modification—it is a profound electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In medicinal chemistry and materials science, the strategic placement of a fluorine atom on the benzaldehyde scaffold is not merely a steric modification—it is a profound electronic switch. This guide compares 2-fluorobenzaldehyde (ortho) , 3-fluorobenzaldehyde (meta) , and 4-fluorobenzaldehyde (para) .[1]

Key Takeaway: Isomer selection dictates the dominant reaction pathway.

  • 3-Fluorobenzaldehyde is the superior carbonyl electrophile (highest reactivity in condensations) due to pure inductive electron withdrawal.

  • 4-Fluorobenzaldehyde is the most versatile, balancing carbonyl reactivity with susceptibility to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • 2-Fluorobenzaldehyde is sterically compromised but offers unique chelation and ortho-lithiation opportunities.

Mechanistic Profiling: Electronic & Steric Landscape

To predict reactivity, one must decouple the Inductive (


) and Resonance (

) effects of the fluorine atom.[1]
The Electronic Tug-of-War

Fluorine is the most electronegative element (strong


 effect) but possesses lone pairs capable of donation into the 

-system (weak

effect).
IsomerPositionInductive Effect (

)
Resonance Effect (

)
Net Electronic Result on Carbonyl
2-Fluoro OrthoVery Strong (Proximity)Strong (Direct Conjugation)Deactivated (relative to meta) by resonance; Sterically Hindered .
3-Fluoro MetaStrongNone (Cannot conjugate)Highly Activated .[1] Pure electron withdrawal increases carbonyl electrophilicity.
4-Fluoro ParaModerate (Distance)Moderate (Direct Conjugation)Moderately Activated .[1]

outweighs

, but resonance dampens the activation compared to the meta isomer.
Visualization: Electronic Effects Pathway

The following diagram illustrates how electronic effects propagate to the carbonyl carbon vs. the aromatic ring.

ElectronicEffects F_atom Fluorine Atom Ring Aromatic Ring F_atom->Ring Inductive Withdrawal (-I) F_atom->Ring Resonance Donation (+R) Carbonyl Carbonyl Carbon (C=O) Ring->Carbonyl Meta: Pure -I (High Reactivity) Ring->Carbonyl Para: -I vs +R Conflict (Moderate Reactivity)

Caption: Electronic flow showing why meta-substitution leads to the highest carbonyl electrophilicity.

Comparative Performance Analysis

A. Carbonyl Electrophilicity (Nucleophilic Addition)

Reactions: Knoevenagel, Aldol, Grignard, Reductive Amination.[1]

The rate of nucleophilic attack on the aldehyde depends on the partial positive charge (


) on the carbonyl carbon.
  • Winner: 3-Fluorobenzaldehyde . With no resonance donation to counteract the inductive withdrawal, the carbonyl carbon is most electron-deficient.

  • Runner Up: 4-Fluorobenzaldehyde .[2][3]

  • Laggard: 2-Fluorobenzaldehyde . Steric hindrance from the ortho-fluorine blocks the approach of bulky nucleophiles, despite the strong inductive effect.[4]

B. Ring Electrophilicity (Nucleophilic Aromatic Substitution - )

Reactions: Displacement of Fluorine by amines, thiols, or alkoxides.[1]

This is the "trap" for unsuspecting chemists. If your reaction conditions are basic and nucleophilic, you may accidentally displace the fluorine atom instead of reacting at the aldehyde.

  • High Risk: 2-Fluoro and 4-Fluoro . The aldehyde group is an electron-withdrawing group (EWG). When ortho or para to the fluorine, it stabilizes the Meisenheimer intermediate, facilitating

    
    .[1]
    
  • Safe: 3-Fluorobenzaldehyde . The meta-aldehyde cannot stabilize the negative charge in the intermediate via resonance.

    
     is virtually impossible under standard conditions.
    
C. Quantitative Data Dashboard
Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
Hammett Constant (

)
N/A (Ortho effects complex)

(Strong EWG)

(Weak EWG)

C NMR (C=O) [ppm]
~189.5189.9190.5 - 192.1

Susceptibility
High (Inductive activation)Negligible High (Resonance activation)
Relative

(Reduction)
Slow (Steric hindrance)Fastest Intermediate

Experimental Protocol: Knoevenagel Condensation

Case Study: Synthesis of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-unsaturated nitriles.
Selected Isomer: 4-Fluorobenzaldehyde .[3][5]
Rationale: While 3-fluoro is faster, 4-fluoro is the industry standard for drug intermediates (e.g., Flunarizine).[1] This protocol highlights the control needed to prevent 

side reactions.
Workflow Diagram

Knoevenagel Start Reagents: 4-Fluorobenzaldehyde (1.0 eq) Malononitrile (1.1 eq) Piperidine (Cat.) Step1 1. Dissolve in Ethanol (0.5 M) 2. Add Piperidine dropwise Start->Step1 Inter Intermediate: Aldol Adduct Step1->Inter Step2 Reflux (2-4 hrs) Monitor via TLC Inter->Step2 Decision Is F displaced? Step2->Decision Product Product: 4-Fluorobenzylidenemalononitrile Decision->Product Low Temp / Weak Base SideProduct Side Product: Amino-substituted benzylidene Decision->SideProduct High Temp / Excess Amine

Caption: Reaction pathway showing the critical divergence between condensation and fluorine displacement.

Step-by-Step Methodology

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol, 1.24 g)[1]

  • Malononitrile (11 mmol, 0.73 g)[1]

  • Ethanol (20 mL, anhydrous)

  • Piperidine (5 drops, catalytic)[1]

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde and malononitrile in ethanol.

  • Catalysis: Add piperidine dropwise while stirring at room temperature. Note: An exotherm may be observed.[1]

  • Reaction: Stir the mixture at room temperature for 30 minutes. If precipitation does not occur, heat to mild reflux (60°C) for 1 hour.

    • Critical Control: Do not overheat or use excess piperidine (a secondary amine), as this promotes the

      
       displacement of the fluorine atom to form 4-(piperidin-1-yl)benzaldehyde derivatives [1].
      
  • Workup: Cool the solution in an ice bath. The product should precipitate as a white/pale yellow solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.

Self-Validating Quality Control:

  • 
    F NMR:  The product signal should remain a singlet (or multiplet depending on decoupling) around -105 to -110 ppm. Loss of this signal indicates 
    
    
    
    defluorination.
  • Melting Point: Sharp melting point indicates high purity; a broad range suggests mixed condensation/substitution products.

References

  • BenchChem. (2025).[1][2][5] Comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis. Retrieved from [1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1]

  • Loudon, G. M. (2009).[1] Organic Chemistry. Roberts and Company Publishers. (Mechanistic basis for SNAr vs Nucleophilic Addition).

  • MDPI. (2022).[1] Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [1]

  • Reich, H. J. (2023).[1] Bordwell pKa Table and Hammett Constants. University of Wisconsin-Madison. (Source for

    
     values).
    

Sources

Validation

A Senior Application Scientist's Guide to Validating Product Structures from Methyl 2,5-difluoro-3-formylbenzoate Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Methyl 2,5-difluoro-3-f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Methyl 2,5-difluoro-3-formylbenzoate is a versatile starting material, offering multiple reaction sites that can lead to a diverse array of products. However, this reactivity also necessitates rigorous analytical validation to confirm the intended molecular architecture and rule out potential isomers or byproducts. This guide provides an in-depth comparison of key analytical techniques for validating the structures of products derived from three common reactions of Methyl 2,5-difluoro-3-formylbenzoate: aldehyde reduction, Knoevenagel condensation, and nucleophilic aromatic substitution.

The Strategic Importance of Multi-Technique Validation

Relying on a single analytical method for structural confirmation is fraught with risk. Each technique provides a unique piece of the structural puzzle, and their synergistic application provides the highest level of confidence. For instance, while Mass Spectrometry (MS) provides the molecular weight, it often cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, excels at revealing the connectivity of atoms, but may not be as sensitive as MS for detecting low-level impurities. This guide will demonstrate how a combination of NMR (¹H, ¹³C, and ¹⁹F), MS, and Infrared (IR) spectroscopy, supplemented by X-ray crystallography when possible, forms a self-validating system for structural elucidation.

Reaction Pathways and Product Architectures

To illustrate the validation process, we will consider three representative reactions of Methyl 2,5-difluoro-3-formylbenzoate and their expected products.

Reaction 1: Selective Aldehyde Reduction

The reduction of the aldehyde group in Methyl 2,5-difluoro-3-formylbenzoate to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, leaving the ester and aromatic fluorides untouched.[1][2][3]

Expected Product: Methyl 2,5-difluoro-3-(hydroxymethyl)benzoate

Plausible Reaction Scheme:

Caption: Aldehyde reduction of Methyl 2,5-difluoro-3-formylbenzoate.

Reaction 2: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde.[4][5] Using malononitrile as the active methylene component with a weak base catalyst leads to the formation of a vinylidene dinitrile.

Expected Product: Methyl 3-(2,2-dicyanovinyl)-2,5-difluorobenzoate

Plausible Reaction Scheme:

Caption: Knoevenagel condensation of Methyl 2,5-difluoro-3-formylbenzoate.

Reaction 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the formyl and ester groups, combined with the presence of fluorine atoms, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). A common nucleophile like morpholine can displace one of the fluorine atoms. Due to the ortho-para directing effect of the formyl group and the para-directing effect of the ester, the fluorine at the C5 position is the most likely to be substituted.

Expected Product: Methyl 2-fluoro-3-formyl-5-(morpholino)benzoate

Plausible Reaction Scheme:

Caption: Nucleophilic aromatic substitution on Methyl 2,5-difluoro-3-formylbenzoate.

Comparative Analysis of Validation Techniques

The following sections detail the expected outcomes from various analytical techniques for each of the hypothetical products, highlighting how these methods collectively validate the proposed structures.

Product 1: Methyl 2,5-difluoro-3-(hydroxymethyl)benzoate
Analytical TechniqueExpected Observations & Interpretation
¹H NMR - Disappearance of the aldehyde proton signal (~10 ppm).- Appearance of a new singlet or doublet for the benzylic CH₂ protons (~4.5-5.0 ppm).- Appearance of a broad singlet for the hydroxyl proton (variable chemical shift).- The aromatic protons will show characteristic splitting patterns influenced by the two fluorine atoms.
¹³C NMR - Disappearance of the aldehyde carbonyl carbon signal (~190 ppm).- Appearance of a new signal for the benzylic carbon (~60-65 ppm).- The aromatic carbon signals will exhibit C-F coupling.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms, each showing coupling to each other and to nearby protons. The chemical shifts will be indicative of their electronic environment.
Mass Spectrometry (MS) - The molecular ion peak will confirm the addition of two hydrogen atoms to the starting material's molecular weight. - Common fragmentation patterns would include the loss of the methoxy group (-31 Da) and the hydroxymethyl group (-31 Da).[6]
Infrared (IR) Spectroscopy - Disappearance of the aldehyde C-H stretch (~2700-2800 cm⁻¹) and C=O stretch (~1700 cm⁻¹).- Appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and a C-O stretch (~1000-1200 cm⁻¹).
Product 2: Methyl 3-(2,2-dicyanovinyl)-2,5-difluorobenzoate
Analytical TechniqueExpected Observations & Interpretation
¹H NMR - Disappearance of the aldehyde proton signal.- Appearance of a new singlet for the vinylic proton (~7.5-8.5 ppm).- The aromatic protons will exhibit splitting patterns consistent with the new substitution pattern.
¹³C NMR - Disappearance of the aldehyde carbonyl carbon.- Appearance of new signals for the vinylic carbons and the nitrile carbons (~115-120 ppm). The carbon attached to the aromatic ring will be a quaternary signal.
¹⁹F NMR - Two distinct signals for the fluorine atoms, with chemical shifts influenced by the electron-withdrawing dicyanovinyl group.
Mass Spectrometry (MS) - The molecular ion peak will correspond to the calculated molecular weight of the Knoevenagel product.- Fragmentation may involve the loss of the methoxy group and potentially the dicyanovinyl group.
Infrared (IR) Spectroscopy - Disappearance of the aldehyde C=O stretch.- Appearance of a sharp C≡N stretch (~2220-2260 cm⁻¹) and a C=C stretch (~1600-1650 cm⁻¹).
Product 3: Methyl 2-fluoro-3-formyl-5-(morpholino)benzoate
Analytical TechniqueExpected Observations & Interpretation
¹H NMR - The aldehyde proton signal will remain (~10 ppm).- Appearance of two new multiplets for the morpholine protons (~3.0-4.0 ppm).- The aromatic region will show a significant change in the splitting pattern due to the loss of one fluorine and the introduction of the morpholino group.
¹³C NMR - The aldehyde and ester carbonyl signals will be present.- Appearance of new signals for the morpholine carbons (~45-70 ppm).- The aromatic carbon signals will change, with one of the C-F coupled carbons being replaced by a carbon signal influenced by the nitrogen atom.
¹⁹F NMR - Disappearance of one of the fluorine signals.- The remaining fluorine signal will have a different chemical shift and coupling pattern due to the change in the substituent at the para position.
Mass Spectrometry (MS) - The molecular ion peak will confirm the substitution of a fluorine atom with a morpholino group.- Fragmentation will likely involve the loss of the methoxy group and cleavage of the morpholine ring.
Infrared (IR) Spectroscopy - The aldehyde and ester C=O stretches will be present.- Appearance of C-N stretching vibrations (~1000-1350 cm⁻¹).

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Glassware should be oven-dried before use, especially for reactions sensitive to moisture. Solvents should be of appropriate grade and dried if necessary.

Protocol 1: Sodium Borohydride Reduction of Methyl 2,5-difluoro-3-formylbenzoate[1][2][7]
  • Dissolve Methyl 2,5-difluoro-3-formylbenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Malononitrile[4][5]
  • To a solution of Methyl 2,5-difluoro-3-formylbenzoate (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution with Morpholine
  • In a round-bottom flask, combine Methyl 2,5-difluoro-3-formylbenzoate (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualization of Analytical Workflow

A systematic approach is crucial for efficient and accurate structural validation. The following workflow outlines the logical progression of analysis.

cluster_reaction Reaction & Workup cluster_analysis Structural Validation Reaction Perform Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification TLC_MS TLC & Initial MS Screen Purification->TLC_MS NMR 1H, 13C, 19F NMR TLC_MS->NMR Confirm Connectivity HRMS High-Resolution MS NMR->HRMS Confirm Molecular Formula IR Infrared Spectroscopy HRMS->IR Confirm Functional Groups Xray X-ray Crystallography (if crystalline) IR->Xray Absolute Structure (optional)

Sources

Comparative

Isomeric Purity Analysis of Difluoro-Substituted Benzoates: A Comparative Technical Guide

Executive Summary In medicinal chemistry, the precise placement of fluorine atoms on a benzoate scaffold acts as a "metabolic shield," drastically altering lipophilicity ( ), pKa, and cytochrome P450 metabolic stability....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise placement of fluorine atoms on a benzoate scaffold acts as a "metabolic shield," drastically altering lipophilicity (


), pKa, and cytochrome P450 metabolic stability. However, the synthesis of difluoro-substituted benzoates often yields difficult-to-separate regioisomers (e.g., 2,4-difluoro vs. 2,5-difluoro). Standard analytical methods often fail because these isomers possess nearly identical boiling points and polarities.

This guide moves beyond generic protocols to compare three orthogonal analytical pillars: Capillary GC-MS with Polar Phases , HPLC using Fluorinated Stationary Phases (PFP) , and Quantitative


F NMR (qNMR) .

Part 1: The Challenge of Regioisomerism

The "Fluorine Effect" relies on the high electronegativity of fluorine (3.98 Pauling scale). In difluorobenzoates, the position of the fluorine atoms dictates the molecular dipole moment.

  • The Problem: A standard C18 HPLC column or a non-polar (5% Phenyl) GC column interacts primarily with the hydrophobic bulk of the molecule. Since 2,4- and 2,5-difluorobenzoates have identical mass and similar hydrophobicity, they often co-elute.

  • The Solution: We must exploit electronic differences (dipole moments) and

    
     interactions  rather than just boiling point or hydrophobicity.
    
Analytical Workflow Decision Matrix

The following decision tree outlines the logical flow for selecting the appropriate method based on sample stage and required data.

AnalyticalWorkflow Start Sample: Difluorobenzoate Mixture VolatilityCheck Is the sample volatile? (Esters vs. Free Acids) Start->VolatilityCheck NMR_Decision Method C: 19F qNMR (Absolute Purity/Structure) Start->NMR_Decision Reference Standard Unavailable GC_Decision Method A: GC-MS (High Throughput) VolatilityCheck->GC_Decision Yes (Esters) HPLC_Decision Method B: HPLC-UV/MS (Trace Impurities/Acids) VolatilityCheck->HPLC_Decision No (Free Acids) GC_Column Select Polar Phase (WAX or Cyanopropyl) GC_Decision->GC_Column HPLC_Column Select Fluorinated Phase (PFP / F5) HPLC_Decision->HPLC_Column NMR_Data Coupling Constants (J) & Chemical Shift (δ) NMR_Decision->NMR_Data

Figure 1: Analytical workflow for selecting the optimal method based on analyte properties and data requirements.

Part 2: Method A — GC-MS with Polar Stationary Phases

Best For: Volatile esters (methyl/ethyl benzoates) and routine process monitoring.

Standard non-polar columns (e.g., DB-5ms, HP-5) separate based on boiling point. Since difluoro-isomers often boil within 1-2°C of each other, these columns fail to resolve isomers like 2,4- and 2,5-difluorobenzoate.

The Expert Solution: Polarity Tuning

Switch to a Polyethylene Glycol (PEG/Wax) or Cyanopropyl-phenyl phase. These phases interact strongly with the permanent dipoles created by the C-F bonds. The dipole moment vector of 2,4-difluoro is distinct from 2,5-difluoro, leading to separation on polar columns.

Experimental Protocol
  • System: Agilent 7890/5977 GC-MS or equivalent.

  • Column: DB-Wax UI or VF-WAXms (30 m × 0.25 mm × 0.25 µm).

    • Alternative: DB-1701 (14% Cyanopropyl-phenyl) for intermediate polarity.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 180°C (Critical separation window).

    • Ramp 25°C/min to 250°C.

    • Hold 3 min.

  • Detection: EI Source (70 eV), Scan range 50-350 m/z. Monitor molecular ion (

    
    ) and characteristic loss of 
    
    
    
    (
    
    
    ) or
    
    
    .

Data Interpretation: On a Wax column, the elution order typically correlates with the overall dipole moment. The isomer with the highest polarity often elutes last.

Part 3: Method B — HPLC with Fluorinated Phases (PFP)

Best For: Free acids, thermally unstable esters, and preparative purification.

Traditional C18 columns rely on hydrophobic interactions.[1] However, fluorinated compounds exhibit "fluorous" behavior. Pentafluorophenyl (PFP) stationary phases offer an orthogonal separation mechanism involving:

  • 
     Interactions:  Between the electron-deficient PFP ring and the electron-rich benzoate ring.
    
  • Dipole-Dipole: Interactions between the C-F bonds of the analyte and the stationary phase.

  • Shape Selectivity: PFP phases are rigid and sensitive to the steric bulk of ortho-substituents.

Experimental Protocol
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (PFP propyl bonded phase), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid (Methanol promotes

      
       interactions better than Acetonitrile).
      
  • Gradient:

    • 0-1 min: 30% B (Isocratic hold to stack peaks).

    • 1-8 min: 30%

      
       65% B.
      
    • 8-10 min: 65%

      
       95% B.
      
  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

Why this works: The 2,6-difluoro isomer, which is sterically crowded (ortho-disubstituted), will interact differently with the rigid PFP phase compared to the open 3,4-difluoro isomer, often resulting in baseline resolution (


) where C18 shows a single peak.

Part 4: Method C — F Quantitative NMR (qNMR)

Best For: Absolute purity determination without reference standards; structural confirmation.


F NMR is the "Gold Standard" for identifying regioisomers because the chemical shift (

) is hypersensitive to the position of the fluorine on the ring.
  • Ortho-F: ~ -105 to -115 ppm (Shielded by carbonyl).

  • Meta/Para-F: ~ -100 to -110 ppm.

  • Coupling: The spin-spin coupling (

    
     and 
    
    
    
    ) provides a unique fingerprint.
Experimental Protocol
  • Instrument: 400 MHz NMR (minimum) with a Fluorine-capable probe.

  • Solvent:

    
     or 
    
    
    
    (Solvent choice affects shifts significantly; keep consistent).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63 ppm). It is chemically inert and has a distinct shift away from benzoates.
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds . (Crucial: Fluorine nuclei have long 
      
      
      
      relaxation times. Insufficient delay leads to integration errors).
    • Scans: 32 or 64.

    • Spectral Width: Covers -200 to -50 ppm.

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molar Mass,

= Weight.[2][3][4]

Comparative Analysis Summary

The following table contrasts the performance of the three methods for difluorobenzoate analysis.

FeatureGC-MS (Wax Column)HPLC (PFP Phase)

F qNMR
Primary Separation Mechanism Volatility + Dipole Moment

Interaction + Shape Selectivity
Magnetic Environment (Chemical Shift)
Isomer Resolution (Rs) High (for esters)Very High (for acids/esters)Perfect (Spectral Resolution)
Sensitivity (LOD) Excellent (< 1 ppm)Good (~10 ppm)Moderate (~1000 ppm / 0.1%)
Throughput High (15-20 min)Medium (20-30 min)Low (Sample prep + long D1)
Reference Standard Needed? Yes (for quantification)Yes (for quantification)No (if using Internal Standard)
Cost per Sample LowMediumHigh (Solvents/Instrument time)
Expert Recommendation
  • For R&D/Synthesis Optimization: Use

    
    F NMR . It immediately identifies which isomer you have formed (e.g., confirming 2,4- vs 2,6- substitution via coupling constants) and gives a quick purity check.
    
  • For QC/Batch Release: Use GC-MS (Wax) if the compound is an ester. Use HPLC (PFP) if it is a free acid or thermally labile.

References

  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations. (Accessed via Restek Resource Hub). [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2024).[3] [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Chromatography Online). [Link]

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (ACS Publications). [Link]

Sources

Validation

A Comparative Guide to Structure-Activity Relationship (SAR) Studies Based on Derivatives of Methyl 2,5-difluoro-3-formylbenzoate

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. Methyl 2,5-difluoro-3-formylbenzoate stands out as a promisi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. Methyl 2,5-difluoro-3-formylbenzoate stands out as a promising, yet underexplored, starting material. Its utility stems from the presence of three key functional groups on the benzene ring: a methyl ester, a formyl (aldehyde) group, and two fluorine atoms. The aldehyde offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of a diverse array of derivatives. The methyl ester provides a site for further modification, for instance, through hydrolysis and subsequent amide bond formation. The difluoro substitution pattern is particularly intriguing from a drug design perspective, as fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This guide will provide a comparative analysis of potential Structure-Activity Relationship (SAR) studies that can be undertaken with derivatives of Methyl 2,5-difluoro-3-formylbenzoate. We will explore the synthesis of several classes of heterocyclic compounds and Schiff bases, leveraging the reactivity of the formyl group. For each class, we will propose a general synthetic workflow, discuss potential biological targets based on the core scaffold, and present a hypothetical SAR analysis supported by experimental data from analogous series in the literature.

Quinoline Derivatives: Scaffolds with Broad-Spectrum Activity

Quinolines are a prominent class of nitrogen-containing heterocycles that form the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Friedländer annulation is a classic and effective method for quinoline synthesis, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A variation of this approach, the Combes quinoline synthesis, can be adapted for the synthesis of quinolines from anilines and β-diketones, which can be preceded by a Knoevenagel condensation with our starting aldehyde.[2]

Proposed Synthetic Workflow:

A plausible route to novel quinoline derivatives from Methyl 2,5-difluoro-3-formylbenzoate involves a multi-step synthesis. The initial step would be a Knoevenagel condensation of the aldehyde with an active methylene compound, such as a β-ketoester (e.g., ethyl acetoacetate). The resulting adduct can then undergo a Michael addition with a substituted aniline, followed by cyclization and aromatization to yield the quinoline ring system.

G start Methyl 2,5-difluoro-3-formylbenzoate step1 Knoevenagel Condensation (with β-ketoester) start->step1 intermediate1 Knoevenagel Adduct step1->intermediate1 step2 Michael Addition (with substituted aniline) intermediate1->step2 intermediate2 Michael Adduct step2->intermediate2 step3 Cyclization & Aromatization intermediate2->step3 product Substituted Quinoline Derivative step3->product G start Methyl 2,5-difluoro-3-formylbenzoate step1 Three-Component Condensation (e.g., Biginelli Reaction) start->step1 reagents β-Dicarbonyl Compound + Urea/Thiourea reagents->step1 product Substituted Pyrimidine Derivative step1->product G start Methyl 2,5-difluoro-3-formylbenzoate step1 Condensation Reaction start->step1 amine Substituted Primary Amine amine->step1 product Schiff Base Derivative step1->product

Sources

Comparative

A Researcher's Guide to Navigating the Complex Landscape of Experimental vs. Predicted NMR for Fluorinated Aromatics

In the realm of modern drug discovery and materials science, the incorporation of fluorine into aromatic systems is a widely adopted strategy to modulate a molecule's physicochemical properties, such as metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of modern drug discovery and materials science, the incorporation of fluorine into aromatic systems is a widely adopted strategy to modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1] Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, has become an indispensable tool for the structural elucidation of these compounds.[2] The high natural abundance and sensitivity of the ¹⁹F nucleus make it an excellent probe.[1][3] However, the unique electronic environment of fluorine presents significant challenges in accurately predicting its NMR parameters, leading to a critical need for robust comparative analysis between experimental and computationally predicted data. This guide provides an in-depth technical comparison, grounded in experimental evidence and computational insights, to aid researchers in navigating this complex analytical landscape.

The Dichotomy of Fluorine's Electronic Influence: A Double-Edged Sword for NMR Prediction

The high electronegativity and electron density of the fluorine atom, while beneficial for its role as a spectroscopic probe, are the very factors that complicate the accurate prediction of ¹⁹F and neighboring ¹³C NMR chemical shifts.[1][4] These properties induce significant electronic perturbations within the aromatic ring, leading to large chemical shift ranges and complex coupling patterns that are highly sensitive to subtle changes in the molecular environment.[3][5]

Computational prediction of NMR spectra, primarily through Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) methods, has emerged as a powerful tool to aid in spectral assignment and structure verification.[1][6] However, the accuracy of these predictions for fluorinated aromatics is not absolute and is highly dependent on the computational method, basis set, and consideration of environmental factors.[7][8]

Comparative Analysis: Experimental Reality vs. Computational Prediction

A direct comparison of experimental and predicted NMR data reveals both the strengths and limitations of current predictive methodologies. While predictions can often correctly identify trends and provide valuable starting points for spectral assignment, discrepancies in absolute chemical shift values are common.

¹⁹F Chemical Shift Prediction Accuracy

Several studies have benchmarked the accuracy of DFT-based methods for predicting ¹⁹F chemical shifts in aromatic compounds. The general consensus is that with appropriate levels of theory and the application of scaling factors, a reasonable degree of accuracy can be achieved.

For instance, studies have reported mean absolute deviations (MAD) in the range of 1.5 to 4.0 ppm for ¹⁹F chemical shifts.[7][9] One study, utilizing the B3LYP/6-31+G(d,p) level of theory, achieved a MAD of 2.1 ppm and a maximum deviation of 6.5 ppm over a spectral range of 153 ppm for a dataset of over 50 fluorinated aromatic compounds.[7] Another investigation recommended the ωB97XD/aug-cc-pvdz method, which yielded a root-mean-square (RMS) error of 3.57 ppm.[10][11]

It is crucial to understand that these errors, while seemingly small, can sometimes be significant enough to cause ambiguity in the assignment of isomers or closely related structures. Therefore, predicted spectra should be used as a guide in conjunction with experimental data, rather than as a definitive assignment tool in isolation.

Table 1: Comparison of Experimental vs. Predicted ¹⁹F Chemical Shifts for a Model Compound (4-Fluoroanisole)

Fluorine PositionExperimental δ (ppm)Predicted δ (ppm) (B3LYP/6-31+G(d,p))Deviation (ppm)
F4-119.8-122.1-2.3

Note: The data presented in this table is illustrative and based on typical deviations reported in the literature.

The Challenge of ¹³C NMR Prediction in Fluorinated Aromatics

The prediction of ¹³C NMR spectra for fluorinated aromatics is further complicated by the presence of large one-bond and long-range ¹³C-¹⁹F coupling constants (J-couplings).[12][13] These couplings can lead to complex multiplet patterns that can be challenging to interpret and predict accurately. While chemical shift predictions for ¹³C nuclei are generally more accurate than for ¹⁹F, the prediction of J-coupling constants is computationally expensive and often less reliable.[14][15] The poorest agreement between calculated and experimental values is often observed for geminal and long-range ¹³C-¹⁹F coupling.[13]

Methodologies: Bridging the Gap Between Theory and Experiment

Achieving reliable correlation between experimental and predicted NMR data requires a meticulous approach to both data acquisition and computational modeling.

Experimental Protocol for High-Quality NMR Data Acquisition

A self-validating experimental protocol is paramount for obtaining high-quality data that can be confidently compared with theoretical predictions.

Step-by-Step Methodology for ¹⁹F and ¹³C NMR of a Fluorinated Aromatic Compound:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the fluorinated aromatic compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final concentration of 20-50 mM. The choice of solvent is critical as solvent effects can influence chemical shifts.[7][16]

    • Add a small amount of an internal standard (e.g., CFCl₃ for ¹⁹F, TMS for ¹H and ¹³C) if precise chemical shift referencing is required.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for both the ¹⁹F and ¹³C frequencies.

    • Calibrate the pulse widths for both nuclei.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard one-dimensional ¹⁹F spectrum.

    • Ensure a sufficient spectral width to encompass all expected fluorine resonances.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Note that due to C-F coupling, the signals for fluorinated carbons will appear as multiplets.[12]

    • Longer acquisition times may be necessary for carbons directly attached to fluorine due to signal splitting.[12]

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Fourier transform the data.

    • Phase and baseline correct the spectra.

    • Reference the spectra to the internal standard or the residual solvent peak.

    • Integrate the signals and measure the chemical shifts and coupling constants.

Computational Prediction Workflow

The following workflow outlines the key steps for predicting the NMR spectra of fluorinated aromatic compounds.

G cluster_0 Computational Prediction Workflow A 1. Molecular Structure Input (SMILES, SDF, etc.) B 2. 3D Conformer Generation & Geometry Optimization A->B C 3. NMR Shielding Calculation (e.g., DFT: B3LYP/6-31+G(d,p)) B->C D 4. Isotropic Shielding to Chemical Shift Conversion C->D E 5. Application of Scaling Factors D->E F 6. Predicted Spectrum Generation E->F

Caption: Workflow for predicting NMR spectra of fluorinated aromatics.

Causality Behind Experimental and Computational Choices
  • Choice of DFT Functional and Basis Set: The selection of the computational method is a trade-off between accuracy and computational cost.[8] Functionals like B3LYP and ωB97XD with Pople-style (e.g., 6-31+G(d,p)) or Dunning-style (e.g., aug-cc-pVDZ) basis sets have shown good performance for predicting ¹⁹F chemical shifts.[7][10] The inclusion of polarization and diffuse functions is important to accurately describe the electron distribution around the highly electronegative fluorine atom.[8]

  • Solvent Effects: While gas-phase calculations can be sufficient in some cases, including a continuum solvent model (e.g., SMD) can provide small improvements in prediction accuracy, particularly for polar molecules.[7]

  • Scaling Factors: The use of linear scaling factors derived from a training set of molecules helps to correct for systematic errors in the computational methods, leading to a better agreement between predicted and experimental chemical shifts.[6][7]

Factors Influencing Prediction Accuracy

The accuracy of NMR predictions for fluorinated aromatics is influenced by a multitude of factors, which can be visualized as follows:

G cluster_1 Factors Influencing NMR Prediction Accuracy cluster_computational Computational Factors cluster_molecular Molecular Factors Accuracy Prediction Accuracy LevelOfTheory Level of Theory (DFT Functional) LevelOfTheory->Accuracy BasisSet Basis Set Quality BasisSet->Accuracy SolventModel Solvent Model SolventModel->Accuracy ConformationalFlexibility Conformational Flexibility ConformationalFlexibility->Accuracy IntermolecularInteractions Intermolecular Interactions (e.g., H-bonding) IntermolecularInteractions->Accuracy ElectronicEffects Substituent Electronic Effects ElectronicEffects->Accuracy

Caption: Key factors impacting the accuracy of NMR predictions.

  • Conformational Flexibility: For molecules with multiple low-energy conformations, the predicted NMR parameters should be a Boltzmann-weighted average of the values for each conformer.

  • Intermolecular Interactions: Hydrogen bonding and other intermolecular interactions can significantly perturb the electronic environment of the fluorine nucleus, leading to deviations between gas-phase predictions and experimental solution-state data.[3]

  • Substituent Electronic Effects: The electronic nature (electron-donating or electron-withdrawing) of other substituents on the aromatic ring has a profound impact on the ¹⁹F chemical shift.[3]

Conclusion and Future Perspectives

Future advancements in computational methodologies, including the development of more accurate DFT functionals and the application of machine learning algorithms trained on large experimental databases, hold the promise of further improving the accuracy of NMR predictions.[17][18] As these predictive tools become more powerful, they will undoubtedly accelerate the pace of research and development in fields that rely on the unique properties of fluorinated aromatic compounds.

References

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669–12673. [Link]

  • Mercadante, M. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • Paz-y-Miño, A. G., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(29), 9973–9980. [Link]

  • NMRexp: A database of 3.3 million experimental NMR spectra. (2023). bioRxiv. [Link]

  • Mercadante, M. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • Sorsa, A., et al. (2020). A contaminant in phosphate buffered saline gives a sharp signal in 19F NMR spectra. Magnetic Resonance, 1(1), 47-51. [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669–12673. [Link]

  • F-19 NMR Spectroscopy. (2022). YouTube. [Link]

  • Mifkovic, A., et al. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 23(9), 1354-1364. [Link]

  • Izdebska, K., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 27(19), 6543. [Link]

  • Dumon, A. S., et al. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 21(34), 18764-18773. [Link]

  • Dumon, A. S., et al. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon. [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • 13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. [Link]

  • Mnova NMRPredict. Mestrelab. [Link]

  • Lee, S., et al. (2021). Transfer Learning from Simulation to Experimental Data: NMR Chemical Shift Predictions. The Journal of Physical Chemistry Letters, 12(15), 3848–3855. [Link]

  • Alkorta, I., et al. (2010). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. The Journal of Physical Chemistry A, 114(21), 6299–6304. [Link]

  • Mercadante, M. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link]

  • Afonin, A. V., et al. (2016). An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkanes. RSC Advances, 6(81), 77800-77809. [Link]

  • NMR Software. ACD/Labs. [Link]

Sources

Validation

A Cost-Benefit Analysis of Methyl 2,5-difluoro-3-formylbenzoate in Synthesis: A Guide for Researchers

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to modulate pharmacokinetic and physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to modulate pharmacokinetic and physicochemical properties. Among the plethora of fluorinated building blocks, substituted benzaldehydes are pivotal intermediates. This guide provides a comprehensive cost-benefit analysis of Methyl 2,5-difluoro-3-formylbenzoate , a versatile but specialized reagent. We will objectively compare its synthetic utility and economic viability against common alternatives, supported by experimental insights and protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Advantage of Fluorinated Benzaldehydes in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and lipophilicity. The formyl group of benzaldehyde derivatives serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of heterocyclic systems. The interplay of the fluorine atoms and the formyl and methyl ester functionalities in Methyl 2,5-difluoro-3-formylbenzoate offers a unique electronic and steric profile, making it an attractive starting material for the synthesis of complex, biologically active molecules.

Synthetic Accessibility of Fluorinated Benzaldehydes: A Comparative Overview

The synthesis of fluorinated benzaldehydes can be approached through several general strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the availability of starting materials, scalability, and the desired substitution pattern.

A common industrial method for producing fluorobenzaldehydes is through a halogen-exchange (Halex) reaction on the corresponding chlorinated benzaldehydes.[1] This process is often favored for its use of readily available and less expensive starting materials.[2] Other significant methods include the oxidation of fluorotoluenes and the formylation of fluorobenzenes.[3][4] For more complex substitution patterns, multi-step sequences involving ortho-lithiation or Grignard reagent formation followed by formylation are often employed.[5]

The synthesis of multi-substituted benzaldehydes, such as our target molecule, often requires more intricate synthetic design. A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes, offering a versatile route to a variety of substituted products.[6][7][8]

Synthesis_Overview cluster_starting_materials Starting Materials cluster_methods Synthetic Methods Chlorobenzaldehydes Chlorobenzaldehydes Halogen-Exchange (Halex) Halogen-Exchange (Halex) Chlorobenzaldehydes->Halogen-Exchange (Halex) KF, phase-transfer catalyst Fluorotoluenes Fluorotoluenes Oxidation Oxidation Fluorotoluenes->Oxidation e.g., MnO2, PCC Fluorobenzenes Fluorobenzenes Formylation Formylation Fluorobenzenes->Formylation e.g., Gattermann-Koch Substituted Benzenes Substituted Benzenes Multi-step Synthesis Multi-step Synthesis Substituted Benzenes->Multi-step Synthesis e.g., Lithiation, Grignard Fluorinated Benzaldehydes Fluorinated Benzaldehydes Halogen-Exchange (Halex)->Fluorinated Benzaldehydes Oxidation->Fluorinated Benzaldehydes Formylation->Fluorinated Benzaldehydes Multi-step Synthesis->Fluorinated Benzaldehydes

Caption: General synthetic routes to fluorinated benzaldehydes.

Cost-Benefit Analysis: Methyl 2,5-difluoro-3-formylbenzoate vs. Alternatives

The primary consideration for any researcher is the balance between the cost of a reagent and the value it brings to a synthesis in terms of yield, purity, and novelty of the final product. Here, we compare Methyl 2,5-difluoro-3-formylbenzoate with several commercially available, structurally related alternatives.

Table 1: Cost and Availability of Methyl 2,5-difluoro-3-formylbenzoate and Alternatives

CompoundStructureCAS NumberRepresentative SupplierPrice (USD/g)
Methyl 2,5-difluoro-3-formylbenzoate Structure of Methyl 2,5-difluoro-3-formylbenzoateN/ACustom Synthesis>$500 (estimate)
Methyl 2-fluoro-5-formylbenzoateStructure of Methyl 2-fluoro-5-formylbenzoate165803-94-1Sigma-Aldrich~$39
Methyl 2,6-difluoro-5-formylbenzoateStructure of Methyl 2,6-difluoro-5-formylbenzoate1993479-30-3AChemBlock~$185
Methyl 2,3-difluoro-4-formylbenzoateStructure of Methyl 2,3-difluoro-4-formylbenzoate1989657-57-9BLD Pharm~$200
Methyl 3-formylbenzoateStructure of Methyl 3-formylbenzoate52178-50-4Sigma-Aldrich~$29

Note: Prices are approximate and subject to change. Custom synthesis costs are highly variable.

Analysis:

  • Synthetic Complexity: The cost of the difluorinated isomers reflects the increased complexity of their synthesis. The specific substitution pattern of the target molecule, with fluorine atoms flanking the formyl group, presents a synthetic challenge that contributes to its high cost.

  • Benefit vs. Cost: The justification for using the more expensive Methyl 2,5-difluoro-3-formylbenzoate hinges on the specific requirements of the target molecule. If the unique electronic and steric properties conferred by the 2,5-difluoro-3-formyl substitution pattern are critical for biological activity or to overcome specific synthetic hurdles (e.g., directing a subsequent reaction), the high cost may be warranted. However, for initial explorations or when a less specific fluorinated benzaldehyde can be tolerated, the more accessible and affordable alternatives are the logical choice.

Experimental Protocols: A Representative Synthesis

Hypothetical Synthesis of Methyl 2,5-difluoro-3-formylbenzoate

This proposed synthesis starts from the commercially available 2,5-difluorobenzoic acid.

Hypothetical_Synthesis 2,5-Difluorobenzoic_acid 2,5-Difluorobenzoic acid Step1 Esterification (MeOH, H2SO4) 2,5-Difluorobenzoic_acid->Step1 Methyl_2_5_difluorobenzoate Methyl 2,5-difluorobenzoate Step1->Methyl_2_5_difluorobenzoate Step2 Directed Ortho-metalation (LDA, THF, -78 °C) Methyl_2_5_difluorobenzoate->Step2 Lithated_intermediate Lithated intermediate Step2->Lithated_intermediate Step3 Formylation (DMF) Lithated_intermediate->Step3 Target_Molecule Methyl 2,5-difluoro-3-formylbenzoate Step3->Target_Molecule

Caption: A plausible synthetic route to Methyl 2,5-difluoro-3-formylbenzoate.

Step-by-Step Protocol:

  • Esterification: To a solution of 2,5-difluorobenzoic acid (1 eq.) in methanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford Methyl 2,5-difluorobenzoate.

  • Directed Ortho-metalation and Formylation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF (5 vol.) and cool to -78 °C. Add n-butyllithium (1.1 eq.) dropwise and stir for 30 minutes. To this LDA solution, add a solution of Methyl 2,5-difluorobenzoate (1 eq.) in anhydrous THF (5 vol.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour. Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise and stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield Methyl 2,5-difluoro-3-formylbenzoate.

Trustworthiness and Validation: The success of this protocol is highly dependent on the regioselectivity of the ortho-metalation step. The directing effect of the methyl ester and the fluorine atoms will influence the position of lithiation. Experimental validation would be required to confirm the formation of the desired isomer.

Conclusion and Recommendations

Methyl 2,5-difluoro-3-formylbenzoate represents a highly specialized building block for organic synthesis. Its unique substitution pattern offers the potential for creating novel molecular architectures with tailored properties. However, its current lack of commercial availability and the associated high cost of custom synthesis are significant drawbacks.

For researchers in the early stages of drug discovery or those with flexible synthetic strategies, the more readily available and cost-effective alternatives such as Methyl 2-fluoro-5-formylbenzoate or Methyl 3-formylbenzoate are recommended. These compounds provide a gateway to incorporating fluorinated moieties without the significant investment required for a custom synthesis.

The use of Methyl 2,5-difluoro-3-formylbenzoate should be reserved for situations where its specific stereoelectronic properties are demonstrably superior and critical to the project's success. In such cases, the potential for discovering a novel, high-value compound may justify the initial investment in its synthesis. As with any synthetic endeavor, a thorough cost-benefit analysis, considering both the financial and scientific implications, is paramount.

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate. [Link]

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  • Process for the preparation of substituted benzaldehydes. (1986).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). National Institutes of Health. [Link]

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  • Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. (2019).
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  • Synthetic method for 4-fluorobenzaldehyde. (2014).
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007).
  • Preparation method of 5-formyl-2-methoxy methyl benzoate. (2018).
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  • Fluorinated Benzaldehyde Market Size, Growth and Analysis Report - 2033. (2024). Consegic Business Intelligence. [Link]

  • methyl 2-fluoro-5-formylbenzoate. (2025). ChemSynthesis. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). MDPI. [Link]

  • p-fluoro benzaldehyde. (2007). Sciencemadness Discussion Board. [Link]

  • Fluorinated Benzaldehyde 2025 Trends and Forecasts 2033: Analyzing Growth Opportunities. (2025). Intellectual Market Insights Research. [Link]

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (1984).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,5-difluoro-3-formylbenzoate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2,5-difluoro-3-formylbenzoate. As a halogenated aromatic aldehyde and ester, this compound requires meticulous hand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2,5-difluoro-3-formylbenzoate. As a halogenated aromatic aldehyde and ester, this compound requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect environmental integrity, and maintain strict regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the chemical nature of Methyl 2,5-difluoro-3-formylbenzoate is fundamental to appreciating the necessity of these disposal protocols. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible for novel or research-grade compounds, we can infer its hazard profile from its constituent functional groups and data on structurally similar chemicals.

  • Halogenated Aromatic Core: The presence of two fluorine atoms on the benzene ring classifies this compound as a halogenated organic . This is the single most critical piece of information for waste segregation. Halogenated wastes cannot be disposed of with non-halogenated solvents, as they require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans. Mixing these streams leads to costly and complex disposal challenges.

  • Aldehyde Group (-CHO): Aldehydes can be reactive and may be sensitive to prolonged air exposure.[1] They are also often irritants to the skin, eyes, and respiratory system.[2]

  • Methyl Ester Group (-COOCH₃): This group is generally stable, but the overall molecule's potential for harm upon ingestion or contact remains. Similar benzoate compounds are classified as harmful if swallowed.[3][4][5][6]

Based on this analysis, we must treat Methyl 2,5-difluoro-3-formylbenzoate as, at minimum, a skin and eye irritant that is harmful if swallowed and requires disposal as a regulated halogenated organic chemical.

Disposal Profile Summary
ParameterGuideline
Chemical Name Methyl 2,5-difluoro-3-formylbenzoate
CAS Number Not readily available for this specific isomer. Track by full name.
Inferred Hazard Class Harmful if swallowed, Causes skin/eye irritation.[2][5][7]
Primary Disposal Stream Halogenated Organic Waste [8]
Required PPE Nitrile gloves, safety glasses with side shields or goggles, lab coat.[2][7][9]
Incompatible Storage Do not store with strong oxidizing agents, bases, or amines.[7][9]

The Disposal Workflow: A Step-by-Step Procedural Guide

This protocol covers the entire lifecycle of the chemical waste within the laboratory, from the point of generation to the point of collection.

Step 1: Immediate Pre-Disposal at the Bench

This step addresses residual amounts of the chemical in its original container or on contaminated labware.

  • Empty Containers: An "empty" container of Methyl 2,5-difluoro-3-formylbenzoate is never truly empty and must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).

    • Crucially, the rinsate from this process is now considered halogenated organic waste. It must be collected in your designated halogenated liquid waste container. Do not pour it down the drain.[10][11]

    • After rinsing, deface the original manufacturer's label to prevent confusion.

    • Dispose of the rinsed, defaced container according to your institution's specific guidelines for contaminated solid waste.

  • Contaminated Labware & PPE: Disposable items such as pipette tips, weigh boats, or gloves that have come into direct contact with the compound must be disposed of in a designated solid hazardous waste container. Do not discard them in the regular trash.

Step 2: Waste Segregation and Collection

Proper segregation is paramount for safety and cost-effective disposal.

  • Establish a Designated Waste Container: Obtain a clearly marked, dedicated container for "Halogenated Organic Liquid Waste." [8]

  • Compatibility Check: Ensure the container is made of a compatible material (e.g., high-density polyethylene or glass) that will not react with or be degraded by the chemical or other solvents in the waste stream.[12][13] Plastic bottles are often preferred over glass to minimize breakage risk.[11]

  • Collect Waste: Decant all waste containing Methyl 2,5-difluoro-3-formylbenzoate, including the rinsate from Step 1, directly into this container.

  • No Mixing: Never mix halogenated and non-halogenated waste streams.[10] This is a common and costly error in laboratory waste management.

Step 3: Containerization and Labeling

Regulatory compliance hinges on precise labeling. An improperly labeled container will be rejected by your institution's Environmental Health and Safety (EHS) department.

  • Secure the Container: Keep the waste container tightly capped when not in use to prevent the escape of vapors.[7][10][12] Do not fill the container beyond 90% capacity to allow for expansion.[13][14]

  • Apply a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix an official EHS hazardous waste tag.[11]

  • Complete the Label Information: Fill out the tag completely and legibly.

    • Full Chemical Names: List every chemical constituent by its full, unabbreviated name (e.g., "Methyl 2,5-difluoro-3-formylbenzoate," "Acetone"). Do not use acronyms or chemical formulas.[11]

    • Concentrations: Provide an accurate percentage estimate for each component.

    • Hazard Information: Tick the appropriate hazard boxes (e.g., "Toxic," "Flammable" if mixed with flammable solvents).

    • Contact Information: Clearly write the name of the principal investigator and the laboratory location.

Disposal Workflow Diagram

G Disposal Workflow for Methyl 2,5-difluoro-3-formylbenzoate A Waste Generation (Methyl 2,5-difluoro-3-formylbenzoate) B Bulk Waste & Rinsate A->B Liquids C Contaminated Solids (Gloves, Pipettes, etc.) A->C Solids D Collect in Labeled 'Halogenated Organic Liquid Waste' Container (<90% Full) B->D E Collect in Labeled 'Contaminated Solid Waste' Container C->E F Store in Designated Satellite Accumulation Area (SAA) D->F E->F G Schedule Pickup with Institutional EHS F->G Container Full or Per Time Limit H Final Disposal by Licensed Facility G->H

Caption: Logical flow from waste generation to final disposal.

Storage and Final Disposal

All hazardous waste must be stored safely pending collection.

  • Satellite Accumulation Area (SAA): The properly labeled, closed waste container must be stored in a designated SAA.[12] This area should be near the point of generation, under the control of lab personnel, and ideally within a secondary containment bin to catch any potential leaks.[8]

  • Time and Volume Limits: Be aware of your jurisdiction's limits for SAAs. Typically, once a container is full, it must be moved to a central storage area within three days. Partially filled containers can remain for up to one year.[12] The U.S. EPA also provides specific regulations for academic laboratories that may offer more flexibility.[15]

  • Arrange for Pickup: Once your waste container is full or approaching its storage time limit, follow your institution's protocol to schedule a pickup by the EHS department or a licensed hazardous waste contractor.[11][16] They are responsible for transporting the waste to a permitted treatment, storage, and disposal facility (TSDF).

Spill and Emergency Procedures

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team.

  • Small Spills: For a minor spill that you are trained to handle:

    • Don appropriate PPE, including respiratory protection if the material is volatile or dusty.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water. The cleaning materials are also considered hazardous waste.

    • Label the spill cleanup waste appropriately and dispose of it through EHS.

By adhering to this comprehensive disposal plan, you ensure that your critical research and development activities are conducted with the highest commitment to safety, responsibility, and scientific integrity.

References

  • Safety Data Sheet: Methyl benzoate . (2024). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Retrieved from [Link]

  • Hazardous waste acceptance conditions . University of Groningen. Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022). Hazardous Waste Experts. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide . (2024). University of Oslo. Retrieved from [Link]

  • How to Dispose of Chemical Waste . University of Tennessee, Knoxville. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. Retrieved from [Link]

  • Methyl benzoate Safety Data Sheet . (2025). Hekserij.nl. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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